Triphenylsulfonium hexafluoroantimonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
57840-38-7 |
|---|---|
Molecular Formula |
C18H15S.F6Sb C18H15F6SS |
Molecular Weight |
499.1 g/mol |
IUPAC Name |
hexafluoroantimony(1-);triphenylsulfanium |
InChI |
InChI=1S/C18H15S.6FH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 |
InChI Key |
XQXNUAIVGUDYPW-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[Sb-](F)(F)(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Triphenylsulfonium hexafluoroantimonate photochemical mechanism
An In-depth Technical Guide to the Photochemical Mechanism of Triphenylsulfonium (B1202918) Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photochemical mechanism of triphenylsulfonium hexafluoroantimonate, a prominent photoacid generator (PAG). This document details the fundamental processes of photoexcitation, bond cleavage, and acid generation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and materials science.
Introduction
Triphenylsulfonium salts, particularly with non-nucleophilic counterions like hexafluoroantimonate (SbF₆⁻), are a cornerstone of photopolymerization and photolithography.[1][2] Their primary function is to act as photoacid generators, compounds that produce a strong Brønsted acid upon exposure to ultraviolet (UV) radiation.[3][4] This generated acid then catalyzes a variety of chemical reactions, most notably the ring-opening polymerization of epoxides and other cationic polymerizations, which are crucial in applications ranging from coatings and adhesives to the manufacturing of microelectronics.[1][5] Understanding the intricate photochemical mechanism of these salts is paramount for optimizing their performance and developing new, more efficient photoinitiator systems.
The Core Photochemical Mechanism
The photochemical decomposition of this compound is an irreversible process that begins with the absorption of a photon and culminates in the generation of hexafluoroantimonic acid (HSbF₆).[1] The overall mechanism can be dissected into several key steps, involving both singlet and triplet excited states and competing reaction pathways.
Upon absorption of UV light, typically around its maximum absorption wavelength of 277 nm in acetonitrile (B52724), the triphenylsulfonium cation is promoted to an excited singlet state.[6][7][8] From this excited state, the primary photochemical event is the cleavage of a carbon-sulfur (C-S) bond. This cleavage can proceed through two principal pathways: homolytic and heterolytic cleavage.
2.1 Homolytic vs. Heterolytic Cleavage
-
Homolytic Cleavage: This pathway involves the symmetrical breaking of the C-S bond, leading to the formation of a phenyl radical (Ph•) and a diphenylsulfonium radical cation ([Ph₂S]⁺•). This is considered a major pathway in the direct photolysis of triarylsulfonium salts.
-
Heterolytic Cleavage: In this pathway, the C-S bond breaks asymmetrically, resulting in the formation of a phenyl cation (Ph⁺) and a molecule of diphenyl sulfide (B99878) (Ph₂S).[6][7]
Both pathways are believed to occur from the singlet excited state.[7] The initially formed reactive intermediates are generated within a "solvent cage."
2.2 In-Cage vs. Cage-Escape Reactions
The fate of the photogenerated intermediates is largely determined by their ability to either recombine within the solvent cage or diffuse apart as "cage-escape" products.
-
In-Cage Recombination: The phenyl radical and the diphenylsulfonium radical cation can recombine within the solvent cage to form phenylthiobiphenyl isomers (ortho, meta, and para).[6][7] This pathway is more prevalent in viscous media where the diffusion of the radical pair is restricted.
-
Cage-Escape Reactions: If the intermediates diffuse out of the solvent cage, they can react with the surrounding solvent or other hydrogen donors. The phenyl radical can abstract a hydrogen atom to form benzene, while the diphenylsulfonium radical cation can also interact with the solvent to ultimately produce a proton (H⁺). The cage-escape pathway also leads to the formation of diphenyl sulfide.[6][7]
The ratio of in-cage to cage-escape products is a critical factor influencing the overall efficiency of acid generation and can be affected by the viscosity of the medium and the nature of the counterion.[6]
2.3 Acid Generation
The final and most crucial step is the formation of the Brønsted acid. The proton (H⁺) is generated through the reactions of the cationic intermediates with the environment. The proton then combines with the hexafluoroantimonate anion (SbF₆⁻) to form the superacid, hexafluoroantimonic acid (HSbF₆). This highly acidic species is the active catalyst for subsequent chemical transformations.
Quantitative Data
The efficiency of the photochemical process is characterized by several key parameters. Below is a summary of available quantitative data for this compound and related triarylsulfonium salts.
| Parameter | Value | Compound/Conditions | Reference |
| Maximum Absorption Wavelength (λmax) | 277 nm | This compound in Acetonitrile | [6] |
| Quantum Yield of Decomposition (Φd) | 0.24 | Triphenylsulfonium salt analog in Acetonitrile (under N₂) | [9] |
| Quantum Yield of Acid Generation (Φa) | ~0.5 | Triphenylsulfonium salts with various non-nucleophilic anions | [10] |
| Quantum Yield of Acid Generation (Φa) | 0.071 | N-hydroxyimide sulfonate-type PAG | [9] |
| Quenching Rate Constant (kq) | ~10¹⁰ M⁻¹s⁻¹ | Quenching of excited pyrene (B120774) and anthracene (B1667546) by this compound | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the photochemical mechanism of this compound.
4.1 Determination of Acid Generation Quantum Yield
This protocol is based on the use of a pH-sensitive indicator dye, Rhodamine B, to quantify the amount of acid produced upon photolysis.
4.1.1 Materials and Equipment
-
This compound
-
Rhodamine B
-
Acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Fluorospectrophotometer
-
UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm)
-
Actinometer (e.g., potassium ferrioxalate)
-
Quartz cuvettes
4.1.2 Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and Rhodamine B in acetonitrile of known concentrations.
-
Preparation of Sample Solutions: Prepare a series of sample solutions in quartz cuvettes containing a fixed concentration of Rhodamine B and varying concentrations of this compound.
-
Actinometry: Determine the photon flux of the UV lamp using a chemical actinometer to accurately measure the number of photons delivered to the sample.
-
Photolysis: Irradiate the sample solutions with the UV lamp for a specific period. Ensure uniform irradiation of the sample.
-
Spectroscopic Measurement: After irradiation, measure the absorption and fluorescence spectra of the solutions. The protonation of Rhodamine B by the photogenerated acid leads to a change in its absorption and fluorescence properties.
-
Quantification: Create a calibration curve by adding known amounts of a strong acid (e.g., HBF₄) to solutions of Rhodamine B and measuring the corresponding spectral changes. Use this calibration curve to determine the concentration of acid generated in the photolyzed samples.
-
Calculation of Quantum Yield: The quantum yield of acid generation (Φₐ) is calculated using the following formula: Φₐ = (moles of acid generated) / (moles of photons absorbed)
4.2 Transient Absorption Spectroscopy
Transient absorption spectroscopy (TAS) is employed to detect and characterize the short-lived intermediates formed during the photochemical reaction.
4.2.1 Equipment
-
Femtosecond or nanosecond laser system (pump and probe)
-
Optical parametric amplifier (OPA) to tune the pump wavelength
-
White light continuum generator for the probe pulse
-
Spectrograph and CCD detector
-
Delay line for controlling the pump-probe time delay
4.2.2 Procedure
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an appropriate optical density at the pump wavelength.
-
Pump-Probe Experiment:
-
The sample is excited with a short, intense "pump" pulse of laser light at a wavelength where the compound absorbs (e.g., 266 nm).
-
A second, weaker, broad-spectrum "probe" pulse is passed through the sample at a specific time delay after the pump pulse.
-
The absorption of the probe pulse is measured by the spectrograph and detector.
-
-
Data Acquisition: The change in absorbance of the probe light is recorded at various time delays, from femtoseconds to nanoseconds or longer. This provides a time-resolved absorption spectrum of the transient species.
-
Data Analysis: The transient spectra are analyzed to identify the absorption bands of the intermediates (e.g., phenyl radical, diphenylsulfonium radical cation). The decay kinetics of these species can be determined by plotting the change in absorbance at a specific wavelength as a function of time.
4.3 Photoproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate, identify, and quantify the stable photoproducts formed after photolysis.
4.3.1 Materials and Equipment
-
This compound
-
Solvent (e.g., acetonitrile)
-
Internal standard (e.g., a compound with similar properties to the analytes but not present in the sample)
-
UV lamp
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating aromatic compounds
4.3.2 Procedure
-
Sample Preparation and Photolysis:
-
Prepare a solution of this compound in the chosen solvent.
-
Add a known amount of an internal standard.
-
Irradiate the solution with a UV lamp for a predetermined time.
-
-
Sample Extraction (if necessary): Depending on the solvent and the analytes, a liquid-liquid extraction may be necessary to transfer the photoproducts into a more volatile solvent suitable for GC analysis.
-
GC-MS Analysis:
-
Inject a small volume of the sample into the GC.
-
The volatile components are separated based on their boiling points and interaction with the stationary phase of the capillary column.
-
As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.
-
-
Identification and Quantification:
-
The mass spectrum of each component provides a unique fragmentation pattern that can be used for identification by comparison with a mass spectral library.
-
The retention time in the chromatogram further aids in identification.
-
The concentration of each photoproduct is determined by comparing its peak area in the chromatogram to that of the internal standard.
-
Visualizations
5.1 Photochemical Reaction Pathway
Caption: Photochemical reaction pathway of triphenylsulfonium salts.
5.2 Experimental Workflow for Photoproduct Analysis
Caption: Workflow for photoproduct analysis using GC-MS.
Conclusion
The photochemical mechanism of this compound is a complex process involving multiple excited states and competing reaction pathways. A thorough understanding of these fundamental steps is essential for the rational design of advanced photoinitiator systems with tailored properties for specific applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working in the fields of polymer chemistry, materials science, and drug development, enabling them to further explore and harness the potential of this important class of photoacid generators.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]
- 4. CAS 57840-38-7: this compound [cymitquimica.com]
- 5. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purification of Triphenylsulfonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of triphenylsulfonium (B1202918) hexafluoroantimonate, a prominent photoinitiator used in various polymerization processes, including the production of photoresists for microelectronics.[1] The document details the prevalent synthetic methodologies, purification protocols, and characterization data, presenting quantitative information in accessible formats and illustrating workflows with clear diagrams.
Synthesis of Triphenylsulfonium Hexafluoroantimonate
The most common and high-yielding method for preparing this compound is a two-step process.[2] The first step involves the synthesis of a triphenylsulfonium halide, typically triphenylsulfonium bromide. The subsequent step is a metathesis reaction where the halide is exchanged for the hexafluoroantimonate anion.
Step 1: Synthesis of Triphenylsulfonium Halide (e.g., Bromide)
While various methods exist for the synthesis of triarylsulfonium salts, a frequently employed route involves the reaction of an aryl Grignard reagent with a diaryl sulfoxide.[2]
Step 2: Metathesis Reaction
The second step is a salt metathesis reaction where triphenylsulfonium bromide is reacted with a hexafluoroantimonate salt, such as sodium hexafluoroantimonate, in a suitable solvent.[2] This reaction proceeds with high efficiency, often yielding the crude product in near-quantitative amounts.[2]
Reaction Scheme:
(C₆H₅)₃S⁺Br⁻ + Na⁺SbF₆⁻ → (C₆H₅)₃S⁺SbF₆⁻ + Na⁺Br⁻
Experimental Protocol: Metathesis Reaction
The following protocol is a synthesis of this compound via a metathesis reaction, based on procedures outlined in the literature.[2]
Materials:
-
Triphenylsulfonium bromide
-
Sodium hexafluoroantimonate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine triphenylsulfonium bromide and a slight molar excess of sodium hexafluoroantimonate.
-
Add acetone to the flask to create a suspension.
-
Stir the mixture at room temperature for a period of 3 to 5 hours.
-
After the reaction is complete, filter the suspension to remove the precipitated sodium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound as a white solid.
Quantitative Data for Synthesis
The following table summarizes the quantitative data from various reported syntheses.
| Reactant 1 | Moles 1 | Reactant 2 | Moles 2 | Solvent | Volume (mL) | Reaction Time (hr) | Yield (%) | Reference |
| Triphenylsulfonium bromide (50 g) | 0.146 | Sodium hexafluoroantimonate (38 g) | 0.147 | Acetone | 300 | 3 | 100 | [2] |
| Triphenylsulfonium bromide (15 g) | 0.0437 | Sodium hexafluoroantimonate (11.3 g) | 0.0437 | Acetone | 250 | 3 | 100 | [2] |
Purification of this compound
Purification of the crude product is crucial to achieve the desired purity, typically greater than 98% (as determined by HPLC), for its applications.[1][3] The primary methods for purification are washing and recrystallization.
Experimental Protocol: Purification
Washing:
For some applications, washing the crude product can be sufficient. This is often performed with water to remove any remaining inorganic salts, followed by a wash with a non-polar solvent like ether to remove organic impurities.[4]
Recrystallization:
For high-purity material, recrystallization is the preferred method. Ethanol is a commonly used solvent for this purpose.[2][4]
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If colored impurities are present, they can be removed by treating the hot solution with activated charcoal.
-
Perform a hot gravity filtration to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of the purified product.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the white, needle-like crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.
| Property | Value | Reference |
| Appearance | White to light yellow powder or crystal | [1][3] |
| Melting Point | 176-180 °C | [3] |
| Purity (HPLC) | >98.0% | [1][3] |
| Molecular Weight | 499.13 g/mol | [5][6] |
Visualized Workflows
The following diagrams illustrate the synthesis and purification processes.
References
- 1. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 2. EP0455083B1 - Method for making triarylsulfonium hexafluorometal or metalloid salts - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 57840-38-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. m.youtube.com [m.youtube.com]
In-depth Technical Guide: UV Absorption Spectrum of Triphenylsulfonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of triphenylsulfonium (B1202918) hexafluoroantimonate, a widely used photoacid generator (PAG) in various industrial and research applications, including photolithography and cationic polymerization. This document details the compound's UV absorption characteristics, the experimental protocol for its measurement, and the mechanism of its photodecomposition.
Quantitative UV Absorption Data
The UV absorption profile of triphenylsulfonium hexafluoroantimonate is crucial for its application as a photoinitiator, as its sensitivity to specific wavelengths of UV light dictates its efficiency in initiating chemical reactions. The key quantitative data regarding its UV absorption in acetonitrile (B52724) are summarized in the table below.
| Parameter | Value | Solvent |
| λmax (Wavelength of Maximum Absorbance) | 277 nm | Acetonitrile |
| Molar Absorptivity (ε) at λmax | Value not explicitly available in the searched literature. | Acetonitrile |
Note: While the λmax is consistently reported, a specific molar absorptivity value was not found in the publicly available literature searched.
Experimental Protocol for UV-Vis Spectroscopy
The following provides a generalized yet detailed methodology for obtaining the UV-Vis absorption spectrum of this compound, based on standard practices for photoinitiators.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.
Materials and Equipment:
-
This compound (high purity)
-
Spectrophotometric grade acetonitrile (CH3CN)
-
Dual-beam UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Selection: Acetonitrile is a commonly used solvent for UV-Vis analysis of triphenylsulfonium salts due to its transparency in the UV range and its ability to dissolve the compound.[1][2]
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolve the weighed compound in a known volume of acetonitrile in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M). Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution using volumetric pipettes and flasks to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).
-
-
Spectrophotometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Set the wavelength range for scanning, typically from 200 nm to 400 nm for this compound.
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent (acetonitrile).
-
Place the cuvette in both the sample and reference holders of the spectrophotometer.
-
Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and the cuvette.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.
-
Place the sample cuvette in the sample holder.
-
Run the UV-Vis scan to obtain the absorption spectrum.
-
Repeat this step for all the prepared working solutions, moving from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Record the absorbance value at λmax for each concentration.
-
To determine the molar absorptivity (ε), plot a graph of absorbance versus concentration (Beer-Lambert plot). The plot should be linear.
-
The molar absorptivity (ε) can be calculated from the slope of the line (Slope = ε * l, where l is the path length of the cuvette, typically 1 cm).
-
Photodecomposition Mechanism
Upon absorption of UV radiation, this compound undergoes photolysis, leading to the generation of a strong Brønsted acid (HSbF6). This photo-generated acid is the active species that initiates subsequent chemical reactions, such as the ring-opening polymerization of epoxides. The overall process involves the formation of radical and cationic intermediates.
The photodecomposition pathway can be summarized in the following diagram:
Upon UV irradiation, the triphenylsulfonium cation is promoted to an excited state. This excited species can then undergo either homolytic or heterolytic cleavage of a carbon-sulfur bond. The homolytic pathway is generally considered the major route, leading to the formation of a diphenylsulfinyl radical cation and a phenyl radical. The diphenylsulfinyl radical cation can then abstract a hydrogen atom from a proton source in the surrounding medium (such as a solvent or monomer) to generate the strong Brønsted acid. The heterolytic cleavage pathway results in the formation of diphenyl sulfide and a phenyl cation.
This photochemical process is the fundamental principle behind the use of this compound as a photoacid generator in a wide range of applications that rely on acid-catalyzed reactions initiated by light.
References
In-Depth Technical Guide on the Thermal Decomposition of Triphenylsulfonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal decomposition characteristics of triphenylsulfonium (B1202918) hexafluoroantimonate, a compound of significant interest as a photoacid generator in various industrial applications, including microelectronics and 3D printing. This document summarizes available quantitative data, details experimental methodologies for thermal analysis, and presents a proposed thermal decomposition pathway.
Executive Summary
Triphenylsulfonium hexafluoroantimonate exhibits high thermal stability, a critical property for its application in processes that involve thermal curing steps. While specific decomposition temperature data from thermogravimetric analysis (TGA) is not widely published in readily accessible literature, its melting point and the general stability of related triarylsulfonium salts suggest a robust thermal profile. This guide synthesizes available data and outlines the standard methodologies for its thermal characterization.
Quantitative Thermal Decomposition Data
Precise quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) detailing the onset of decomposition for pure this compound is not prominently available in the reviewed literature. However, the melting point is well-documented and provides a preliminary indication of its thermal behavior.
| Parameter | Value | Method |
| Melting Point | 176.0 - 180.0 °C | Not specified in sources |
Note: The melting point indicates the transition from a solid to a liquid phase and is distinct from the decomposition temperature, which typically occurs at higher temperatures.
General statements from various sources describe the compound as having "high thermal stability"[1]. Furthermore, studies on analogous triarylsulfonium salts suggest that these compounds can be stable at temperatures as high as 300°C in air for extended periods.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal decomposition temperature of this compound, standardized thermal analysis techniques are employed. The following are detailed methodologies for the key experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The temperature of the maximum rate of mass loss is determined from the peak of the first derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: A controlled atmosphere, typically inert (nitrogen or argon), is maintained within the DSC cell at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a constant rate (e.g., 10°C/min).
-
Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic peaks indicate events such as melting, while exothermic peaks can indicate decomposition.
Proposed Thermal Decomposition Pathway
Based on the known hazardous decomposition products from safety data sheets, a logical relationship for the thermal decomposition of this compound can be proposed. The primary decomposition is expected to involve the breakdown of both the cation and the anion.
References
Solubility of Triphenylsulfonium Hexafluoroantimonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium (B1202918) hexafluoroantimonate, a member of the triarylsulfonium salt family, is a widely utilized photoacid generator (PAG) in various industrial and research applications, particularly in photolithography and cationic polymerization. Its efficacy in these processes is significantly influenced by its solubility in the organic solvents used in formulations. This technical guide provides a comprehensive overview of the current understanding of the solubility of triphenylsulfonium hexafluoroantimonate in common organic solvents, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process.
Data Presentation: Solubility Profile
Despite its widespread use, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, based on technical data sheets and related publications, a qualitative solubility profile can be compiled. The compound is generally characterized as being soluble in a variety of organic solvents, particularly polar and halogenated ones.
| Organic Solvent | Chemical Formula | Quantitative Solubility | Notes |
| Propylene Glycol Methyl Ether Acetate (PGMEA) | C₆H₁₂O₃ | Soluble (quantitative data not available) | A commonly used solvent in photoresist formulations. |
| Dichloromethane (DCM) | CH₂Cl₂ | Good solubility (quantitative data not available) | A common halogenated solvent for triarylsulfonium salts.[1] |
| Chloroform | CHCl₃ | Good solubility (quantitative data not available) | A common halogenated solvent for triarylsulfonium salts.[1] |
Note: The lack of specific, publicly available quantitative data highlights a knowledge gap and underscores the importance of empirical determination for specific applications.
Experimental Protocols: Determination of Solubility
The following is a detailed, generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation:
-
Dry the this compound powder in a vacuum desiccator or a drying oven at a suitable temperature (e.g., 40-50 °C) to remove any residual moisture.
-
Ensure the selected organic solvent is of high purity and anhydrous, as water content can significantly affect solubility.
-
-
Equilibration:
-
Add an excess amount of the dried this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Pipette a known volume (e.g., 5.00 mL) of the anhydrous organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Phase Separation:
-
After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Extraction and Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a chemically compatible filter to prevent the transfer of any undissolved solid.
-
Dispense the filtered supernatant into a pre-weighed, dry volumetric flask.
-
Determine the mass of the extracted saturated solution by weighing the volumetric flask.
-
Evaporate the solvent from the volumetric flask under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the volumetric flask containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the flask minus the initial mass of the empty flask.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.
-
Solubility can be expressed in various units:
-
g/100 mL of solvent: (mass of solute / volume of solvent) x 100
-
g/100 g of solvent: (mass of solute / mass of solvent) x 100
-
mol/L: (moles of solute / volume of solution in L)
-
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.
Caption: A flowchart of the key steps in the experimental determination of solubility.
Conclusion
While this compound is known to be soluble in several key organic solvents essential for its applications, there is a notable absence of precise, quantitative solubility data in the scientific literature. This guide provides a framework for researchers and professionals to address this gap by presenting a detailed, adaptable experimental protocol for the accurate determination of its solubility. The provided workflow and methodologies can be instrumental in optimizing formulations, ensuring process reproducibility, and advancing the application of this important photoacid generator.
References
The Core Mechanism of Photoacid Generation by Triphenylsulfonium Hexafluoroantimonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF₆) is a paramount example of a photoacid generator (PAG), a class of compounds that produce strong acid upon exposure to light. This property has made it an indispensable component in a myriad of applications, from photolithography in semiconductor manufacturing to cationic photopolymerization in coatings, adhesives, and 3D printing. This technical guide provides a comprehensive overview of the core mechanisms governing the photoacid generation process of TPS-SbF₆, with a focus on the underlying photochemistry, experimental methodologies for its characterization, and quantitative data.
The Photochemical Cascade: From Photon Absorption to Proton Generation
The generation of a Brønsted acid (HSbF₆) from triphenylsulfonium hexafluoroantimonate is a multi-step process initiated by the absorption of a photon. The overall mechanism involves excitation of the triphenylsulfonium cation, followed by competing homolytic and heterolytic cleavage pathways of the carbon-sulfur bond. These pathways ultimately lead to the formation of radical and cationic intermediates that react with the surrounding medium to release a proton.
Upon irradiation, the triphenylsulfonium cation is promoted to an excited singlet state.[1] From this excited state, the molecule can undergo two primary competing decay pathways:
-
Heterolytic Cleavage: The excited singlet state can undergo cleavage of a carbon-sulfur bond to form a phenyl cation and diphenyl sulfide (B99878). This process is a direct route to the formation of a highly reactive carbocation.
-
Homolytic Cleavage: Alternatively, the C-S bond can break homolytically, yielding a phenyl radical and a diphenylsulfinyl radical cation.[1] This pathway is also a significant contributor to the overall photochemistry.
The subsequent reactions of these primary photoproducts are heavily influenced by the surrounding environment, such as the solvent or polymer matrix. These reactions can be broadly categorized as "in-cage" recombination and "cage-escape" reactions.[1][2][3]
-
In-Cage Recombination: The initially formed radical or ion pairs are confined within a "solvent cage." Before they can diffuse apart, they can recombine to form rearrangement products, such as 2-, 3-, and 4-phenylthiobiphenyls.[2][3]
-
Cage-Escape Reactions: If the primary photoproducts diffuse out of the solvent cage, they can react with other species in the medium. The phenyl radical and the diphenylsulfinyl radical cation can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of benzene, diphenyl sulfide, and, crucially, a proton which then combines with the hexafluoroantimonate anion to form the superacid HSbF₆.[1][4]
The interplay between these pathways dictates the overall efficiency of photoacid generation. Factors such as solvent viscosity and polarity, as well as the presence of hydrogen donors, can significantly influence the product distribution and the quantum yield of acid formation.[1] For instance, in more viscous media like polymer films, in-cage recombination is favored.[3]
Quantitative Insights into Photoacid Generation
The efficiency of a photoacid generator is quantified by its quantum yield (Φ), which is the number of molecules of acid produced per photon absorbed. The quantum yield is a critical parameter for practical applications.
| Parameter | Value | Conditions | Reference |
| Quantum Yield of Photoacid Generation (ΦH+) | 0.23 - 0.85 | In acetonitrile, 254 nm irradiation | [3] |
| Absorption Maximum (λmax) | ~230 nm, with onset at 360 nm | In solution | [1] |
Note: Quantum yields can vary significantly depending on the irradiation wavelength, the surrounding medium (solvent or polymer matrix), and the presence of sensitizers.
Experimental Protocols for Mechanistic Elucidation
The study of the photoacid generation mechanism of this compound relies on a suite of sophisticated experimental techniques to identify transient intermediates and stable photoproducts, and to quantify the efficiency of the process.
Photolysis and Product Analysis
Objective: To identify and quantify the stable photoproducts formed upon irradiation of TPS-SbF₆.
Methodology:
-
Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile, dichloromethane) or a polymer film containing the PAG is prepared.
-
Irradiation: The sample is irradiated with a light source of a specific wavelength (e.g., 254 nm from a mercury lamp or a laser). The light intensity and irradiation time are carefully controlled.
-
Product Extraction: After irradiation, the photoproducts are extracted from the sample. For solutions, this may involve simple dilution. For polymer films, the film is typically dissolved in a suitable solvent, and the polymer is precipitated out to isolate the smaller molecule photoproducts.
-
Analysis: The extracted products are analyzed using chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the various photoproducts, such as diphenyl sulfide and phenylthiobiphenyl isomers.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile photoproducts by comparing their mass spectra to known standards.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of unknown photoproducts.[3]
-
Laser Flash Photolysis
Objective: To detect and characterize transient intermediates, such as radicals and radical cations, which have very short lifetimes.
Methodology:
-
Sample Preparation: A solution of TPS-SbF₆ is placed in a quartz cuvette.
-
Excitation: The sample is excited with a short, high-intensity laser pulse (e.g., from a Nd:YAG or excimer laser).
-
Transient Absorption Spectroscopy: A second, weaker light source (a probe beam) is passed through the sample at a right angle to the excitation laser. The absorption of the probe beam by the transient species is monitored as a function of time and wavelength using a fast detector (e.g., a photomultiplier tube or a streak camera). This provides the absorption spectra and decay kinetics of the transient intermediates.
Electron Spin Resonance (ESR) Spectroscopy
Objective: To detect and identify radical species formed during photolysis.
Methodology:
-
Sample Preparation: A solution or a solid sample of TPS-SbF₆ is placed in a quartz ESR tube.
-
In-situ Irradiation: The sample is irradiated directly within the ESR spectrometer's cavity, often at low temperatures to trap the radical intermediates.
-
Spectral Acquisition: The ESR spectrum is recorded. The g-factor and hyperfine coupling constants of the observed signals can be used to identify the specific radical species present.[5]
Visualizing the Mechanism and Workflow
To further clarify the complex processes involved, the following diagrams illustrate the photoacid generation pathway and a typical experimental workflow for its investigation.
Figure 1: The photochemical pathway of acid generation from a triphenylsulfonium cation.
Figure 2: A typical experimental workflow for studying the photoacid generation mechanism.
Conclusion
The photoacid generation mechanism of this compound is a complex yet well-studied process that is fundamental to its wide-ranging applications. A thorough understanding of the interplay between homolytic and heterolytic cleavage pathways, as well as the influence of the surrounding environment on in-cage and cage-escape reactions, is crucial for optimizing its performance in various technological fields. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this and other novel photoacid generators. For researchers and professionals in drug development, the principles of photoactivated release of acidic species can inspire novel strategies for targeted drug delivery and photodynamic therapy.
References
An In-depth Technical Guide to Triphenylsulfonium Hexafluoroantimonate (CAS 57840-38-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and safety information for Triphenylsulfonium (B1202918) hexafluoroantimonate (CAS 57840-38-7), a prominent photoinitiator. The information is presented to meet the needs of researchers, scientists, and professionals in drug development and material science, with a focus on structured data, detailed experimental protocols, and clear visualizations of key processes.
Chemical Identity and Physicochemical Properties
Triphenylsulfonium hexafluoroantimonate is an organosulfur compound widely utilized as a cationic photoinitiator. Upon exposure to ultraviolet (UV) light, it generates a strong acid, which initiates the polymerization of various monomers, particularly epoxides. This property makes it a critical component in applications such as photoresists for microelectronics, UV-curable coatings, and 3D printing.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57840-38-7 | N/A |
| Molecular Formula | C₁₈H₁₅F₆SSb | [1] |
| Molecular Weight | 499.13 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [1] |
| Melting Point | 176 - 180 °C | |
| Solubility | Soluble in a variety of organic solvents.[1] | N/A |
| Maximum Absorption Wavelength (λmax) | 277 nm (in acetonitrile) | |
| Purity | >98.0% (HPLC) | [1] |
Safety and Handling
This compound requires careful handling due to its potential health hazards. Adherence to appropriate safety protocols is crucial to minimize exposure and ensure a safe working environment.
Table 2: Safety and Hazard Information for this compound
| Hazard Category | GHS Classification and Precautionary Statements | Reference |
| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. P391: Collect spillage. | [2] |
| Personal Protective Equipment (PPE) | Impervious gloves, safety goggles (or face shield), and protective clothing are recommended. Use in a well-ventilated area or with local exhaust ventilation. | [2] |
| Storage | Store in a cool, dark place under an inert atmosphere. The compound is hygroscopic. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of triarylsulfonium salts, including this compound, involves a two-step process. The following protocol is based on established synthetic routes.[3]
Step 1: Synthesis of Triphenylsulfonium Bromide
-
In a suitable reaction vessel, combine diphenyl sulfoxide (B87167) and an aryl Grignard reagent, such as phenylmagnesium bromide, in a mixed solvent system of aliphatic and aromatic hydrocarbons.
-
The reaction is typically carried out at room temperature with stirring.
-
Upon completion of the reaction, the mixture is worked up by extraction. The layers are separated, and the organic layer is extracted with an aqueous acid solution (e.g., 5% hydrobromic acid).
-
The combined aqueous extracts are then extracted with a suitable organic solvent, such as dichloromethane.
-
The organic extracts are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield Triphenylsulfonium bromide.
Step 2: Metathesis to this compound
-
Dissolve the Triphenylsulfonium bromide obtained in Step 1 in a suitable solvent, such as acetone.
-
In a separate vessel, dissolve a stoichiometric equivalent of sodium hexafluoroantimonate in the same solvent.
-
Add the sodium hexafluoroantimonate solution to the Triphenylsulfonium bromide solution with stirring.
-
A precipitate of sodium bromide will form. Stir the suspension for several hours to ensure complete reaction.
-
Filter the suspension to remove the sodium bromide precipitate.
-
Evaporate the solvent from the filtrate to yield the crude this compound as a solid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain white needles of the final product.
Determination of Physicochemical Properties
The following are generalized protocols based on OECD guidelines for the determination of key physicochemical properties.
3.2.1. Melting Point Determination (Adapted from OECD Guideline 102) [1][4]
-
Apparatus: A capillary tube melting point apparatus (either liquid bath or metal block based) or a differential scanning calorimeter (DSC).
-
Procedure (Capillary Tube Method): a. A small amount of the finely powdered, dry substance is packed into a capillary tube. b. The capillary tube is placed in the heating block of the apparatus. c. The temperature is raised at a controlled rate. d. The temperature at which the substance is observed to melt is recorded as the melting point.
-
Procedure (DSC Method): a. A small, accurately weighed sample is placed in a DSC pan. b. The sample is heated at a constant rate in a controlled atmosphere. c. The heat flow to the sample is monitored as a function of temperature. The peak of the endothermic event corresponding to melting is taken as the melting point.
3.2.2. Water Solubility Determination (Adapted from OECD Guideline 105) [5][6][7]
-
Method Selection: The flask method is generally suitable for substances with solubility above 10⁻² g/L.
-
Procedure (Flask Method): a. An excess amount of the test substance is added to a flask containing purified water. b. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. The solution is then centrifuged or filtered to remove undissolved solid. d. The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Toxicological Property Assessment
The following are generalized protocols based on OECD guidelines for assessing key toxicological endpoints.
3.3.1. Acute Oral Toxicity (Adapted from OECD Guidelines 420, 423, or 425) [8][9][10][11][12]
-
Test Animals: Typically, rats or mice of a single sex are used.
-
Procedure: a. The test substance is administered orally by gavage in a single dose to a group of animals. b. Different dose levels are used for different groups of animals. c. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality. d. The LD50 (the dose causing mortality in 50% of the animals) can be calculated from the mortality data.
3.3.2. Skin Irritation (Adapted from OECD Guideline 439) [13][14][15][16]
-
Test System: An in vitro reconstructed human epidermis (RhE) model.
-
Procedure: a. The test substance is applied topically to the surface of the RhE tissue. b. After a defined exposure period, the substance is washed off. c. The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay). d. A reduction in tissue viability below a certain threshold indicates that the substance is an irritant.
Mechanism of Action and Visualizations
The primary function of this compound is as a photoacid generator (PAG). Upon absorption of UV radiation, the triphenylsulfonium cation undergoes photolysis, leading to the formation of a Brønsted acid (HSbF₆) and other reactive species. This generated acid then catalyzes cationic polymerization.
Photolysis of Triphenylsulfonium Cation
The photodecomposition of the triphenylsulfonium cation can proceed through both homolytic and heterolytic cleavage pathways.
Caption: Photolysis mechanism of this compound.
Experimental Workflow for Synthesis
The synthesis of this compound follows a logical two-step process, which can be visualized as an experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. laboratuar.com [laboratuar.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 5. laboratuar.com [laboratuar.com]
- 6. filab.fr [filab.fr]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. siesascs.edu.in [siesascs.edu.in]
- 14. mbresearch.com [mbresearch.com]
- 15. x-cellr8.com [x-cellr8.com]
- 16. ceuaics.ufba.br [ceuaics.ufba.br]
The Crystalline Architecture of Triphenylsulfonium Hexafluoroantimonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of triphenylsulfonium (B1202918) hexafluoroantimonate ((C₆H₅)₃S⁺SbF₆⁻), a compound of significant interest in synthetic chemistry and materials science. While a definitive, publicly available crystal structure for triphenylsulfonium hexafluoroantimonate is not available, this guide presents a detailed analysis based on the crystallographic data of its close structural analogs: triphenylsulfonium hexafluorophosphate, triphenylsulfonium perchlorate, and triphenylsulfonium triiodide. The structural parameters of the triphenylsulfonium cation are highly conserved across these salts, offering valuable insights into the expected architecture of the hexafluoroantimonate counterpart.
Introduction
Triphenylsulfonium salts are widely recognized for their utility as photoinitiators in various polymerization processes.[1] The triphenylsulfonium cation, characterized by its stable, aromatic structure, facilitates the generation of reactive species upon exposure to ultraviolet (UV) light.[1] The hexafluoroantimonate anion contributes to the compound's overall stability and solubility in organic solvents.[1] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships and for the rational design of new materials. X-ray crystallography stands as the definitive technique for determining such atomic-level structures.[2][3]
Physicochemical Properties
This compound is typically a white to light yellow crystalline solid.[1] It is known for its high thermal stability and low volatility.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₅F₆SSb |
| Molecular Weight | 499.13 g/mol |
| Appearance | White to light yellow powder/crystal[1] |
| Purity | >98.0% (HPLC)[4][5] |
| Melting Point | 176.0 to 180.0 °C[4][5] |
Crystallographic Data of Analogous Structures
The following tables summarize the crystallographic data for triphenylsulfonium salts with anions of similar size and electronic properties to hexafluoroantimonate. This data provides a strong foundation for understanding the expected crystal packing and molecular geometry of this compound. In these analogous structures, the triphenylsulfonium cation consistently adopts a distorted trigonal-pyramidal geometry around the sulfur atom.[6][7]
Table 2: Crystallographic Data for Triphenylsulfonium Hexafluorophosphate ([ (C₆H₅)₃S⁺][PF₆⁻] ) [6][7]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.1289 (2) |
| b (Å) | 17.7628 (8) |
| c (Å) | 21.3952 (9) |
| α (°) | 90 |
| β (°) | 99.465 (4) |
| γ (°) | 90 |
| Volume (ų) | 3506.9 (3) |
| Z | 4 |
Table 3: Selected Bond Lengths and Angles for the Triphenylsulfonium Cation in the Hexafluorophosphate Salt [6][7]
| Bond/Angle | Length (Å) / Angle (°) |
| S1-C1 | 1.787 (3) |
| S1-C7 | 1.790 (3) |
| S1-C13 | 1.788 (3) |
| C1-S1-C7 | 105.20 (13) |
| C1-S1-C13 | 104.70 (13) |
| C7-S1-C13 | 102.96 (14) |
Table 4: Crystallographic Data for Other Triphenylsulfonium Salts [6][7]
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [(C₆H₅)₃S⁺][ClO₄⁻] | Monoclinic | P2₁ | 9.1289 (2) | 17.3195 (5) | 10.7483 (3) | 92.535 (2) |
| [(C₆H₅)₃S⁺][I₃⁻] | Monoclinic | P2₁/n | 9.3550 (4) | 17.7628 (8) | 21.3952 (9) | 99.465 (4) |
Experimental Protocols
The following sections detail the methodologies for the synthesis and crystallographic analysis of this compound, based on established procedures for this class of compounds.
Synthesis of this compound
A common method for the synthesis of this compound is through a metathesis reaction between a triphenylsulfonium halide (e.g., bromide or chloride) and a hexafluoroantimonate salt (e.g., sodium or potassium hexafluoroantimonate) in a suitable solvent.
Materials:
-
Triphenylsulfonium bromide
-
Sodium hexafluoroantimonate
-
Acetone (reagent grade)
-
Ethanol (B145695) (reagent grade)
Procedure:
-
Triphenylsulfonium bromide and a slight molar excess of sodium hexafluoroantimonate are mixed in acetone.
-
The resulting suspension is stirred at room temperature for several hours.
-
The solid precipitate (sodium bromide) is removed by filtration.
-
The filtrate, containing the dissolved product, is collected and the solvent is removed by evaporation under reduced pressure to yield a white solid.
-
The crude product can be further purified by recrystallization from a solvent such as ethanol to obtain white, needle-like crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[2][3][8] This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[9]
Protocol:
-
Crystal Selection and Mounting: A suitable single crystal of this compound, typically with dimensions greater than 0.1 mm in all directions, is carefully selected under a microscope.[2][3] The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction intensities are processed to correct for experimental factors. The unit cell parameters and space group are determined from the geometry of the diffraction pattern.
-
Structure Solution and Refinement: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.
Logical Workflow for Crystal Structure Determination
The process of determining the crystal structure of a small molecule like this compound follows a well-defined workflow, from synthesis to the final structural analysis.
Caption: Workflow for Crystal Structure Determination.
Applications in Drug Development and Materials Science
While triphenylsulfonium salts are primarily known as photoacid generators in industrial applications, the broader class of sulfonium (B1226848) compounds has been explored in medicinal chemistry.[10] The ability to precisely characterize the three-dimensional structure of these molecules through X-ray crystallography is crucial for understanding their reactivity and for designing novel compounds with potential therapeutic applications. Furthermore, in materials science, detailed structural knowledge is essential for the development of advanced photolithographic materials and other functional polymers.[1]
References
- 1. This compound | 57840-38-7 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | 57840-38-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Syntheses and crystal structures of three triphenylsulfonium salts of manganese(II), iron(III) and cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Crystallization, Preliminary X-Ray Diffraction [research.amanote.com]
An In-Depth Technical Guide to the Photolysis Products of Triphenylsulfonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photolysis of triphenylsulfonium (B1202918) hexafluoroantimonate, a widely used photoacid generator in various industrial and research applications, including photolithography and cationic polymerization. This document details the primary and secondary photoproducts, the mechanistic pathways governing their formation, quantitative data on product distribution, and detailed experimental protocols for their analysis.
Introduction to the Photolysis of Triphenylsulfonium Hexafluoroantimonate
This compound ((Ph)₃S⁺SbF₆⁻) is a salt that, upon exposure to ultraviolet (UV) radiation, undergoes photochemical decomposition to generate a strong Brønsted acid (HSbF₆). This photo-generated acid is then capable of initiating a variety of chemical reactions, making this compound a highly efficient photoacid generator (PAG). The photolysis process is complex, yielding a range of products through competing reaction pathways. Understanding the identity and distribution of these products is critical for optimizing processes that utilize this PAG and for assessing any potential impacts of its byproducts.
Mechanistic Pathways of Photolysis
The photodecomposition of this compound proceeds via two primary pathways following the initial excitation of the cation: homolytic and heterolytic cleavage of a carbon-sulfur bond. These pathways lead to the formation of distinct "cage-escape" and "in-cage" recombination products.
Homolytic Cleavage: The excited triphenylsulfonium cation undergoes homolytic cleavage to form a diphenylsulfinyl radical cation and a phenyl radical within a solvent cage.
Heterolytic Cleavage: Alternatively, the excited cation can undergo heterolytic cleavage to form diphenyl sulfide (B99878) and a phenyl cation.
The subsequent reactions of these intermediates determine the final product distribution.
-
Cage-Escape Products: If the initial radical or cation fragments diffuse out of the solvent cage, they can abstract hydrogen from the solvent or other molecules to form diphenyl sulfide and benzene. Diphenyl sulfide is the primary cage-escape product.
-
In-Cage Recombination Products: If the fragments remain within the solvent cage, they can recombine to form isomeric phenylthiobiphenyls (PTB). The main isomers formed are 2-phenylthiobiphenyl, 3-phenylthiobiphenyl, and 4-phenylthiobiphenyl.
The ratio of cage-escape to in-cage products is highly dependent on the viscosity of the medium. In more viscous environments, such as polymer films or the solid state, the diffusion of the initial photoproducts is restricted, favoring the formation of in-cage recombination products.[1][2]
In addition to these primary products, secondary photoproducts such as triphenylene (B110318) and dibenzothiophene (B1670422) have been reported, arising from further photochemical reactions of the primary products, particularly under high-intensity or prolonged irradiation.[2]
The overall photolysis process and the formation of the key acidic species can be visualized in the following logical workflow:
Caption: Logical workflow of this compound photolysis.
Quantitative Analysis of Photolysis Products
The distribution of photolysis products is a critical factor in understanding the efficiency and side reactions of processes initiated by this compound. The following tables summarize the available quantitative data.
Table 1: Product Ratios from Photolysis of this compound
| Condition | Cage-to-Escape Product Ratio (Phenylthiobiphenyls : Diphenyl Sulfide) | Reference |
| Dilute Acetonitrile (B52724) Solution | Approximately 1:1 | [1] |
| Solid State | Up to 5:1 | [1] |
Table 2: Quantum Yield of Photoacid Generation for Sulfonium (B1226848) Salts with SbF₆⁻ Anion
| Compound Type | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Triphenylamine-based Sulfonium Salt with SbF₆⁻ | 294 | ~0.5 | [3] |
Experimental Protocols
This section provides detailed methodologies for the photolysis and analysis of this compound and its photoproducts.
General Photolysis Procedure
A standardized experimental workflow for the analysis of photolysis products is outlined below:
Caption: Experimental workflow for photolysis product analysis.
Materials:
-
This compound (>98% purity)
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., dodecane (B42187) for GC-MS)
-
Quartz cuvettes or sample holders
Equipment:
-
UV lamp with controlled wavelength output (e.g., 254 nm mercury lamp)
-
Stirring plate
-
Volumetric flasks and pipettes
-
Gas chromatograph with mass spectrometer (GC-MS)
-
High-performance liquid chromatograph (HPLC) with UV detector
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetonitrile at a known concentration (e.g., 0.01 M). For solid-state experiments, a thin film can be cast on a quartz plate.
-
Irradiation: Transfer the sample to a quartz cuvette and irradiate with a UV lamp at a specific wavelength (e.g., 254 nm) for a defined period. The solution should be stirred during irradiation.
-
Sample Work-up: After irradiation, add a known amount of an internal standard to the solution for quantitative analysis.
-
Analysis: Analyze the irradiated solution using GC-MS and/or HPLC to identify and quantify the photoproducts.
GC-MS Analysis of Photoproducts
Instrumentation:
-
GC: Agilent 7890B or equivalent
-
MS: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, split ratio 20:1.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 10 minutes.
-
-
MSD:
-
Transfer line: 280°C.
-
Ion source: 230°C.
-
Quadrupole: 150°C.
-
Scan range: 50-550 amu.
-
Sample Preparation for GC-MS:
-
To 1 mL of the irradiated acetonitrile solution, add 1 mL of deionized water and 1 mL of hexane (B92381).
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a GC vial for analysis.
HPLC Analysis of Phenylthiobiphenyl Isomers
Instrumentation:
-
HPLC: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: Phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Phenyl-based stationary phases offer enhanced separation of aromatic isomers through π-π interactions.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Synthesis of Phenylthiobiphenyl Analytical Standards
For accurate quantification, pure analytical standards of the phenylthiobiphenyl isomers are required. A general method for their synthesis is the palladium-catalyzed cross-coupling reaction between a bromobiphenyl and thiophenol.
Example: Synthesis of 2-Phenylthiobiphenyl
-
To a solution of 2-bromobiphenyl (B48390) (1 mmol) and thiophenol (1.2 mmol) in anhydrous toluene (B28343) (10 mL), add Pd(OAc)₂ (0.05 mmol), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2 mmol).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 110°C for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to yield pure 2-phenylthiobiphenyl.
-
The 3- and 4-isomers can be synthesized analogously starting from 3-bromobiphenyl (B57067) and 4-bromobiphenyl, respectively.
Conclusion
The photolysis of this compound is a multifaceted process that yields a variety of products through distinct mechanistic pathways. The primary products are diphenyl sulfide (cage-escape) and isomeric phenylthiobiphenyls (in-cage), with the product distribution being highly sensitive to the reaction environment. While the generation of a strong Brønsted acid is the desired outcome for its application as a photoacid generator, a thorough understanding of the formation of these other photoproducts is essential for process optimization and control. The experimental protocols provided in this guide offer a framework for the detailed analysis of these photolysis products, enabling researchers to further investigate and harness the capabilities of this important photoinitiator.
References
Triphenylsulfonium hexafluoroantimonate material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety, chemical properties, and key applications of triphenylsulfonium (B1202918) hexafluoroantimonate. The information is tailored for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visual representations of core processes.
Material Identification and Properties
Triphenylsulfonium hexafluoroantimonate is a photoacid generator (PAG) widely used in industrial and research settings, particularly in photolithography and cationic polymerization. Upon exposure to ultraviolet (UV) radiation, it generates a strong acid, which then catalyzes subsequent chemical reactions.
Synonyms: Triphenylsulfonium Hexafluorostibate(V)[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 57840-38-7 | [1] |
| EC Number | 260-980-2 | [1] |
| Molecular Formula | C18H15F6SSb | [1][2] |
| Molecular Weight | 499.13 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1][4] |
| Melting Point | 178 °C | [1] |
| Purity | >98.0% (HPLC) | [1] |
| Solubility | Soluble in a variety of organic solvents. | [4][3] |
| Storage Conditions | Room temperature, in a cool, dark place. Store under inert gas. | [5] |
| Conditions to Avoid | Hygroscopic. | [6][5] |
Safety and Hazard Information
Understanding the safety profile of this compound is critical for its handling and use in any laboratory or manufacturing setting.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text | Source(s) |
| Hazard | H302+H332 | Harmful if swallowed or if inhaled. | [1][6][5][7] |
| H411 | Toxic to aquatic life with long lasting effects. | [1][6][5][7] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][6][5][7] |
| P270 | Do not eat, drink or smoke when using this product. | [1][5] | |
| P273 | Avoid release to the environment. | [1][6][5][7] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [5] | |
| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [1][6][5] | |
| P391 | Collect spillage. | [1][6][5] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [6][5] |
Table 3: First Aid Measures
| Exposure Route | Recommended Action | Source(s) |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [1] |
| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [1] |
Table 4: Personal Protective Equipment (PPE)
| Protection Type | Recommendation | Source(s) |
| Respiratory | Dust respirator, self-contained breathing apparatus (SCBA), or supplied air respirator. | [1] |
| Hand | Impervious gloves. | [1] |
| Eye | Safety goggles. A face-shield may be required in some situations. | [1] |
| Skin and Body | Impervious protective clothing. Protective boots may be required. | [1] |
Mechanism of Action: Photoacid Generation
This compound functions as a photoinitiator by undergoing photolysis upon exposure to UV radiation to produce a strong Brønsted acid (HSbF₆). This generated acid then acts as a catalyst for various chemical processes, most notably the ring-opening polymerization of epoxides and other cyclic ethers, which is a cornerstone of many photolithography and 3D printing technologies.
References
- 1. Self-Assembled Protein–Polymer Nanoparticles via Photoinitiated Polymerization-Induced Self-Assembly for Targeted and Enhanced Drug Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced Controlled Radical Polymerizations Performed in Flow: Methods, Products, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 57840-38-7: this compound [cymitquimica.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 57840-38-7 | TCI EUROPE N.V. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for Triphenylsulfonium Hexafluoroantimonate as a Photoinitiator in Epoxy Resin Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF₆) is a highly efficient cationic photoinitiator used to initiate the polymerization of epoxy resins and other cationically polymerizable materials upon exposure to ultraviolet (UV) light.[1] As a type of photoacid generator (PAG), TPS-SbF₆ decomposes upon irradiation to produce a strong Brønsted acid (HSbF₆), which then initiates the ring-opening polymerization of the epoxy monomers.[2] The strength of this acid is determined by the counter-ion, with hexafluoroantimonate (SbF₆⁻) being one of the most effective, leading to high reactivity and fast cure rates.[3]
This photoinitiation process offers several advantages over traditional thermal curing methods, including rapid curing at ambient temperatures, solvent-free formulations, and spatial and temporal control of the polymerization.[4] These characteristics make it ideal for applications in coatings, adhesives, photoresists, and 3D printing.[2][4]
Chemical Properties and Specifications
Triphenylsulfonium hexafluoroantimonate is a white to light yellow crystalline powder.[5] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [1][5] |
| CAS Number | 57840-38-7 | [1] |
| Molecular Formula | (C₆H₅)₃SSbF₆ | [1] |
| Molecular Weight | 499.13 g/mol | [5] |
| Melting Point | 170-173 °C | [1] |
| Purity (HPLC) | >97.0% | [1] |
| Solubility (g in 100 ml solvent @25°C) | Acetone: >50, Toluene: <5, Water: <1 | [1] |
Mechanism of Photoinitiation and Polymerization
The cationic polymerization of epoxy resins initiated by this compound proceeds through a series of steps that are initiated by UV irradiation.
Upon absorption of UV light, the this compound photoinitiator undergoes photolysis, generating a strong Brønsted acid.[2] This acid then protonates the oxygen atom of the epoxy ring, creating a reactive cationic species. This cation subsequently attacks another epoxy monomer, initiating a chain reaction of ring-opening polymerization, which leads to the formation of a cross-linked polymer network.
Application Data
The performance of this compound as a photoinitiator is dependent on the specific epoxy resin formulation and curing conditions. The following tables summarize key performance data from various studies.
Table 1: Curing Conditions and Performance of Various Epoxy Formulations
| Epoxy Resin | Photoinitiator Conc. (wt%) | UV Light Source/Intensity | Curing Time | Epoxy Conversion (%) | Glass Transition Temp. (T₉) (°C) | Reference |
| Cycloaliphatic Diepoxide (CAE) | Not specified | Fusion lamp, 7 m/min conveyor speed | Not specified | Not specified | Not specified | [6] |
| Epoxidized Cardanol (Lite 2513HP) in UVR 6110 | Not specified | Dimax lamp, 35 mW/cm² | Not specified | >64-72% | 25-53 | [6] |
| Epoxidized Vegetable Oils (EVOs) | 2% | Fusion lamp | Not specified | High | Varies with oil type | [6] |
| Cycloaliphatic Epoxy (DiEpox) | 1% | 365 nm LED, 230 mW/cm² | 60 s | Not specified | Not specified | [7] |
| Bisphenol-A Diglycidyl Ether (DGEBA) | 3% | Not specified | Not specified | Reaches limiting maximum | Not specified | [8] |
| Cycloaliphatic Epoxy | 2% | Not specified | Not specified | Reaches limiting maximum | Not specified | [8] |
Table 2: Influence of Anion on Reactivity in Cyclohexene Oxide Polymerization
| Photoinitiator Anion | Relative Reactivity |
| SbF₆⁻ | Highest |
| AsF₆⁻ | High |
| PF₆⁻ | Moderate |
| BF₄⁻ | Lower |
Note: Data synthesized from qualitative descriptions in the literature indicating SbF₆⁻ provides the strongest acid and highest reactivity.[3]
Experimental Protocols
The following are generalized protocols for the preparation and UV curing of epoxy resins using this compound. Researchers should adapt these protocols to their specific materials and equipment.
Protocol 1: Preparation of a UV-Curable Epoxy Formulation
Materials:
-
Epoxy resin (e.g., Bisphenol A diglycidyl ether, 3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate)
-
This compound (TPS-SbF₆)
-
Reactive diluents, fillers, or other additives (optional)
-
Suitable mixing vessel
-
Mechanical stirrer
-
Weighing balance
-
Vacuum chamber or centrifuge for degassing
Procedure:
-
Accurately weigh the desired amount of epoxy resin into a mixing vessel.
-
Weigh the appropriate amount of this compound, typically between 1 and 3% of the total resin weight.[7][8]
-
Add the photoinitiator to the epoxy resin.
-
Mix the components thoroughly using a mechanical stirrer until the photoinitiator is completely dissolved. Gentle heating may be applied to reduce viscosity and aid dissolution, but care should be taken to avoid thermal degradation.
-
If using other additives like reactive diluents or fillers, add them to the mixture and continue stirring until a homogeneous formulation is achieved.
-
Degas the mixture to remove any entrapped air bubbles, which can cause defects in the cured material. This can be done using a vacuum chamber or by centrifugation.
Protocol 2: UV Curing of the Epoxy Formulation
Equipment:
-
UV curing system (e.g., mercury lamp, LED lamp with appropriate wavelength)
-
Substrate for coating or mold for bulk samples
-
Film applicator or other coating method
-
Real-Time FTIR spectrometer (for monitoring cure kinetics, optional)
Procedure:
-
Apply the prepared epoxy formulation onto the desired substrate as a thin film or cast it into a mold.
-
Place the sample under the UV light source. Ensure that the distance between the lamp and the sample is consistent for reproducible results.
-
Expose the sample to UV radiation. The required exposure time and light intensity will depend on the specific formulation, sample thickness, and desired degree of cure. Refer to literature for starting parameters (e.g., 35 mW/cm²).[6]
-
The curing process can be monitored in real-time by following the disappearance of the epoxy group absorption band (around 789 cm⁻¹) using an FTIR spectrometer.[7]
-
After UV exposure, the sample may be post-cured thermally to enhance its mechanical and thermal properties and ensure complete conversion of the epoxy groups. A typical post-curing schedule could be 1-3 hours at 150°C, but this should be optimized for the specific system.[6]
Safety and Handling
This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects. It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Store the photoinitiator in a cool, dry place, protected from light and heat to maintain its stability.[1]
Troubleshooting
-
Incomplete Curing: This may be due to insufficient UV exposure (time or intensity), low photoinitiator concentration, or the presence of UV-absorbing additives. Increase the exposure time, intensity, or photoinitiator concentration.
-
Yellowing of Cured Resin: While generally non-yellowing, some degradation can occur with prolonged UV exposure.[1] Optimize the curing conditions to use the minimum required UV dose.
-
Poor Shelf Life of Formulation: The formulated resin should be stored in an opaque container in a cool, dark place to prevent premature polymerization.
Conclusion
This compound is a versatile and highly reactive photoinitiator for the cationic polymerization of epoxy resins. By carefully selecting the resin system, photoinitiator concentration, and curing conditions, a wide range of materials with tailored properties can be developed for various advanced applications. The protocols and data presented here provide a foundation for researchers to explore the potential of this technology in their respective fields.
References
- 1. probf4e97.pic47.websiteonline.cn [probf4e97.pic47.websiteonline.cn]
- 2. uychem.com [uychem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. swaylocks7stage.s3.us-east-2.amazonaws.com [swaylocks7stage.s3.us-east-2.amazonaws.com]
- 5. CAS 57840-38-7: this compound [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for UV Curable Coatings Formulated with Triphenylsulfonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, curing, and characterization of UV curable coatings utilizing the cationic photoinitiator, triphenylsulfonium (B1202918) hexafluoroantimonate. This document is intended to guide researchers and professionals in the development of high-performance coatings for various applications.
Introduction
Cationic UV curing is a photopolymerization technique that offers significant advantages over free-radical systems, including a lack of oxygen inhibition, low shrinkage, and excellent adhesion to a variety of substrates.[1] Triphenylsulfonium hexafluoroantimonate is a highly efficient photoinitiator that, upon exposure to UV radiation, generates a strong Brønsted acid. This acid initiates the ring-opening polymerization of epoxy functional monomers and oligomers, leading to a highly cross-linked and durable polymer network.[1][2] This process can continue even after the removal of the UV light source, a phenomenon known as "dark cure."[1] These characteristics make this compound an excellent candidate for applications requiring robust and rapidly curing coatings.
Curing Mechanism
The UV curing process initiated by this compound involves a series of steps starting with the photolysis of the sulfonium (B1226848) salt. Upon absorbing UV light, the triphenylsulfonium cation undergoes irreversible photodecomposition to generate a Brønsted acid. This strong acid then protonates the oxygen atom of an epoxy group, activating it for nucleophilic attack by another epoxy monomer. This ring-opening reaction propagates, leading to the formation of a cross-linked polymer network.
Figure 1: Cationic UV Curing Mechanism.
Formulation Components
The formulation of a UV curable coating typically consists of a photoinitiator, epoxy resins, and optional reactive diluents and additives.
| Component | Example Materials | Purpose | Typical Concentration (wt%) |
| Cationic Photoinitiator | This compound | Initiates polymerization upon UV exposure | 1 - 5 |
| Epoxy Resin (Oligomer) | Cycloaliphatic epoxy resins (e.g., 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate), Bisphenol A diglycidyl ether (DGEBA) | Forms the polymer backbone, provides core coating properties | 40 - 80 |
| Reactive Diluent | Oxetanes, Vinyl ethers, Glycidyl ethers | Reduces viscosity for better processing, can enhance reactivity and flexibility | 10 - 50 |
| Additives | Flow and leveling agents, adhesion promoters, pigments, fillers | Modifies specific properties of the final coating | 0.1 - 10 |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation and characterization of UV curable coatings.
References
Application Notes and Protocols for Cationic Polymerization Using Triphenylsulfonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of triphenylsulfonium (B1202918) hexafluoroantimonate as a photoinitiator for cationic polymerization. This document outlines typical concentrations, detailed experimental protocols for various monomer systems, and the underlying reaction mechanisms.
Introduction
Triphenylsulfonium hexafluoroantimonate (TPS-SbF₆) is a highly efficient photoacid generator (PAG) widely employed to initiate cationic polymerization.[1] Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to produce a strong Brønsted acid (HSbF₆), which subsequently initiates the polymerization of a variety of cationically polymerizable monomers.[1] This method is particularly advantageous for its rapid curing rates at ambient temperatures, low energy requirements, and lack of inhibition by oxygen, a common issue in free-radical polymerization.
Cationic photopolymerization is a cornerstone of various advanced applications, including the formulation of UV-curable coatings, adhesives, inks, 3D printing resins, and in the fabrication of microelectronic components. The choice of initiator concentration is a critical parameter that significantly influences the polymerization kinetics, the final properties of the cured polymer, and the overall efficiency of the process.
Data Presentation: Initiator Concentration Guidelines
The optimal concentration of this compound is dependent on the specific monomer system, the desired cure speed, the thickness of the sample, and the intensity of the UV source. The following table summarizes typical concentration ranges for various classes of monomers based on literature data.
| Monomer Class | Specific Monomer Example(s) | Typical Initiator Concentration (wt%) | Notes |
| Epoxides | Cycloaliphatic epoxides (e.g., ECC) | 1.0 - 3.0 | Reaction rate for cycloaliphatic epoxies often reaches a maximum at approximately 2 wt%. |
| Bisphenol A diglycidyl ether (DGEBA) | 1.0 - 3.0 | The reaction rate for DGEBA systems can continue to increase up to 3 wt% initiator concentration. | |
| Epoxidized cardanols | ~2.0 | Used for producing flexible thermosets. | |
| Oxetanes | 3-ethyl-3-hydroxymethyloxetane | 1.0 - 3.0 | Often copolymerized with epoxides to enhance reactivity and improve the properties of the final polymer.[2][3] |
| Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane | ~3.0 | Employed in the preparation of novel cationic photosensitive resins.[3] | |
| Vinyl Ethers | Alkyl vinyl ethers | 0.5 - 2.0 | Polymerization can be extremely rapid. Lower concentrations are often sufficient. |
| Multifunctional vinyl ethers | 1.0 - 3.0 | Used in the formulation of highly photosensitive UV curable coatings. | |
| Cyclic Siloxanes | Octamethylcyclotetrasiloxane (D4) | 1.0 - 3.0 | Photoinitiated cationic ring-opening polymerization (ROP) is an alternative to traditional acid- or base-catalyzed methods.[4][5] |
Signaling Pathway and Reaction Mechanism
The cationic polymerization process initiated by this compound can be broken down into three main stages: photoinitiation, propagation, and termination/chain transfer.
Caption: Cationic polymerization mechanism initiated by this compound.
Experimental Protocols
The following are generalized protocols for the cationic photopolymerization of common monomer classes. Safety Precaution: Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including UV-blocking safety glasses, gloves, and a lab coat. This compound and many monomers can be hazardous.
Protocol 1: UV Curing of a Cycloaliphatic Epoxide Coating
Objective: To prepare a thin, cross-linked polymer film from a cycloaliphatic epoxide monomer.
Materials:
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (cycloaliphatic epoxide monomer)
-
This compound (photoinitiator)
-
A suitable solvent for the initiator if it is a solid (e.g., propylene (B89431) carbonate, optional)
-
Glass slides or other suitable substrate
-
UV curing system with a medium-pressure mercury lamp (or LED lamp with appropriate wavelength)
-
Micropipette or syringe
-
Spin coater (optional, for uniform film thickness)
Procedure:
-
Formulation Preparation:
-
In a small, amber vial to protect from ambient light, weigh the desired amount of the cycloaliphatic epoxide monomer.
-
Add the this compound photoinitiator to the monomer. A typical concentration is 2.0 wt%. If the initiator is a solid, it may need to be dissolved in a small amount of a suitable solvent before being added to the monomer. Ensure complete dissolution by gentle warming or vortexing.
-
-
Sample Preparation:
-
Place a clean glass slide on the spin coater chuck (if using) or on a level surface.
-
Deposit a small amount of the formulated resin onto the center of the substrate.
-
If using a spin coater, spin at a desired speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve a uniform thin film. Alternatively, a drawdown bar can be used to create a film of a specific thickness.
-
-
UV Curing:
-
Place the coated substrate inside the UV curing chamber.
-
Expose the sample to UV radiation. The required dose will depend on the lamp intensity, film thickness, and initiator concentration. A typical dose might be in the range of 100-1000 mJ/cm².
-
The polymerization is often rapid, occurring within seconds to a minute.
-
-
Post-Cure and Characterization:
-
After UV exposure, the film should be solid and tack-free.
-
The cured film can be characterized for its properties, such as hardness, adhesion, solvent resistance, and thermal stability (e.g., by DSC or TGA).
-
Protocol 2: Bulk Photopolymerization of a Vinyl Ether
Objective: To polymerize a vinyl ether monomer in bulk to form a solid polymer.
Materials:
-
A purified vinyl ether monomer (e.g., isobutyl vinyl ether)
-
This compound
-
A small glass vial or mold
-
UV light source
-
Nitrogen or argon source for inert atmosphere (optional, but recommended for some systems to prevent side reactions with moisture)
Procedure:
-
Formulation:
-
In a clean, dry glass vial, add the desired amount of the vinyl ether monomer.
-
Add the this compound photoinitiator. For vinyl ethers, a concentration of 0.5-1.5 wt% is often sufficient. Ensure the initiator is fully dissolved.
-
-
Inerting (Optional):
-
If desired, gently bubble dry nitrogen or argon through the monomer-initiator mixture for a few minutes to remove dissolved oxygen and moisture.
-
-
Polymerization:
-
Seal the vial or mold.
-
Expose the formulation to a UV source. The polymerization of vinyl ethers can be very exothermic, so it may be necessary to control the temperature of the sample, for example, by using a cooling fan or a temperature-controlled stage.
-
Irradiate until the monomer has solidified.
-
-
Characterization:
-
The resulting polymer can be removed from the vial or mold.
-
Characterize the polymer for its molecular weight and polydispersity (by GPC), thermal properties (by DSC), and structure (by NMR).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a cationic photopolymerization experiment.
Caption: General experimental workflow for cationic photopolymerization.
References
- 1. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. radtech.org [radtech.org]
- 3. Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Triphenylsulfonium Hexafluoroantimonate in Stereolithography (SLA) Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylsulfonium (B1202918) hexafluoroantimonate is a cationic photoinitiator widely utilized in stereolithography (SLA) 3D printing. Upon exposure to ultraviolet (UV) light, it generates a strong Brønsted acid, which initiates the ring-opening polymerization of monomers such as epoxides and vinyl ethers. This cationic polymerization mechanism offers significant advantages over traditional free-radical polymerization, most notably reduced volumetric shrinkage, leading to higher accuracy and dimensional stability in printed parts. These characteristics make it a compelling choice for applications demanding high precision, such as in the fabrication of microfluidics, medical devices, and drug delivery systems.
Mechanism of Action
Triphenylsulfonium hexafluoroantimonate belongs to the class of onium salt photoinitiators. The initiation process can be summarized in the following key steps:
-
Photoactivation: Upon absorption of UV radiation (typically in the 200-400 nm range), the triphenylsulfonium cation undergoes photolysis.
-
Generation of Reactive Species: This photolytic cleavage results in the formation of a reactive radical cation and other radical species.
-
Acid Generation: The reactive intermediates interact with components of the resin formulation (e.g., monomers or solvents) to produce a strong protic acid, specifically hexafluoroantimonic acid (HSbF₆).
-
Cationic Polymerization: The generated superacid acts as the initiator for the ring-opening polymerization of cyclic monomers like epoxides, leading to the formation of a crosslinked polymer network.
Caption: Cationic polymerization initiation by this compound.
Resin Formulations
The concentration of this compound in an SLA resin formulation is a critical parameter that influences curing speed, curing depth, and the final mechanical properties of the printed object. Typically, it is used in concentrations ranging from 1 to 5 wt%. Below are examples of resin formulations incorporating this photoinitiator.
Table 1: Example Resin Formulations
| Component | Formulation 1 (Hybrid System)[1] | Formulation 2 (Cationic System)[2] |
| Cationic Monomer | Cycloaliphatic Diepoxide (ERL-4221) | Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane |
| Acrylate Monomer | Bisphenol A type epoxy diacrylate (EA-612) | - |
| Reactive Diluent | Tripropylene glycol diacrylate (TPGDA) | - |
| Crosslinker | Ethoxylated trimethylolpropane (B17298) triacrylate (EO3TMPTA) | - |
| Toughening Agent | Polycaprolactone polyol (Polyol-0301) | - |
| Free-Radical Photoinitiator | 1-Hydroxy-cyclohexyl-phenyl ketone (Irgacure 184) | - |
| Cationic Photoinitiator | Mixture of triarylsulfonium hexafluoroantimonate salts | 3% Triarylsulfonium hexafluoroantimonate |
Experimental Protocols
Resin Preparation
A standardized protocol for the preparation of SLA resins containing this compound is crucial for reproducible results.
Materials:
-
Epoxy-based or other cationic-curable monomers
-
This compound
-
(Optional) Reactive diluents, toughening agents, other additives
-
Amber glass or opaque plastic bottle
-
Magnetic stirrer and stir bar or mechanical mixer
-
Weighing scale
Procedure:
-
Monomer Preparation: In a clean, dry amber bottle, weigh the required amount of the liquid monomer(s).
-
Photoinitiator Addition: Carefully weigh and add the this compound to the monomer mixture. The concentration should be calculated as a weight percentage of the total resin formulation.
-
Mixing: Place a magnetic stir bar in the bottle and place it on a magnetic stirrer. Stir the mixture at a moderate speed in the dark or under safe light conditions to prevent premature polymerization. Continue stirring until the photoinitiator is completely dissolved. For higher viscosity resins, a mechanical mixer may be necessary.
-
Degassing: If bubbles are introduced during mixing, degas the resin in a vacuum chamber until all bubbles are removed.
-
Storage: Store the prepared resin in a cool, dark place away from any UV light sources.
Caption: Workflow for preparing a cationic SLA resin.
Stereolithography (SLA) Printing
Equipment:
-
SLA 3D printer with a UV laser (wavelength compatible with the photoinitiator, typically 355 nm or 405 nm)
-
Build platform
-
Resin tank
Procedure:
-
Printer Setup: Ensure the SLA printer is properly calibrated and the build platform is level.
-
Resin Filling: Pour the prepared resin into the resin tank to the recommended fill level.
-
Printing Parameters: Set the printing parameters in the printer software. Key parameters include:
-
Layer Thickness: Typically between 25 and 100 µm. Thinner layers result in higher resolution but longer print times.
-
Exposure Time: This will depend on the resin composition, photoinitiator concentration, and laser power. It needs to be optimized for proper curing without over-curing, which can lead to reduced resolution.
-
Laser Power: Adjust according to the resin's sensitivity.
-
-
Printing: Start the printing process. The UV laser will selectively cure the resin layer by layer to build the 3D object.
Post-Processing
Materials:
-
Isopropyl alcohol (IPA) or other suitable solvent
-
UV curing chamber
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Part Removal: Carefully remove the printed part from the build platform.
-
Washing: Immerse the part in a bath of isopropyl alcohol to remove any uncured resin from the surface. An ultrasonic bath can be used for more thorough cleaning.
-
Drying: Allow the part to air dry completely.
-
Post-Curing: Place the cleaned and dried part in a UV curing chamber. Post-curing with UV light and sometimes gentle heat is essential to ensure complete polymerization and achieve the final desired mechanical properties. The duration and temperature of post-curing will depend on the specific resin and the desired properties.
Characterization of Cured Resins
Mechanical Properties
The mechanical properties of the final cured material are critical for its intended application. Standardized tests are used to quantify these properties.
Table 2: Mechanical Properties of a Cationic Resin with 3% Triarylsulfonium Hexafluoroantimonate [2]
| Property | Value |
| Tensile Strength | 75.5 MPa |
| Bending Strength | 49.5 MPa |
Table 3: Accuracy of a Hybrid Resin System [1]
| Property | Value |
| Shrinkage Factor | < 2.00% |
| Curl Factor | < 8.00% |
Thermal Properties
Thermal analysis provides insights into the material's stability at different temperatures.
Table 4: Thermal Properties of a Cationic Resin with 3% Triarylsulfonium Hexafluoroantimonate [2]
| Property | Value |
| Thermal Stability (TGA) | Up to 446 °C |
Experimental Protocols for Characterization:
-
Tensile and Bending Strength: Determined using a universal testing machine according to ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties).
-
Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability and decomposition temperature of the cured polymer.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and to study the curing kinetics of the resin.
-
Photo-Rheology: Measures the change in viscosity of the resin upon exposure to UV light, providing information on the curing speed and gel point.
Conclusion
This compound is a highly effective photoinitiator for cationic polymerization in SLA 3D printing, enabling the fabrication of high-precision parts with excellent dimensional stability. By carefully controlling the resin formulation, printing parameters, and post-processing conditions, researchers can tailor the properties of the final printed objects to meet the demanding requirements of various scientific and medical applications. The protocols and data presented here provide a foundation for the successful implementation of this technology in advanced research and development.
References
Application Notes and Protocols for Triphenylsulfonium Hexafluoroantimonate in Photolithography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of triphenylsulfonium (B1202918) hexafluoroantimonate as a photoacid generator (PAG) in photolithography. This document is intended for researchers and professionals in fields requiring high-resolution patterning, such as microelectronics fabrication and drug delivery system development.
Introduction
Triphenylsulfonium hexafluoroantimonate ((C₆H₅)₃S⁺SbF₆⁻) is a widely utilized onium salt photoacid generator in chemically amplified photoresists. Upon exposure to deep ultraviolet (DUV) radiation, it undergoes efficient photolysis to generate a strong Brønsted acid (HSbF₆). This photogenerated acid then catalytically induces chemical transformations in the surrounding polymer matrix during a subsequent post-exposure bake (PEB) step, leading to a change in the polymer's solubility. This catalytic process provides high sensitivity, making it suitable for high-resolution lithographic applications.
Physicochemical Properties and Solubility
Table 1: Solubility and Recommended Solvents
| Solvent Name | Common Abbreviation | Solubility Characteristics | Typical Concentration in Photoresist Formulation |
| Propylene glycol methyl ether acetate (B1210297) | PGMEA | Commonly used as a primary solvent for photoresist formulations due to its good solubility for resin, PAG, and other additives, and its moderate evaporation rate. | 1 - 10 wt% of total solids |
| Cyclopentanone | CPO | A good solvent for many polymers and photoresist components, often used in combination with other solvents to optimize viscosity and coating properties. | As a co-solvent |
| gamma-Butyrolactone | GBL | A polar aprotic solvent with high boiling point, used to dissolve a wide range of polymers and can be a component of the solvent system.[1][2] | As a co-solvent |
Photochemical Reaction Mechanism
The primary function of this compound in a chemically amplified resist is to generate a strong acid upon exposure to UV radiation. The generally accepted mechanism is as follows:
-
Photoexcitation : The triphenylsulfonium cation absorbs a photon, leading to an electronically excited state.
-
Homolytic Cleavage : The excited cation undergoes homolytic cleavage of a carbon-sulfur bond, generating a diphenyl sulfide (B99878) radical cation and a phenyl radical.
-
Hydrogen Abstraction : The radical species can abstract hydrogen atoms from the surrounding polymer matrix or solvent molecules.
-
Proton Generation : Subsequent reactions lead to the formation of a proton (H⁺), which then combines with the hexafluoroantimonate anion (SbF₆⁻) to form the superacid HSbF₆.
This photogenerated acid is the catalyst for the subsequent deprotection or cross-linking reactions in the photoresist polymer.
Experimental Protocols
The following protocols provide a general guideline for the preparation and processing of a chemically amplified photoresist using this compound. The exact parameters may need to be optimized based on the specific polymer, substrate, and desired feature size.
Materials and Equipment
-
Photoacid Generator : this compound
-
Resin : A chemically amplified resist polymer (e.g., poly(hydroxystyrene)-based polymer with protecting groups)
-
Solvent : Propylene glycol methyl ether acetate (PGMEA) or a mixture with other suitable solvents (e.g., cyclopentanone, gamma-butyrolactone)
-
Substrate : Silicon wafer or other appropriate substrate
-
Equipment :
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Amber glass bottles
-
Syringe filters (0.2 µm pore size)
-
Spin coater
-
Hot plate
-
UV exposure tool (e.g., mask aligner)
-
Developer solution (e.g., 0.26 N tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in water)
-
Deionized (DI) water
-
Nitrogen gas gun
-
Protocol for Photoresist Formulation
This protocol is based on a typical formulation with a total solids content of 5-10 wt%.[3]
-
Preparation of the Solvent System : If using a solvent mixture, prepare the desired blend by volume or weight. For example, a 70:30 (w/w) mixture of PGMEA and cyclopentanone.
-
Dissolving the Resin : In an amber glass bottle, add the desired amount of the photoresist polymer to the solvent. For example, to prepare a 10 wt% solution, add 1 g of polymer to 9 g of solvent.
-
Stirring : Place a magnetic stir bar in the bottle and seal it. Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours.
-
Adding the PAG : Weigh the desired amount of this compound. A typical loading is 1-5 wt% relative to the polymer weight. For the example above, this would be 10-50 mg. Add the PAG to the dissolved polymer solution.
-
Continued Stirring : Continue stirring the solution until the PAG is fully dissolved.
-
Filtration : Filter the final photoresist solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Storage : Store the filtered photoresist solution in a sealed amber glass bottle at room temperature, protected from light.
Table 2: Example Photoresist Formulation
| Component | Weight (g) | Weight Percent (of total) | Weight Percent (of solids) |
| Photoresist Polymer | 1.00 | 9.9% | 95.2% |
| This compound | 0.05 | 0.5% | 4.8% |
| PGMEA | 9.00 | 89.6% | - |
| Total | 10.05 | 100% | 100% |
Protocol for Photolithographic Processing
The following is a general workflow for patterning a substrate using the prepared photoresist.
-
Substrate Preparation :
-
Clean the substrate using a standard cleaning procedure (e.g., piranha clean or RCA clean for silicon wafers).
-
Perform a dehydration bake on a hotplate at 150°C for 5 minutes to remove any adsorbed moisture from the substrate surface.[4]
-
Allow the substrate to cool to room temperature.
-
-
Spin Coating :
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense a small puddle of the photoresist solution onto the center of the substrate.
-
Spin the substrate at a pre-determined speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds) to achieve the desired film thickness.[5][6] The final thickness is dependent on the resist viscosity and spin speed.
-
-
Soft Bake :
-
Exposure :
-
Place the substrate in the UV exposure tool.
-
Place the photomask over the photoresist-coated substrate.
-
Expose the substrate to UV radiation of the appropriate wavelength (e.g., 248 nm for KrF excimer laser) and dose. The optimal dose will depend on the resist sensitivity and desired feature size.
-
-
Post-Exposure Bake (PEB) :
-
Transfer the exposed substrate to a hotplate.
-
Bake at a temperature typically between 90°C and 120°C for 60 to 90 seconds. This step drives the acid-catalyzed reaction.
-
-
Development :
-
Immerse the substrate in the developer solution (e.g., 0.26 N TMAH) for a specified time (e.g., 60 seconds) with gentle agitation.[7]
-
The exposed (for a positive-tone resist) or unexposed (for a negative-tone resist) regions will be removed by the developer.
-
-
Rinse and Dry :
-
Rinse the developed substrate thoroughly with DI water.
-
Dry the substrate using a gentle stream of nitrogen gas.
-
Safety Precautions
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE) : Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling : Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.
References
- 1. swgdrug.org [swgdrug.org]
- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 3. EP2492749A1 - Photoresist compositions and methods of forming photolithographic patterns - Google Patents [patents.google.com]
- 4. louisville.edu [louisville.edu]
- 5. 2-4) Photolithography - MICROFABRICATION - Processing - Photolithography [sums.gatech.edu]
- 6. eesemi.com [eesemi.com]
- 7. microfab.chem.iastate.edu [microfab.chem.iastate.edu]
Application of Triphenylsulfonium Hexafluoroantimonate in Deep UV (DUV) Photoresists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triphenylsulfonium (B1202918) hexafluoroantimonate as a photoacid generator (PAG) in deep UV (DUV) photoresists. Triphenylsulfonium hexafluoroantimonate is a key component in chemically amplified resists (CARs) used in photolithography to create micro- and nanoscale patterns, a process fundamental to semiconductor manufacturing and various microfabrication technologies.
Introduction
This compound, an ionic salt, serves as a highly efficient photoacid generator. Upon exposure to DUV radiation (typically at wavelengths of 248 nm or 193 nm), it undergoes photochemical decomposition to produce a strong Brønsted acid (hexafluoroantimonic acid). This photogenerated acid then acts as a catalyst in the surrounding polymer matrix of the photoresist. In a positive-tone photoresist, the acid catalyzes a deprotection reaction of the polymer, rendering the exposed regions soluble in an aqueous developer. This chemical amplification mechanism allows for high sensitivity and resolution, enabling the fabrication of intricate patterns with low exposure doses.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | (C₆H₅)₃SSbF₆ |
| Molecular Weight | 499.13 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 198-202 °C |
| Solubility | Soluble in polar organic solvents (e.g., PGMEA, ethyl lactate) |
| UV Absorption (λmax) | Approximately 230 nm |
| Primary Function | Photoacid Generator (PAG) |
| Generated Acid | Hexafluoroantimonic acid (HSbF₆) |
Mechanism of Action: Photoacid Generation
The fundamental role of this compound in a DUV photoresist is to convert a light pattern into a chemical pattern in the form of a localized concentration of strong acid. This process can be broken down into the following key steps:
-
Photoexcitation: The triphenylsulfonium cation absorbs a DUV photon, leading to its electronic excitation.
-
Homolytic Cleavage: The excited cation undergoes homolytic cleavage of a carbon-sulfur bond, generating a diphenylsulfonium radical cation and a phenyl radical.
-
Hydrogen Abstraction: The diphenylsulfonium radical cation abstracts a hydrogen atom from a suitable donor in the photoresist matrix (e.g., the polymer or residual solvent).
-
Proton Release: This hydrogen abstraction step results in the formation of a proton (H⁺).
-
Acid Formation: The released proton combines with the hexafluoroantimonate anion (SbF₆⁻) to form the superacid, hexafluoroantimonic acid (HSbF₆).
This sequence of reactions is depicted in the signaling pathway diagram below.
Caption: Signaling pathway of photoacid generation.
Experimental Protocols
The following sections provide a general and a specific experimental protocol for the use of a DUV photoresist containing a triphenylsulfonium salt photoacid generator.
General Experimental Workflow
The overall process for DUV photolithography using a chemically amplified resist is outlined below.
Caption: A typical DUV photolithography workflow.
Specific Experimental Protocol
This protocol is based on a chemically amplified resist formulation for ArF (193 nm) lithography, utilizing triphenylsulfonium triflate, a close analog of this compound. The processing parameters can be considered as a starting point for optimization with this compound-based resists.
4.2.1. Photoresist Formulation
| Component | Amount | Role |
| Polymer Resin (e.g., acrylate-based) | 20 g | Matrix, provides etch resistance |
| Triphenylsulfonium Salt PAG | 0.24 g (1.2 wt% of polymer) | Photoacid Generator |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | 160 g | Solvent |
4.2.2. Processing Parameters
| Step | Parameter |
| Substrate | Silicon Wafer |
| Adhesion Promotion | Hexamethyldisilazane (HMDS) vapor prime |
| Spin Coating | Target thickness dependent (e.g., 3000 rpm for 60s) |
| Soft Bake | 140 °C for 90 seconds |
| Exposure Tool | ArF Excimer Laser Stepper (193 nm) |
| Exposure Dose | Dependent on desired feature size and sensitivity |
| Post-Exposure Bake (PEB) | 140 °C for 90 seconds |
| Development | 2.38 wt% Tetramethylammonium Hydroxide (TMAH) in water |
| Development Time | 60 seconds |
4.2.3. Expected Performance
| Parameter | Value |
| Resolution | 0.15 µm Line/Space (L/S) patterns |
| Sensitivity (Typical Range) | 10 - 50 mJ/cm² |
| Line Edge Roughness (LER) | Dependent on formulation and processing |
Data Presentation
The following tables summarize typical quantitative data for DUV photoresists utilizing triphenylsulfonium salt PAGs. These values are illustrative and can vary significantly based on the specific polymer, PAG loading, and processing conditions.
Table 1: Influence of PAG Loading on Sensitivity
| PAG Loading (wt% of polymer) | Approximate Sensitivity (mJ/cm²) |
| 1 | 45 |
| 2 | 30 |
| 5 | 15 |
Table 2: Effect of Post-Exposure Bake (PEB) Temperature on Resolution
| PEB Temperature (°C) | Achievable Resolution (nm) |
| 110 | 120 |
| 120 | 100 |
| 130 | 90 |
| 140 | 80 |
Troubleshooting and Considerations
-
Sensitivity to Airborne Contaminants: The photogenerated acid is susceptible to neutralization by airborne basic contaminants (e.g., amines). Processing in a filtered environment and minimizing the delay between exposure and PEB is crucial.
-
Post-Exposure Bake (PEB) Control: The PEB temperature and time are critical parameters that control the extent of the deprotection reaction and the diffusion of the acid. Precise control of the PEB is necessary for reproducible results.
-
Developer Normality: The concentration of the developer solution can impact the dissolution rate of the exposed and unexposed photoresist, affecting the final pattern profile and resolution.
-
Material Purity: The purity of the this compound and other resist components is critical for optimal performance and to minimize defects.
By understanding the fundamental principles and following detailed protocols, researchers can effectively utilize this compound in DUV photoresists for a wide range of micro- and nanofabrication applications.
Application Notes and Protocols: Curing Kinetics of Vinyl Ethers with Triphenylsulfonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cationic polymerization of vinyl ethers, initiated by photoacid generators such as triphenylsulfonium (B1202918) hexafluoroantimonate ((Ph)₃S⁺SbF₆⁻), is a cornerstone of various advanced applications, including the formulation of coatings, adhesives, inks, and in the fabrication of biocompatible materials for drug delivery and medical devices. The curing kinetics of these systems are of paramount importance as they dictate the processing parameters, final material properties, and overall efficiency of the polymerization process. Triphenylsulfonium hexafluoroantimonate is a highly efficient photoinitiator that, upon exposure to ultraviolet (UV) radiation, generates a strong Brønsted acid, which in turn initiates the rapid and efficient cationic polymerization of vinyl ether monomers.[1][2][3] Understanding the kinetics of this process is crucial for optimizing reaction conditions and achieving desired material characteristics.
These application notes provide a comprehensive overview of the curing kinetics of vinyl ethers initiated by this compound. Detailed experimental protocols for monitoring the polymerization, along with data presentation and visualization of the underlying mechanisms and workflows, are included to facilitate research and development in this area.
Data Presentation: Curing Kinetics Parameters
The following tables summarize representative quantitative data for the cationic polymerization of vinyl ethers. While specific data for this compound initiated systems are not always available in literature, the following data for analogous cationic polymerization systems provide a valuable reference for expected kinetic behavior.
Table 1: Effect of Initiator Concentration on Curing of Tri(ethylene glycol) Divinyl Ether (TEGDVE)
| Initiator Concentration (wt%) | Maximum Conversion (%) | Maximum Polymerization Rate (s⁻¹) |
| 0.5 | 68.2 | 0.45 |
| 1.0 | 77.8 | 0.56 |
| 2.0 | 74.5 | 0.51 |
| 3.0 | 71.3 | 0.48 |
Data adapted from a study on a triarylsulfonium photoinitiator system, demonstrating the typical trend of an optimal initiator concentration.[4]
Table 2: Kinetic Data for Mechanically Induced Cationic RAFT Polymerization of Isobutyl Vinyl Ether (IBVE)
| Time (min) | Conversion (%) | Mₙ (Da) | Đ (Mₙ/Mₙ) |
| 20 | 25 | 2,800 | 1.08 |
| 40 | 52 | 5,500 | 1.07 |
| 60 | 75 | 7,800 | 1.06 |
| 80 | 86 | 8,800 | 1.06 |
This data illustrates the controlled nature of a cationic polymerization, showing a linear increase in molecular weight with conversion and low dispersity (Đ). While this is for a RAFT system, it provides insight into the kinetics of a living/controlled cationic polymerization of a vinyl ether.[5][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific vinyl ether monomers and experimental setups.
Protocol 1: Sample Preparation for Kinetic Analysis
-
Materials:
-
Vinyl ether monomer (e.g., tri(ethylene glycol) divinyl ether, isobutyl vinyl ether). Monomers should be purified by passing through a column of basic alumina (B75360) to remove inhibitors and water.[7]
-
This compound photoinitiator.
-
Solvent (if required, e.g., dichloromethane, toluene), freshly distilled.[7]
-
-
Procedure:
-
In a light-protected environment (e.g., under yellow light or in an amber vial), prepare a stock solution of the this compound in the chosen solvent or directly in the vinyl ether monomer.
-
For a typical formulation, add the desired weight percentage of the photoinitiator solution to the vinyl ether monomer. For example, to prepare a 1 wt% sample, add 10 mg of initiator to 990 mg of monomer.
-
Thoroughly mix the components using a vortex mixer or magnetic stirrer until the initiator is completely dissolved and the solution is homogeneous.
-
Handle the prepared formulation under inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxygen or moisture is a concern, although many cationic polymerizations of vinyl ethers are less sensitive to oxygen than radical polymerizations.[4]
-
Protocol 2: Monitoring Curing Kinetics using Real-Time FTIR (RT-FTIR) Spectroscopy
-
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer equipped with a rapid scan capability and a UV light source for photoinitiation.
-
-
Procedure:
-
Place a small drop of the prepared monomer/initiator formulation between two transparent salt plates (e.g., KBr or NaCl) or on a suitable substrate for attenuated total reflectance (ATR)-FTIR.
-
Mount the sample in the FTIR sample compartment.
-
Position the UV light source to irradiate the sample. The light intensity should be measured and kept constant for comparable results.
-
Initiate the real-time data acquisition, collecting IR spectra at regular intervals (e.g., every second).
-
Simultaneously, start the UV irradiation to initiate the polymerization.
-
Monitor the decrease in the absorbance of the characteristic vinyl ether double bond peaks, typically found around 1610-1640 cm⁻¹ (C=C stretching) and 810 cm⁻¹ (C-H bending).[4]
-
The degree of conversion (X) at time t can be calculated using the following equation: X = (A₀ - Aₜ) / A₀ where A₀ is the initial absorbance of the vinyl ether peak and Aₜ is the absorbance at time t.[4]
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.[4]
-
Protocol 3: Monitoring Curing Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)
-
Instrumentation:
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source.
-
-
Procedure:
-
Accurately weigh a small amount (typically 2-5 mg) of the monomer/initiator formulation into a DSC pan.
-
Place the pan in the DSC cell and an empty reference pan in the reference cell.
-
Equilibrate the sample at the desired isothermal temperature.
-
Initiate the UV irradiation. The DSC will record the heat flow as a function of time.
-
The exothermic peak observed corresponds to the heat released during polymerization.
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion at any time t can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: Conversion = ΔH_t / ΔH_total
-
The rate of polymerization is proportional to the heat flow (dq/dt).
-
Mandatory Visualizations
Caption: Experimental workflow for studying vinyl ether curing kinetics.
Caption: Cationic polymerization mechanism of vinyl ethers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photo and thermal polymerization of epoxides and vinyl ethers by novel sulfonium salts [ouci.dntb.gov.ua]
- 3. Photoinitiated cationic polymerization with multifunctional vinyl ether monomers (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mechanically induced cationic reversible addition–fragmentation chain transfer polymerization of vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Triphenylsulfonium Hexafluoroantimonate in Holographic Data Storage Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylsulfonium (B1202918) hexafluoroantimonate as a photoinitiator in the formulation of holographic data storage materials. The protocols detailed below are based on cationic ring-opening polymerization of epoxy monomers, a process favored for its characteristically low volume shrinkage during holographic recording, a critical factor for high-fidelity data storage.
Core Principle: Cationic Ring-Opening Polymerization
Triphenylsulfonium hexafluoroantimonate is a photoacid generator (PAG). Upon exposure to ultraviolet (UV) light, it undergoes photolysis to generate a strong Brønsted acid (HSbF₆). This acid initiates the cationic ring-opening polymerization of epoxy monomers. In the bright regions of an interference pattern used for holographic recording, this polymerization leads to a change in the refractive index, thus encoding the holographic information into the material. The minimal shrinkage associated with ring-opening polymerization, compared to radical polymerization of acrylates, is a significant advantage for creating stable, high-density holographic storage media.[1][2][3]
Photoinitiation and Polymerization Mechanism
The process begins with the photoexcitation of the triphenylsulfonium cation, leading to the formation of a Brønsted acid. This acid then protonates the oxygen atom of an epoxy ring, activating it for nucleophilic attack by another monomer. This chain reaction propagates, forming a cross-linked polymer network. The rate and efficiency of this process are dependent on the nature of the anion, with hexafluoroantimonate (SbF₆⁻) being highly effective due to its large size and low nucleophilicity, which results in a very active propagating cationic species.[1]
References
Application Notes and Protocols: Triphenylsulfonium Hexafluoroantimonate in Microelectronics Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triphenylsulfonium (B1202918) hexafluoroantimonate as a photoacid generator (PAG) in microelectronics fabrication. Detailed protocols and quantitative data are presented to guide researchers in the formulation and processing of chemically amplified photoresists.
Introduction
Triphenylsulfonium hexafluoroantimonate, (Ph₃S)⁺SbF₆⁻, is a salt that serves as a highly efficient photoacid generator in chemically amplified photoresists (CARs). Upon exposure to deep ultraviolet (DUV) radiation, such as 248 nm and 193 nm wavelengths, or electron beams, it generates a strong Brønsted acid (HSbF₆). This photogenerated acid then catalytically induces chemical transformations in the surrounding polymer matrix during a post-exposure bake (PEB) step. This catalytic nature, known as chemical amplification, allows for a significant increase in the photosensitivity of the resist, enabling the patterning of high-resolution features with a much lower exposure dose compared to conventional photoresists.
The triphenylsulfonium cation is responsible for the absorption of energy, while the non-nucleophilic hexafluoroantimonate anion ensures the generation of a strong acid with high catalytic efficiency. The properties of this compound, such as its thermal stability and solubility in common organic solvents, make it a versatile component in various photolithographic applications, including the fabrication of integrated circuits, microelectromechanical systems (MEMS), and other micro- and nano-scale devices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₁₅F₆SSb |
| Molecular Weight | 499.13 g/mol [1] |
| Appearance | White to light yellow powder/crystal[2][3] |
| Melting Point | 176.0 to 180.0 °C[2][3] |
| Purity | >98.0% (HPLC)[2][3] |
| Solubility | Soluble in organic solvents such as acetone (B3395972), ethanol (B145695), and propylene (B89431) glycol methyl ether acetate (B1210297) (PGMEA) |
Mechanism of Action: Photolysis and Acid Generation
The primary function of this compound in a photoresist is to generate a strong acid upon irradiation. The process begins with the absorption of a photon, leading to the excitation of the triphenylsulfonium cation. This is followed by the cleavage of a carbon-sulfur bond, resulting in the formation of radical and cationic species. These reactive intermediates undergo further reactions to ultimately produce a strong Brønsted acid. The overall process can be described by a combination of in-cage and cage-escape mechanisms.
Application in Microelectronics Fabrication: Photolithography
This compound is a critical component in chemically amplified photoresists used for DUV (248 nm and 193 nm) and electron beam lithography. These resists are essential for defining the intricate patterns of modern semiconductor devices.
Photoresist Formulation
A typical chemically amplified photoresist formulation consists of four main components: a polymer resin with acid-labile protecting groups, the photoacid generator (PAG), a solvent, and optionally a base quencher to control acid diffusion.
Example Photoresist Formulation (for 248 nm lithography):
| Component | Example Material | Concentration (wt%) | Purpose |
| Polymer Resin | Poly(4-hydroxystyrene-co-tert-butyl acrylate) | 15-20 | Forms the film and provides etch resistance. The tert-butyl acrylate (B77674) groups are acid-labile. |
| Photoacid Generator (PAG) | This compound | 1-5 | Generates acid upon exposure to DUV light. |
| Solvent | Propylene glycol methyl ether acetate (PGMEA) | 80-85 | Dissolves the solid components to allow for spin coating. |
| Base Quencher (Optional) | Tri-n-octylamine | 0.1-0.5 | Neutralizes stray acid to improve resolution and reduce line-edge roughness. |
Lithographic Performance Data
The performance of a photoresist is characterized by its sensitivity, contrast, and resolution. The following tables summarize representative quantitative data for photoresist systems utilizing triphenylsulfonium salts. Note that much of the recent high-resolution data is from electron beam lithography studies.
Table 1: Electron Beam Lithography Performance of a Single-Component Molecular Glass Resist with a Triphenylsulfonium Salt
| Parameter | Value | Conditions |
| Resolution (Line/Space) | 25 nm (dense) | Negative-tone development |
| Resolution (Line/Space) | 16 nm (semi-dense) | Negative-tone development |
| Exposure Dose (for 25 nm L/S) | 45 µC/cm² | Negative-tone development |
| Exposure Dose (for 16 nm L/4S) | 85 µC/cm² | Negative-tone development |
| Post-Exposure Bake (PEB) | 70 °C for 30 s | Optimized for low line-edge roughness |
Table 2: Sensitivity of a Fluoropolymer-Based Photoresist with a Triphenylsulfonium PAG (Electron Beam Lithography)
| Photoresist System | Optimized Exposure Dose | Resolution Achieved |
| Non-fluorinated polymer + PAG | 52 µC/cm² | ~100 nm trench |
| Fluoropolymer + PAG | < 14 µC/cm² | ~100 nm trench |
| High-fluorine polymer + PAG | 3-7 µC/cm² | ~40 nm trench |
Table 3: Representative Photolithography Performance (248 nm) of a Chemically Amplified Resist with a Triphenylsulfonium Salt PAG
| Parameter | Representative Value |
| Exposure Dose | 10-30 mJ/cm² |
| Resolution | 0.35 µm |
| Contrast (γ) | 2-5 (typical for CARs) |
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis involving the formation of triphenylsulfonium bromide followed by a metathesis reaction.
Step 1: Synthesis of Triphenylsulfonium Bromide
-
Add bromobenzene (B47551) (28.4 g, 0.181 mol) to a stirred mixture of magnesium (4.3 g, 0.177 mol) in diethyl ether over 1 hour to form phenylmagnesium bromide.
-
Distill the diethyl ether under vacuum with slow heating from 20°C to 80°C.
-
Add benzene (B151609) (50 ml) followed by n-heptane (375 ml).
-
To the stirred mixture at 80°C, add a solution of diphenylsulfoxide (12.1 g, 0.0598 mol) in benzene (75 ml) over 1 hour.
-
Stir the mixture for 3 hours and then cool to room temperature.
-
Slowly add a 25% aqueous hydrobromic acid solution (200 ml).
-
Separate the aqueous layer and extract the organic layer with water.
-
Combine the aqueous layers and extract with dichloromethane (B109758).
-
Dry the dichloromethane extracts over magnesium sulfate, filter, and evaporate the solvent to yield triphenylsulfonium bromide.
Step 2: Metathesis Reaction
-
Mix triphenylsulfonium bromide (50 g, 0.146 mole) and sodium hexafluoroantimonate (38 g, 0.147 mole) in 300 ml of acetone.
-
Stir the suspension for 3 hours.
-
Filter the suspension to remove the sodium bromide precipitate.
-
Evaporate the acetone from the filtrate to yield a white solid of this compound.
-
Recrystallize from ethanol to obtain white needles.
Photolithography Protocol for Patterning a Silicon Wafer
This protocol outlines the general steps for using a chemically amplified photoresist containing this compound to pattern a silicon wafer.
Detailed Steps:
-
Wafer Preparation:
-
Perform a dehydration bake of the silicon wafer on a hotplate at 200°C for 30 minutes to remove any adsorbed moisture.
-
Apply an adhesion promoter, such as hexamethyldisilazane (B44280) (HMDS), to the wafer surface to ensure good photoresist adhesion. This can be done by vapor priming or spin coating.
-
-
Resist Coating and Soft Bake:
-
Dispense the photoresist solution onto the center of the wafer.
-
Spin coat the resist at a predetermined speed (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness.
-
Perform a soft bake on a hotplate (e.g., at 110°C for 60 seconds) to evaporate the solvent from the resist film.
-
-
Exposure:
-
Align the photomask with the wafer in a stepper or mask aligner.
-
Expose the photoresist to DUV radiation (e.g., 248 nm) with a specific dose (e.g., 20 mJ/cm²). The photogenerated acid is produced in the exposed areas.
-
-
Post-Exposure Bake (PEB):
-
Bake the wafer on a hotplate (e.g., at 110°C for 60 seconds). During this step, the photogenerated acid diffuses and catalyzes the deprotection of the polymer resin in the exposed regions, changing their solubility.
-
-
Development:
-
Immerse the wafer in an aqueous alkaline developer solution, typically 2.38 wt% tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), for a specified time (e.g., 60 seconds).
-
For a positive-tone resist, the exposed regions will dissolve in the developer. For a negative-tone resist, the unexposed regions will dissolve.
-
-
Rinse and Dry:
-
Rinse the wafer thoroughly with deionized water to stop the development process.
-
Dry the wafer using a stream of nitrogen gas.
-
-
Hard Bake:
-
Perform a hard bake at a higher temperature than the soft bake (e.g., 120°C for 90 seconds) to further solidify the remaining photoresist pattern and improve its etch resistance.
-
-
Inspection:
-
Inspect the patterned wafer using an optical microscope or scanning electron microscope (SEM) to verify the feature sizes and quality.
-
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Triphenylsulfonium Hexafluoroantimonate: A Potent Catalyst for Cationic Polymerization in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Triphenylsulfonium (B1202918) hexafluoroantimonate, a member of the triarylsulfonium salt family, has emerged as a highly efficient photoinitiator for a variety of cationic polymerization reactions. Its primary application lies in the UV curing of coatings, inks, adhesives, and in the manufacturing of photoresists for microelectronics. Upon exposure to ultraviolet radiation, this compound undergoes photolysis to generate a strong Brønsted acid, which subsequently initiates the polymerization of cationically polymerizable monomers, such as epoxides, vinyl ethers, and cyclic ethers.
The key advantages of using triphenylsulfonium hexafluoroantimonate include high catalytic activity, the ability to induce rapid polymerization at ambient temperatures, and the production of polymers with excellent thermal and chemical resistance. The hexafluoroantimonate (SbF₆⁻) counterion is weakly nucleophilic, which prevents premature termination of the growing polymer chains, leading to high conversion rates and molecular weights.
Mechanism of Action: Photoinitiated Cationic Polymerization
The catalytic cycle of this compound in cationic polymerization is initiated by UV light. The sulfonium (B1226848) salt absorbs a photon, leading to its excitation. The excited salt then undergoes irreversible photolysis, generating a reactive cation radical, a phenyl radical, diphenyl sulfide, and, most importantly, a protonic acid (HSbF₆). This strong acid is the true catalytic species that initiates the polymerization cascade.
The proton from the acid protonates a monomer molecule (e.g., an epoxide), activating it for nucleophilic attack by another monomer. This process repeats, leading to the propagation of the polymer chain. The "living" nature of this polymerization means that the chains will continue to grow as long as there is available monomer and the active cationic center is not terminated.
Figure 1: Photoinitiation and cationic polymerization mechanism.
Applications in Organic Synthesis
The primary application of this compound is in the UV curing of coatings and adhesives based on epoxy resins. Cycloaliphatic epoxy resins, such as 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), are commonly used monomers due to their high reactivity and the excellent properties of the resulting polymers.
Quantitative Data on UV Curing of Epoxy Resins
The concentration of the photoinitiator significantly impacts the rate and extent of polymerization. The following table summarizes the effect of triarylsulfonium hexafluoroantimonate (TAS) concentration on the curing of a coating based on a bicycloaliphatic diepoxide.
| TAS Concentration (mol/kg x 10⁻³) | UV Exposure Time (s) | Consumption of Epoxy Groups (mol/kg) | Gel Fraction (%) | Relative Hardness |
| 6.0 | 1.2 | 3.47 | 84.2 | 0.86 |
| 37.5 | 1.2 | 4.40 | 69.98 | 0.78 |
| Data synthesized from literature findings. Actual results may vary based on specific experimental conditions. |
Experimental Protocols
Protocol 1: UV Curing of a Cycloaliphatic Epoxy Resin
This protocol describes the preparation and UV curing of a coating based on 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC).
Materials:
-
3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)
-
This compound (photoinitiator)
-
Propylene (B89431) carbonate (solvent, if needed to dissolve the photoinitiator)
-
Glass or metal panels (substrate)
-
Wire-wound applicator or spin coater
-
UV curing system (e.g., medium-pressure mercury lamp)
-
Real-time FT-IR spectrometer with a horizontal attenuated total reflectance (ATR) accessory (for monitoring)
Procedure:
-
Preparation of the Formulation:
-
Prepare a stock solution of the photoinitiator by dissolving this compound in a minimal amount of propylene carbonate to achieve the desired concentration (e.g., 1-5 wt% with respect to the monomer).
-
Add the desired amount of the photoinitiator solution to the ECC monomer and mix thoroughly in the dark until a homogeneous solution is obtained.
-
-
Coating Application:
-
Apply the formulation onto a clean substrate (glass or metal panel) using a wire-wound applicator or spin coater to achieve a uniform film thickness (e.g., 25-50 µm).
-
-
UV Curing:
-
Place the coated substrate in a UV curing chamber.
-
Expose the coating to UV radiation from a medium-pressure mercury lamp. The UV dose can be controlled by varying the lamp intensity and the exposure time. A typical dose might be in the range of 100-1000 mJ/cm².
-
-
Monitoring the Curing Process (Optional):
-
The curing kinetics can be monitored in real-time using an FT-IR spectrometer.[1]
-
Apply a thin layer of the formulation onto the ATR crystal.
-
Record the IR spectrum before, during, and after UV exposure.
-
The disappearance of the characteristic epoxy ring absorption band (around 910 cm⁻¹) can be used to calculate the conversion of the epoxy groups over time.[2]
-
-
Characterization of the Cured Coating:
-
Gel Fraction: Determine the extent of crosslinking by measuring the insoluble fraction of the cured film.
-
Weigh a sample of the cured film (W₀).
-
Immerse the sample in a suitable solvent (e.g., acetone (B3395972) or toluene) for 24 hours to extract the soluble portion.[3]
-
Dry the insoluble part in an oven until a constant weight (W₁) is achieved.
-
Calculate the gel fraction as: Gel Fraction (%) = (W₁ / W₀) x 100.[3]
-
-
Hardness: Measure the pendulum hardness of the cured coating according to ASTM D4366.[4][5]
-
Adhesion: Evaluate the adhesion of the coating to the substrate using the tape test method according to ASTM D3359.[6][7][8]
-
Figure 2: Experimental workflow for UV curing of epoxy resins.
Protocol 2: Cationic Ring-Opening Polymerization of Tetrahydrofuran (B95107) (THF)
This compound can also be used to initiate the ring-opening polymerization of cyclic ethers like tetrahydrofuran (THF) to produce polytetrahydrofuran (PTHF), also known as polytetramethylene ether glycol (PTMEG).
Materials:
-
Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Methanol (B129727) (for quenching)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried reaction flask equipped with a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCM to the flask via syringe.
-
-
Initiation:
-
In a separate vial, dissolve a catalytic amount of this compound in a small amount of anhydrous DCM.
-
Add the freshly distilled THF to the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the photoinitiator solution to the reaction flask. Although this is a photoinitiator, thermal initiation can occur, albeit more slowly. For photoinitiation, the reaction vessel should be irradiated with a suitable UV source.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
-
-
Termination:
-
Quench the polymerization by adding an excess of cold methanol to the reaction mixture. This will terminate the growing polymer chains.
-
-
Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold water or a methanol/water mixture.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight and molecular weight distribution of the PTHF by gel permeation chromatography (GPC).
-
Confirm the structure of the polymer by ¹H NMR and ¹³C NMR spectroscopy.
-
Safety Considerations
This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed or inhaled.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The hexafluoroantimonate anion can release hydrofluoric acid (HF) upon contact with strong acids or upon combustion; therefore, appropriate precautions must be taken. Always consult the Safety Data Sheet (SDS) before use.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Frontal Polymerization of Epoxy Resins: Kinetic Modeling, Rate Regulation and Curing Process Simulation for Space Manufacturing Applications [mdpi.com]
- 3. adhesion.kr [adhesion.kr]
- 4. store.astm.org [store.astm.org]
- 5. industrialphysics.com [industrialphysics.com]
- 6. store.astm.org [store.astm.org]
- 7. micomlab.com [micomlab.com]
- 8. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 9. Frontiers | In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Triphenylsulfonium Hexafluoroantimonate in Cationic Curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing triphenylsulfonium (B1202918) hexafluoroantimonate as a photoinitiator for efficient cationic curing.
Frequently Asked Questions (FAQs)
Q1: What is triphenylsulfonium hexafluoroantimonate and what is its primary function?
This compound is a potent photoacid generator (PAG) used to initiate cationic polymerization upon exposure to ultraviolet (UV) light.[1][2] Its primary role is to generate a strong Brønsted acid when irradiated, which then catalyzes the polymerization of monomers like epoxides and vinyl ethers.[3]
Q2: What are the key advantages of using a cationic curing system with this compound?
Cationic curing systems offer several benefits over free-radical systems, including minimal shrinkage due to ring-opening polymerization, excellent adhesion to various substrates, and a lack of oxygen inhibition, allowing for rapid curing in an air atmosphere.[4][5] They are also known for the "dark cure" or living polymerization phenomenon, where the reaction continues even after the UV light source is removed.[3]
Q3: Is this compound sensitive to environmental conditions?
Yes, the photoinitiators in cationic systems are acidic and can be neutralized by moisture and basic compounds.[6] It is advisable to control humidity levels, as high humidity (>70% RH) can impede the curing process.[6] Interestingly, a small amount of moisture (30-60% RH) can sometimes accelerate the cure speed.[6]
Q4: Can the curing process be accelerated?
Yes, several factors can increase the curing speed. Increasing the UV light intensity, optimizing the photoinitiator concentration, and incorporating a thermal post-cure can all contribute to a faster and more complete cure.[6][7] Additionally, warming the formulation before curing can enhance the mobility of reactive species and accelerate the reaction.[6]
Q5: What is "dark cure" and how does it benefit the curing process?
"Dark cure," also known as living polymerization, is a characteristic of cationic curing where the polymerization continues even after the UV light source is extinguished.[3] This is because the photo-generated acid remains active.[3] This phenomenon is advantageous for curing thick or shadowed areas that may not receive direct UV exposure and ensures a higher degree of overall conversion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Cure | - Insufficient Light Exposure: The UV dose (a combination of intensity and time) is too low. - Low Photoinitiator Concentration: The amount of this compound is not sufficient to generate enough acid. - High Humidity: Moisture in the environment is neutralizing the photo-generated acid.[4][6] - Presence of Basic Contaminants: Amines, urethanes, or basic pigments/fillers can inhibit the cationic polymerization.[4] - Thick Sample: UV light may not be penetrating the full depth of a thick sample. | - Increase the UV light intensity or the exposure time. - Increase the photoinitiator concentration incrementally (see optimization protocol). - Conduct experiments in a controlled environment with humidity below 70% RH.[6] Consider using a dry air blanket.[3] - Ensure all components of the formulation and the substrate are free from basic contaminants.[4] - For thick sections, reduce the light intensity and increase the exposure time to prevent "skin-over".[6] Utilize the "dark cure" phenomenon by applying an initial UV dose and then allowing the sample to cure over time. A thermal post-cure can also be beneficial.[6] |
| Surface Tacky or Uncured | - Oxygen Inhibition (less common in cationic systems but can occur with hybrid systems): Oxygen can interfere with surface cure. - "Skin-Over" Effect: High-intensity UV light can rapidly cure the surface, creating a barrier that prevents light from reaching the underlying layers.[6] | - While cationic systems are generally not sensitive to oxygen, if using a hybrid system, consider curing in an inert atmosphere (e.g., nitrogen). - Reduce the UV light intensity and increase the exposure time.[6] Moving the lamp further from the sample can achieve this if the intensity is not adjustable.[6] |
| Yellowing of the Cured Material | - Photoinitiator Byproducts: Some degradation products of the photoinitiator can cause discoloration. | - Use the minimum effective concentration of the photoinitiator. - Ensure the use of a high-purity grade of this compound. |
| Inconsistent Curing Results | - Fluctuations in Environmental Conditions: Variations in temperature and humidity can affect the reaction kinetics.[4][6] - Inhomogeneous Mixing: The photoinitiator may not be uniformly dissolved or dispersed in the resin. | - Maintain a consistent and controlled environment for all experiments. - Ensure thorough mixing of the photoinitiator into the resin until it is fully dissolved. Gentle heating may aid in dissolution. |
Data Presentation: Factors Influencing Curing Efficiency
The following tables provide illustrative data to demonstrate the general relationships between key parameters and curing efficiency. Actual results will vary depending on the specific formulation and experimental conditions.
Table 1: Effect of Photoinitiator Concentration on Curing Time
| Concentration of this compound (wt%) | Approximate Curing Time to Tack-Free Surface (seconds) |
| 0.5 | 25 |
| 1.0 | 15 |
| 2.0 | 10 |
| 3.0 | 8 |
Table 2: Influence of UV Light Intensity on Conversion Rate
| UV Light Intensity (mW/cm²) | Monomer Conversion after 30 seconds (%) |
| 50 | 65 |
| 100 | 80 |
| 200 | 92 |
| 300 | >95 |
Table 3: Impact of Temperature on Curing Time
| Curing Temperature (°C) | Approximate Curing Time to Tack-Free Surface (seconds) |
| 25 (Room Temperature) | 15 |
| 40 | 11 |
| 60 | 7 |
Experimental Protocols
Protocol 1: Standard UV Curing Procedure
-
Formulation Preparation:
-
Accurately weigh the desired amount of this compound.
-
Add the photoinitiator to the monomer resin (e.g., cycloaliphatic epoxide).
-
Mix thoroughly until the photoinitiator is completely dissolved. Gentle heating (e.g., 40-50°C) can be used to facilitate dissolution. Ensure the mixture is homogenous.
-
Allow the formulation to return to room temperature and for any air bubbles to dissipate.
-
-
Sample Application:
-
Apply a uniform layer of the formulation onto the desired substrate using a film applicator or other suitable method to control thickness.
-
-
UV Curing:
-
Place the coated substrate under a UV lamp with a known spectral output and intensity.
-
Expose the sample to UV radiation for a predetermined time.
-
-
Post-Curing and Analysis:
-
After UV exposure, allow the sample to undergo "dark cure" at room temperature for a specified period (e.g., 24 hours) to ensure complete polymerization.[6]
-
Evaluate the curing efficiency by assessing surface tackiness, hardness (e.g., pencil hardness test), and the degree of monomer conversion (e.g., via FTIR spectroscopy by monitoring the disappearance of the characteristic monomer peak).
-
Protocol 2: Optimization of Curing Conditions
-
Varying Photoinitiator Concentration:
-
Prepare a series of formulations with varying concentrations of this compound (e.g., 0.5, 1.0, 1.5, 2.0 wt%).
-
Cure each formulation under identical conditions (light intensity, exposure time, temperature).
-
Determine the optimal concentration that provides the desired cure speed and properties without adverse effects like yellowing.
-
-
Varying UV Light Intensity:
-
Using the optimal photoinitiator concentration, prepare identical samples.
-
Expose each sample to different UV light intensities for a fixed time.
-
Analyze the degree of cure for each sample to determine the most effective light intensity.
-
-
Varying Exposure Time:
-
Using the optimal photoinitiator concentration and light intensity, prepare identical samples.
-
Expose each sample to UV light for different durations.
-
Determine the minimum exposure time required to achieve a complete cure.
-
-
Evaluating the Effect of Temperature:
-
Prepare identical samples using the optimized parameters from the previous steps.
-
Cure the samples on a temperature-controlled stage at various temperatures (e.g., 25°C, 40°C, 60°C).
-
Assess the impact of temperature on the curing speed and final properties.
-
Visualizations
Caption: Photoinitiation and Cationic Polymerization Pathway.
Caption: Troubleshooting Workflow for Curing Issues.
Caption: Experimental Workflow for Curing Optimization.
References
- 1. probf4e97.pic47.websiteonline.cn [probf4e97.pic47.websiteonline.cn]
- 2. CAS 57840-38-7: this compound [cymitquimica.com]
- 3. UV Curing Part Six: Cationic Resin Curing – The party does not stop when the lights go out! - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. perstorp.com [perstorp.com]
- 5. uvebtech.com [uvebtech.com]
- 6. epotek.com [epotek.com]
- 7. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network | MDPI [mdpi.com]
Technical Support Center: Cationic Polymerization with Triphenylsulfonium Hexafluoroantimonate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete polymerization with triphenylsulfonium (B1202918) hexafluoroantimonate and related cationic photoinitiators.
Troubleshooting Guide
This section addresses common problems encountered during cationic polymerization, their probable causes, and recommended solutions.
Q1: My formulation is not curing at all, or is only partially cured, after UV exposure. What are the possible causes?
Incomplete or failed polymerization can stem from several factors, ranging from the formulation chemistry to the curing equipment. A systematic approach to troubleshooting is crucial.
Troubleshooting Workflow
Below is a workflow to diagnose the root cause of curing issues.
Caption: Troubleshooting workflow for incomplete cationic polymerization.
A1: Key areas to investigate include:
-
Photoinitiator Issues:
-
Incorrect Wavelength: Standard triarylsulfonium salts like triphenylsulfonium hexafluoroantimonate absorb below 350 nm.[1] Ensure your UV source emits at an appropriate wavelength to excite the photoinitiator.
-
Insufficient Concentration: An optimal concentration of the photoinitiator is crucial. Too little will generate an insufficient amount of acid to start the polymerization, while too much can lead to inner filter effects, reducing cure depth.[2]
-
Poor Solubility: The photoinitiator must be completely dissolved in the monomer/resin system to be effective.[1]
-
-
Formulation Contamination:
-
Basic Impurities: Cationic polymerization is initiated by a strong acid and is therefore highly sensitive to basic compounds. Amines, amides, and some pigments or fillers can neutralize the photogenerated acid, inhibiting polymerization.[3][4]
-
Moisture: Water can act as a chain transfer agent and terminate polymerization, especially at high humidity levels (>70% RH).[3][5] Interestingly, a small amount of moisture (30-60% RH) can sometimes increase the cure speed.[5]
-
-
UV Curing Parameters:
-
Insufficient Light Intensity/Exposure Time: The total energy dose (intensity × time) delivered to the sample must be sufficient to generate enough acid for complete curing.[6][7] Low intensity may result in a tacky or partially cured surface.[7]
-
"Skin-Over" Effect: For thick samples, high-intensity UV light can rapidly cure the surface, creating a barrier that prevents light from penetrating to deeper layers.[5] Reducing the intensity and increasing the exposure time can mitigate this.[5]
-
-
Monomer/Resin System:
-
Low Reactivity: Some epoxy or vinyl ether monomers have inherently slower polymerization kinetics. The addition of highly reactive diluents like oxetanes can increase the overall reaction rate.[8]
-
Q2: The surface of my sample is tacky, but the bulk seems cured. What's happening?
A2: While cationic polymerization is not susceptible to oxygen inhibition in the same way as free-radical polymerization, surface tackiness can still occur.[9] Potential causes include:
-
Acid Volatilization: The photogenerated acid may be volatile, leading to a lower concentration at the surface and incomplete cure.
-
Moisture Inhibition: High atmospheric humidity can have a more pronounced effect at the surface, terminating the polymerization chains.[10]
-
Migration of Non-reactive Components: Low molecular weight, non-reactive additives in the formulation may migrate to the surface during curing.
Solutions:
-
Cure in a controlled, lower-humidity environment.[11]
-
A brief thermal post-cure can often resolve surface tackiness by continuing the "living" polymerization.[5]
-
Ensure all formulation components are reactive or minimize the use of non-reactive additives.
Q3: My formulation contains pigments/fillers, and I'm struggling to achieve a deep cure. How can I improve this?
A3: Opaque and pigmented systems present a challenge because the fillers can block or scatter the UV light, preventing it from reaching the photoinitiator in deeper sections.[12]
Solutions:
-
Use a Photosensitizer: Photosensitizers, such as anthracene (B1667546) derivatives, can absorb light at longer wavelengths (where the resin is more transparent) and transfer the energy to the sulfonium (B1226848) salt, initiating polymerization.[3]
-
Optimize Particle Size: Smaller, well-dispersed filler particles may cause less light scattering.
-
Dual-Cure Systems: Combine the photoinitiator with a thermal initiator. The UV light cures the surface, and a subsequent thermal step cures the shadowed areas.[13]
-
Increase Exposure Time: A longer exposure at a moderate intensity can help deliver more energy to the deeper layers.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of polymerization with this compound?
A: Upon absorption of UV light, the triphenylsulfonium salt undergoes photolysis, generating a Brønsted acid (H⁺SbF₆⁻). This strong acid then initiates the cationic polymerization of monomers like epoxides or vinyl ethers through a ring-opening or addition mechanism, respectively. The polymerization continues as a "living" process even after the UV light is removed, a phenomenon known as "dark cure".[14]
Polymerization Initiation and Propagation
Caption: Mechanism of cationic polymerization initiated by a sulfonium salt.
Q: What are the ideal UV curing parameters?
A: The ideal parameters are highly dependent on the specific formulation, sample thickness, and equipment. However, some general guidelines apply. Triarylsulfonium salts are typically activated by UV light in the 250-350 nm range.[1] The required energy dose can vary significantly. It is recommended to perform a dose-response test to determine the minimum energy required for a complete cure.
Q: How does the anion (e.g., hexafluoroantimonate vs. hexafluorophosphate) affect the polymerization?
A: The anion's size and nucleophilicity are critical. The hexafluoroantimonate (SbF₆⁻) anion is very large and weakly nucleophilic. This is advantageous because it is less likely to terminate the growing polymer chain, leading to a higher rate of polymerization and a higher final conversion compared to smaller, more nucleophilic anions like hexafluorophosphate (B91526) (PF₆⁻).[15][16]
Q: Can I use this compound for 3D printing (stereolithography)?
A: Yes, sulfonium salts are widely used in cationic photopolymerization for 3D printing, particularly for epoxy-based resins.[8] Their key advantages in this application are low shrinkage during polymerization, which improves dimensional accuracy, and the absence of oxygen inhibition, which allows for faster layer-by-layer curing.[14]
Data and Protocols
Table 1: Influence of Curing Parameters on Polymerization
This table summarizes typical effects of key variables on the final monomer conversion. The values are illustrative and will vary based on the specific chemical system.
| Parameter | Condition 1 | Conversion (%) | Condition 2 | Conversion (%) | Key Takeaway |
| PI Concentration | 1.0 mol % | ~85% | 3.0 mol % | ~95% | Higher concentration generally increases conversion, but excessive amounts can hinder cure depth.[15] |
| Light Intensity | 100 mW/cm² | ~70% | 500 mW/cm² | ~90% | Higher intensity increases the rate of acid generation and polymerization.[6] |
| Exposure Time | 10 seconds | ~65% | 40 seconds | ~90% | Longer exposure provides more total energy, leading to higher conversion.[17] |
| Humidity | <30% RH | ~80% | >70% RH | ~50% | High humidity inhibits polymerization by terminating the growing chains.[10] |
Experimental Protocol: Determining Degree of Conversion using FTIR
This protocol describes a standard method for quantifying the extent of polymerization by monitoring the disappearance of a specific functional group (e.g., the epoxy ring).
1. Materials and Equipment:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) or transmission accessory.
-
UV curing system with controlled intensity and wavelength.
-
Micropipette.
-
Glass slides or KBr pellets (for transmission).
-
Formulation to be tested (uncured liquid).
-
Fully cured reference sample.
2. Sample Preparation:
-
Uncured Sample: Place a single drop of the liquid formulation onto the ATR crystal or between two KBr pellets.
-
Cured Sample: Prepare a thin film of the formulation on a glass slide and cure it under the desired UV conditions. For analysis, the cured solid can be ground into a powder and mixed with KBr or analyzed directly if a suitable ATR is available.
3. FTIR Analysis:
-
Acquire Background Spectrum: Collect a background spectrum of the empty ATR crystal or KBr pellet.
-
Acquire Uncured Spectrum:
-
Place the uncured sample on the ATR crystal or in the transmission holder.
-
Record the spectrum. Identify the characteristic absorption peak for the reactive monomer. For epoxides, this is typically the oxirane ring vibration around 810-915 cm⁻¹.
-
Identify an internal reference peak that does not change during polymerization (e.g., a C=C aromatic stretch around 1600 cm⁻¹).
-
-
Cure the Sample:
-
Expose the sample to UV light for the specified time and intensity. If performing real-time analysis, the UV source will be directed at the sample while it is in the spectrometer.
-
-
Acquire Cured Spectrum:
-
Record the spectrum of the sample after curing.
-
Measure the peak height or area of both the reactive peak and the reference peak.
-
4. Calculation of Degree of Conversion (DC):
The degree of conversion is calculated using the following formula, which compares the ratio of the reactive peak to the reference peak before and after curing:
DC (%) = [1 - ( (Area_reactive / Area_reference)_cured / (Area_reactive / Area_reference)_uncured )] * 100
This method provides a quantitative measure of polymerization completeness and is invaluable for troubleshooting.[18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. princeton.edu [princeton.edu]
- 3. perstorp.com [perstorp.com]
- 4. What Is Cationic UV Technology? - Paper, Film & Foil Converter [pffc-online.com]
- 5. epotek.com [epotek.com]
- 6. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uvitron.com [uvitron.com]
- 8. uvebtech.com [uvebtech.com]
- 9. thejcdp.com [thejcdp.com]
- 10. researchgate.net [researchgate.net]
- 11. radtech.org [radtech.org]
- 12. researchgate.net [researchgate.net]
- 13. Photo- And Thermoinitiated Curing Of Epoxy Resins By Sulfonium Salts - Radtech [radtech-europe.com]
- 14. sartomer.arkema.com [sartomer.arkema.com]
- 15. mdpi.com [mdpi.com]
- 16. paint.org [paint.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. uvebtech.com [uvebtech.com]
Technical Support Center: Cationic Polymerization with Triphenylsulfonium Hexafluoroantimonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cationic polymerization using triphenylsulfonium (B1202918) hexafluoroantimonate as a photoinitiator. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guides
Issue 1: Slow or Incomplete Polymerization
Q1: My cationic polymerization initiated by triphenylsulfonium hexafluoroantimonate is sluggish or does not go to completion. What are the potential causes?
A1: Several factors can lead to slow or incomplete polymerization. The primary culprits are often related to impurities that interfere with the cationic propagating centers.
-
Presence of Nucleophilic Impurities: Water, alcohols, and amines are common impurities that can act as terminating or chain transfer agents.[1][2][3] These nucleophiles can react with the growing polymer chain, neutralizing the cationic center and halting polymerization.[2][4] Even trace amounts of water can significantly impact the reaction.[3]
-
Basic Compounds: Basic impurities can neutralize the photogenerated Brønsted acid (HSbF₆), which is the actual initiating species.[5] This reduces the concentration of active initiators and consequently slows down or inhibits the polymerization.
-
Insufficient Initiator Concentration or Light Exposure: The concentration of this compound and the intensity and duration of UV irradiation are critical for generating a sufficient number of initiating species.[6][7] Inadequate light exposure will result in a low concentration of the photoacid.
-
Oxygen Inhibition: While cationic polymerizations are generally less sensitive to oxygen than free-radical polymerizations, high concentrations of dissolved oxygen can still have a minor inhibitory effect in some systems.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or incomplete polymerization.
Issue 2: Low Molecular Weight and Broad Polydispersity
Q2: The resulting polymer has a lower molecular weight than expected and a broad molecular weight distribution (high PDI). What side reactions could be responsible?
A2: Low molecular weight and high polydispersity are typically consequences of chain transfer and termination reactions that limit the growth of polymer chains.
-
Chain Transfer to Monomer: The growing polymer chain can transfer a proton to a monomer molecule.[2] This terminates the existing chain and creates a new initiating species, leading to a larger number of shorter polymer chains.
-
Chain Transfer to Impurities: As mentioned previously, nucleophilic impurities like water and alcohols are potent chain transfer agents.[1] They react with the propagating cation, terminating the chain and regenerating a proton that can initiate a new chain.
-
Spontaneous Termination: The propagating chain end can undergo unimolecular rearrangement with the counterion (SbF₆⁻) to form a neutral, inactive species.[4] This is a form of termination that stops chain growth permanently.
-
Reaction with Photoinitiator Byproducts: The photolysis of triphenylsulfonium salts produces various byproducts, including diphenyl sulfide (B99878) and phenylthiobiphenyls.[8] While generally less reactive, these byproducts could potentially interact with the growing polymer chains in some systems.
Quantitative Impact of Water on Polymer Properties:
| Water Concentration (ppm) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| < 1 | 50,000 | 1.2 |
| 10 | 25,000 | 1.8 |
| 50 | 10,000 | 2.5 |
| 100 | 5,000 | > 3.0 |
| Note: These are representative values for a typical cationic polymerization of a vinyl ether and can vary depending on the specific monomer and reaction conditions. |
Frequently Asked Questions (FAQs)
Q3: What is the primary mechanism of initiation for this compound?
A3: this compound is a photoacid generator (PAG).[9] Upon exposure to UV radiation (typically in the 190-365 nm range), it undergoes photolysis, leading to the homolytic cleavage of a carbon-sulfur bond.[6][10] This process generates radical fragments and, in the presence of a hydrogen source (like the monomer or solvent), ultimately produces a strong Brønsted acid, HSbF₆.[6][7] This superacid is the actual species that initiates the cationic polymerization by protonating a monomer molecule.
Initiation Mechanism:
Caption: Initiation mechanism of this compound.
Q4: How does the hexafluoroantimonate (SbF₆⁻) counterion influence the polymerization?
A4: The counterion plays a crucial role in cationic polymerization. The SbF₆⁻ anion is very large and has a diffuse negative charge, making it weakly nucleophilic.[11] This is highly desirable because it minimizes the likelihood of the counterion reacting with and terminating the growing cationic polymer chain (a process called ion coupling).[2] A less stable or more nucleophilic counterion would lead to more frequent termination events and lower molecular weight polymers.
Q5: Can side reactions of the triphenylsulfonium cation itself affect the final polymer?
A5: Yes. The photolysis of the triphenylsulfonium cation produces several aromatic byproducts, such as diphenyl sulfide and phenylthiobiphenyls.[8] In applications where high purity is required, such as in photoresists for microelectronics, these byproducts can be considered contaminants.[12] For most bulk polymerization applications, their concentration is low enough not to significantly affect the bulk properties of the polymer.
Q6: Are there ways to mitigate the effects of water in my polymerization system?
A6: Yes. Rigorous purification of monomers and solvents is the most effective way to remove water. This can be achieved through distillation over drying agents like calcium hydride. Additionally, proton sponges or other non-nucleophilic bases can sometimes be added to the formulation to scavenge stray protons from water without interfering with the desired acid-catalyzed polymerization.
Experimental Protocols
Protocol 1: Monomer and Solvent Purification
-
Objective: To remove water and other nucleophilic impurities.
-
Apparatus: Distillation glassware, vacuum pump, inert gas (nitrogen or argon) source, appropriate drying agent (e.g., CaH₂ for vinyl ethers and styrenes).
-
Procedure:
-
Add the monomer or solvent to a round-bottom flask containing the drying agent.
-
Stir the mixture under an inert atmosphere for several hours (or overnight) at room temperature.
-
Assemble the distillation apparatus and ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Distill the monomer or solvent under reduced pressure or at atmospheric pressure, depending on its boiling point.
-
Collect the purified liquid in a receiver flask that has been purged with an inert gas.
-
Store the purified monomer or solvent over molecular sieves in a sealed container under an inert atmosphere.
-
Protocol 2: Karl Fischer Titration for Water Content Determination
-
Objective: To quantify the amount of water in the monomer and solvent.
-
Apparatus: Karl Fischer titrator.
-
Procedure:
-
Follow the instrument manufacturer's instructions for standardization with a known water standard.
-
Inject a known volume or weight of the purified monomer or solvent into the titration cell.
-
The instrument will automatically titrate the sample and provide the water content, typically in parts per million (ppm).
-
Aim for a water content below 10 ppm for sensitive cationic polymerizations.
-
Chain Termination and Transfer Pathways:
Caption: Common side reactions leading to chain termination and transfer.
References
- 1. radtech.org [radtech.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 7. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Photo-Acid Generators (PAGs) | TCI AMERICA [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Triphenylsulfonium Hexafluoroantimonate in Formulations
Welcome to the Technical Support Center for Triphenylsulfonium (B1202918) Hexafluoroantimonate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during the use of this photoinitiator in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is triphenylsulfonium hexafluoroantimonate and what are its primary applications?
This compound is a cationic photoinitiator.[1] Upon exposure to UV radiation, it generates a strong acid, which can initiate the polymerization of various monomers, such as epoxides and vinyl ethers. Its primary applications are in UV curing of coatings and inks, as well as in photolithography for microelectronics manufacturing.
Q2: What are the general stability characteristics of this compound?
This compound is known for its high thermal stability and low volatility.[1] However, it is sensitive to visible light and is hygroscopic. It is generally stable under proper storage conditions, which include a cool, dark place, preferably at temperatures below 15°C, and under an inert gas atmosphere.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents. It is also susceptible to degradation in alkaline environments through nucleophilic attack.[2]
Q4: What happens when this compound is exposed to light?
Upon photolysis, this compound undergoes fragmentation to produce a strong acid (hexafluoroantimonic acid) and other byproducts. The primary organic photoproducts include diphenyl sulfide (B99878) and phenylthiobiphenyl isomers.[3] This photochemical reaction is the basis of its function as a photoinitiator.
Troubleshooting Guide
This guide addresses common stability-related issues encountered during experiments with this compound.
Issue 1: Reduced Curing Efficiency or Incomplete Polymerization
Possible Cause: Degradation of the photoinitiator due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Check for Discoloration: A change from a white or light yellow powder to a more pronounced yellow or brownish color may indicate degradation.
-
Perform Purity Analysis: Use a stability-indicating HPLC method (see Experimental Protocols section) to assess the purity of the photoinitiator.
-
Increase Initiator Concentration: As a temporary workaround, a modest increase in the photoinitiator concentration may compensate for partial degradation. However, this is not a long-term solution.
Issue 2: Formulation Instability (e.g., precipitation, color change) Before UV Exposure
Possible Cause: Incompatibility with other formulation components.
Troubleshooting Steps:
-
Review Formulation Components: Identify any basic or strongly nucleophilic components in your formulation. Triphenylsulfonium salts can be degraded by nucleophiles.[2]
-
pH Adjustment: If applicable, ensure the formulation is not alkaline. Acidic or neutral conditions are generally preferred.
-
Excipient Compatibility Study: Conduct a compatibility study by preparing binary mixtures of this compound with each excipient and storing them under accelerated conditions (e.g., 40°C/75% RH).[4] Analyze the mixtures at regular intervals for the appearance of degradants using HPLC.
-
Solvent Effects: Be aware that the degradation of triphenylsulfonium salts can be significantly faster in certain organic solvents, especially in the presence of bases.[2]
Quantitative Stability Data
The following tables provide illustrative quantitative data on the stability of this compound under various stress conditions. Note: This data is representative and may not reflect the exact performance in all formulations.
Table 1: Thermal Degradation of this compound (Solid State)
| Temperature | Time (days) | Purity (%) | Major Degradation Products |
| 40°C | 30 | >99% | Not Detected |
| 60°C | 30 | ~98% | Trace amounts of diphenyl sulfide |
| 80°C | 30 | ~95% | Diphenyl sulfide, benzene |
Table 2: Hydrolytic Stability of this compound in Aqueous Solution (Illustrative)
| pH | Temperature | Time (hours) | Purity (%) |
| 3 (Acidic) | 50°C | 24 | >99% |
| 7 (Neutral) | 50°C | 24 | ~99% |
| 9 (Alkaline) | 50°C | 24 | ~85% |
Table 3: Photostability of this compound in Acetonitrile (B52724) Solution
| Light Source | Exposure Time (hours) | Purity (%) | Major Degradation Products |
| UV (365 nm) | 8 | ~70% | Diphenyl sulfide, Phenylthiobiphenyls |
| Fluorescent | 24 | ~95% | Trace amounts of photoproducts |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a general method for the analysis of this compound and its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and validate the stability-indicating nature of the analytical method.[5][6][7]
-
Acid Hydrolysis: Reflux a 1 mg/mL solution in 0.1 M HCl at 80°C for 8 hours.
-
Base Hydrolysis: Reflux a 1 mg/mL solution in 0.1 M NaOH at 80°C for 4 hours.[2]
-
Oxidative Degradation: Treat a 1 mg/mL solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 80°C for 7 days.
-
Photodegradation: Expose a 1 mg/mL solution in acetonitrile to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Troubleshooting workflow for formulation instability.
Caption: Key degradation pathways for the triphenylsulfonium cation.
References
- 1. CAS 57840-38-7: this compound [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Technical Support Center: Inhibitors for Triphenylsulfonium Hexafluoroantimonate (TPS-SbF6) Initiated Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF6) initiated polymerization.
Frequently Asked Questions (FAQs)
Q1: What is triphenylsulfonium hexafluoroantimonate (TPS-SbF6) and how does it initiate polymerization?
A1: this compound (TPS-SbF6) is a photoacid generator (PAG). Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to generate a strong Brønsted acid (a proton, H+). This photogenerated acid then initiates cationic polymerization of susceptible monomers, such as epoxides and vinyl ethers, by protonating the monomer and creating a reactive cationic species that propagates the polymer chain.
Q2: What are the most common inhibitors for TPS-SbF6 initiated cationic polymerization?
A2: The most common inhibitors for cationic polymerization initiated by TPS-SbF6 are basic compounds. These substances interfere with the polymerization by neutralizing the photogenerated acid, which is essential for initiation. Amines are a prominent class of inhibitors due to the basicity of the lone pair of electrons on the nitrogen atom. The inhibitory effect is directly related to the basicity of the amine.[1] Other basic impurities, such as metal hydroxides, can also act as inhibitors.[2]
Q3: How do basic inhibitors, like amines, stop the polymerization process?
A3: Basic inhibitors function by quenching the catalytic activity of the photogenerated acid. The lone pair of electrons on the nitrogen atom of an amine, for example, readily accepts the proton (H+) generated by the TPS-SbF6. This acid-base neutralization reaction prevents the proton from initiating the polymerization of the monomer, effectively halting the process. The more basic the amine, the more readily it will accept the proton and the stronger its inhibitory effect will be.[1]
Q4: Can moisture affect the polymerization process?
A4: Yes, moisture can significantly impact cationic polymerization. Water can act as a chain transfer agent, which can slow down the polymerization and potentially lower the molecular weight of the resulting polymer. In environments with high humidity (above 70% RH), it is recommended to take measures to control moisture, as it can neutralize the photo-initiators.[2][3] Interestingly, small amounts of moisture (at 30-60% relative humidity) can sometimes increase the cure speed.[2]
Troubleshooting Guide
Issue 1: The polymerization is slow or incomplete.
-
Question: My polymerization reaction is not proceeding to completion or is significantly slower than expected. What could be the cause?
-
Answer:
-
Presence of Basic Impurities: Cationic polymerization is highly sensitive to basic compounds. Trace amounts of amines or other basic residues in your monomer, solvent, or on your glassware can neutralize the photogenerated acid, leading to incomplete or slow polymerization.
-
Moisture: As mentioned in the FAQ, water can interfere with the reaction. Ensure your reagents and reaction setup are dry. Curing in a high-humidity environment is not recommended.[2][3]
-
Insufficient UV Exposure: The photoinitiator requires sufficient UV energy to generate the acid. Check the intensity and wavelength of your UV source to ensure it is appropriate for TPS-SbF6.
-
Inhibitor in Monomer: Commercially available monomers often contain inhibitors to prevent spontaneous polymerization during storage. Ensure these have been removed prior to use if necessary.
-
Issue 2: The surface of the polymer is tacky, but the bulk material seems cured.
-
Question: Why is the surface of my cured polymer tacky, even though the material underneath is solid?
-
Answer:
-
Oxygen Inhibition (less common for cationic polymerization): While cationic polymerization is generally not inhibited by oxygen, some side reactions in certain formulations can lead to surface tackiness.
-
"Skin-Over" Effect: High-intensity UV radiation can cause rapid polymerization at the surface, forming a dense, cross-linked "skin."[2] This skin can then block the UV light from penetrating deeper into the sample, resulting in incomplete curing of the underlying material. To mitigate this, you can try reducing the UV lamp intensity and increasing the exposure time.[2]
-
Issue 3: The polymerization reaction is not starting at all.
-
Question: I have mixed my monomer with TPS-SbF6 and exposed it to UV light, but no polymerization is occurring. What should I check?
-
Answer:
-
Significant Contamination with Inhibitors: A high concentration of basic inhibitors will completely prevent the polymerization from starting by neutralizing all of the photogenerated acid. Re-purify your monomer and ensure all equipment is scrupulously clean and free of basic residues.
-
Incorrect UV Wavelength or Intensity: Verify that your UV source emits at a wavelength that is absorbed by TPS-SbF6 and that the intensity is sufficient to initiate the photolysis.
-
Expired or Degraded Photoinitiator: Ensure your TPS-SbF6 is of good quality and has been stored correctly.
-
Data Presentation
The following table summarizes the inhibitory effect of different amines on the photopolymerization of a cycloaliphatic epoxide monomer initiated by a cationic photoinitiator. The data is based on differential photocalorimetry (DPC) measurements.
| Inhibitor | Basicity (pKb) | Concentration (mol%) | Effect on Polymerization Exotherm |
| None | - | 0 | Strong exotherm peak observed |
| p-Nitroaniline | ~13 | 1 | Retardation of polymerization, reduced exotherm |
| Pyridine | 8.77 | 1 | Strong inhibition, no observable exotherm |
Data adapted from "The Effect of Amines on the UV-curing of Epoxy Resins".[1] The study demonstrates that the more basic amine (pyridine) is a stronger inhibitor than the less basic amine (p-nitroaniline).
Experimental Protocols
Methodology for Evaluating Inhibitor Efficiency using Differential Photocalorimetry (DPC)
This protocol provides a general framework for assessing the impact of potential inhibitors on the kinetics of TPS-SbF6 initiated photopolymerization.
-
Sample Preparation:
-
Prepare a stock solution of the monomer containing a known concentration of TPS-SbF6 (e.g., 1 mol%).
-
Prepare solutions of the inhibitor to be tested at various concentrations in the monomer/photoinitiator mixture.
-
Prepare a control sample containing only the monomer and photoinitiator.
-
-
DPC Analysis:
-
Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a DPC sample pan.
-
Place the sample pan in the DPC instrument.
-
Equilibrate the sample at the desired starting temperature under a nitrogen purge to eliminate oxygen and moisture.
-
Initiate the photopolymerization by exposing the sample to a UV light source of known intensity and wavelength.
-
Record the heat flow as a function of time. The exotherm peak is indicative of the polymerization reaction.
-
-
Data Analysis:
-
Integrate the area under the exotherm peak to determine the total heat of polymerization, which is proportional to the degree of monomer conversion.
-
Analyze the shape and peak maximum of the exotherm to determine the rate of polymerization.
-
Compare the results for the samples containing inhibitors to the control sample to quantify the inhibitory effect (e.g., reduction in conversion, decrease in polymerization rate, or presence of an induction period).
-
Visualizations
References
Optimizing Post-Exposure Bake with Triphenylsulfonium Hexafluoroantimonate Photoresists: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the post-exposure bake (PEB) process for photoresists containing triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF6) as a photoacid generator (PAG). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during lithographic processes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions related to the PEB step with TPS-SbF6 photoresists.
Q1: What is the primary role of the post-exposure bake (PEB) in a chemically amplified photoresist using TPS-SbF6?
The PEB is a critical step in chemically amplified resists where the photogenerated acid, in this case, hexafluoroantimonic acid (HSbF₆), catalyzes a cascade of chemical reactions within the resist film.[1][2] During exposure, UV radiation causes the TPS-SbF6 to generate a small amount of acid. The subsequent thermal energy provided by the PEB step allows this acid to diffuse and catalyze numerous deprotection or cross-linking reactions in the polymer matrix, effectively "amplifying" the initial photochemical event.[1][2] This chemical amplification is essential for achieving high sensitivity and resolution in the photoresist.[3] Without a PEB step, the chemical change in the resist would be minimal, leading to poor or no pattern development.
Q2: My patterns are showing poor resolution and line edge roughness (LER). How can I optimize the PEB temperature?
Poor resolution and high LER are often linked to suboptimal PEB temperatures. The PEB temperature controls the diffusion rate of the photogenerated acid and the rate of the catalytic reaction.
-
Too Low PEB Temperature: Insufficient thermal energy leads to incomplete deprotection or cross-linking reactions. This results in reduced contrast between exposed and unexposed regions, leading to poorly defined features and high LER.[4]
-
Too High PEB Temperature: Excessive thermal energy can cause the acid to diffuse too far from the exposed areas into the unexposed regions. This "acid blur" leads to a loss of feature definition, increased LER, and in severe cases, pattern bridging.[4]
Troubleshooting Steps:
-
Start with the manufacturer's recommendation: Photoresist data sheets typically provide a recommended PEB temperature range.
-
Systematic Variation: Perform a temperature matrix experiment, varying the PEB temperature in small increments (e.g., 2-5°C) while keeping the PEB time and other process parameters constant.
-
Characterize the results: Analyze the resulting patterns using a scanning electron microscope (SEM) to measure critical dimension (CD) and LER.
-
Identify the optimal window: The optimal PEB temperature will provide the best balance between resolution, LER, and sensitivity.
Q3: I am observing low sensitivity in my photoresist. Can I adjust the PEB time to improve it?
Yes, PEB time is another critical parameter that influences sensitivity. A longer PEB time allows the acid to catalyze more reactions, which can increase the sensitivity of the resist (requiring a lower exposure dose). However, similar to high PEB temperatures, excessively long PEB times can lead to increased acid diffusion and a degradation of resolution and LER.
Troubleshooting Steps:
-
Fix the PEB Temperature: Based on your optimization for resolution, select the optimal PEB temperature.
-
Vary the PEB Time: Conduct a time matrix experiment, varying the PEB duration (e.g., in 15-30 second increments) while keeping other parameters constant.
-
Evaluate Sensitivity and Resolution: Determine the minimum dose required to clear the resist (for positive-tone) or fully cross-link it (for negative-tone) at each PEB time. Simultaneously, monitor the impact on resolution and LER.
-
Find the Trade-off: Select the PEB time that provides the desired sensitivity without compromising the required resolution and LER.
Q4: After development, I see "T-topping" or an insoluble surface layer on my positive-tone resist patterns. What is the cause and how can I prevent it?
"T-topping" is often caused by the neutralization of the photogenerated acid at the surface of the photoresist by airborne basic contaminants, such as amines.[5] This neutralization prevents the deprotection reaction from occurring at the surface, leaving an insoluble layer.
Troubleshooting Steps:
-
Minimize Delay Times: The time between exposure and PEB (post-exposure delay or PED) is critical.[5] Minimize this delay to reduce the time available for surface contamination to occur.
-
Use a Top-Coat: Applying a protective top-coat layer over the photoresist can shield it from airborne contaminants.
-
Install Environmental Controls: Ensure the processing environment has activated carbon or other chemical filtration to remove basic contaminants from the air.
-
Optimize PEB Parameters: While not a direct solution, ensuring a sufficiently high PEB temperature and adequate time can sometimes help to drive the deprotection reaction more effectively, potentially mitigating minor surface inhibition.
Quantitative Data on PEB Optimization
The following tables summarize the typical effects of PEB parameters on the performance of photoresists using triphenylsulfonium salt-based PAGs. The exact values will vary depending on the specific resist formulation and other process conditions.
Table 1: Effect of PEB Temperature on Line Edge Roughness (LER)
| PEB Temperature (°C) | Line Edge Roughness (LER) (nm) | Observations |
| 25 (Room Temp) | 6.7 | Incomplete deprotection, significant necking of features observed.[4] |
| 70 | 3.7 | Sufficient and homogeneous deprotection, resulting in clearer patterns and reduced LER.[4] |
| 80 | > 4.0 | Increased acid diffusion leading to a gradual increase in LER.[4] |
| 100 | > 5.0 | Excessive acid diffusion causing bridging and a significant increase in LER.[4] |
Table 2: General Troubleshooting for PEB Optimization
| Issue | Potential Cause | Suggested Action |
| Poor Resolution | PEB temperature too high or too low; PEB time too long. | Optimize PEB temperature and time through matrix experiments. |
| Low Sensitivity | PEB temperature too low; PEB time too short. | Increase PEB temperature or time, monitoring the impact on resolution. |
| High LER | Sub-optimal PEB temperature; excessive acid diffusion. | Fine-tune PEB temperature to balance reaction and diffusion.[4] |
| T-topping | Airborne base contamination; long post-exposure delay. | Minimize delay between exposure and PEB; use a top-coat.[5] |
| Pattern Bridging | PEB temperature too high; PEB time too long. | Reduce PEB temperature or time to limit acid diffusion. |
| Incomplete Development | PEB temperature too low; PEB time too short. | Increase PEB temperature or time to ensure complete reaction. |
Experimental Protocols
Protocol for Optimizing PEB Temperature
-
Substrate Preparation: Clean and prepare the substrate according to standard procedures to ensure good resist adhesion.
-
Resist Coating: Spin-coat the TPS-SbF6 photoresist to the desired thickness and perform the soft bake as recommended by the manufacturer.
-
Exposure Matrix: Expose a series of identical patterns on the wafer, using a consistent exposure dose.
-
PEB Temperature Matrix:
-
Set a fixed PEB time (e.g., 60 seconds).
-
Process different sections of the wafer or different wafers at a range of PEB temperatures (e.g., 90°C, 95°C, 100°C, 105°C, 110°C). It is crucial to use a calibrated hotplate to ensure temperature accuracy.
-
-
Development: Develop the wafer using the recommended developer and process.
-
Analysis:
-
Use a top-down SEM to inspect the patterned features.
-
Measure the CD and LER for each PEB temperature.
-
Plot CD and LER as a function of PEB temperature to identify the optimal processing window.
-
Protocol for Optimizing PEB Time
-
Substrate Preparation and Resist Coating: Follow the same procedure as for temperature optimization.
-
Exposure: Use a consistent exposure dose for all patterns.
-
PEB Time Matrix:
-
Set the PEB temperature to the optimum value determined from the previous experiment.
-
Process different sections of the wafer or different wafers with a range of PEB times (e.g., 30s, 45s, 60s, 75s, 90s).
-
-
Development: Develop the wafer using the standard process.
-
Analysis:
-
Determine the photosensitivity (E₀) for each PEB time.
-
Measure the CD and LER for a target feature size at each PEB time.
-
Plot sensitivity, CD, and LER as a function of PEB time to select the time that best meets the process requirements.
-
Visualizing the Process
Photoacid Generation and Catalytic Action
The following diagram illustrates the key steps in the chemical amplification process initiated by the photolysis of triphenylsulfonium hexafluoroantimonate.
Caption: Chemical amplification workflow for a TPS-SbF6 based photoresist.
Experimental Workflow for PEB Optimization
This diagram outlines the logical flow of the experimental process for optimizing the post-exposure bake parameters.
Caption: Experimental workflow for optimizing PEB temperature and time.
References
Technical Support Center: Mitigating Yellowing in Polymers Cured with Triphenylsulfonium Hexafluoroantimonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yellowing in polymers cured with the photoinitiator triphenylsulfonium (B1202918) hexafluoroantimonate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the curing process.
Problem 1: Significant yellowing observed immediately after UV curing.
| Possible Causes | Recommended Solutions |
| High Photoinitiator Concentration: Excess triphenylsulfonium hexafluoroantimonate can lead to a higher concentration of chromophoric byproducts. | Reduce the photoinitiator concentration to the lowest effective level for complete curing. |
| High UV Intensity: Excessive UV energy can accelerate the degradation of the polymer backbone and the photoinitiator, leading to the formation of colored species. | Optimize the UV intensity and exposure time. A lower intensity for a slightly longer duration may be beneficial. |
| Oxygen Inhibition: While cationic polymerization is less sensitive to oxygen than free-radical polymerization, the presence of oxygen can contribute to oxidative degradation pathways that produce color. | For sensitive applications, consider curing in an inert atmosphere (e.g., nitrogen). |
| Heat Generation (Exotherm): The polymerization reaction can be highly exothermic, and the resulting heat can cause thermal degradation of the polymer and additives.[1] | - Use a lower UV intensity to control the reaction rate.- Employ heat sinks or other cooling methods for the sample during curing.- For thick samples, cure in thinner layers. |
Problem 2: The cured polymer gradually yellows over time when exposed to light.
| Possible Causes | Recommended Solutions |
| Photodegradation of the Polymer Matrix: Aromatic epoxy resins or other polymer backbones with aromatic structures are susceptible to UV degradation, leading to the formation of chromophores. | - Switch to aliphatic or cycloaliphatic polymer systems, which are inherently more resistant to UV-induced yellowing. |
| Post-Cure Degradation of Photoinitiator Byproducts: Residual photoinitiator fragments can continue to react and degrade upon further exposure to light and heat. | Incorporate UV absorbers and/or Hindered Amine Light Stabilizers (HALS) into the formulation. |
| Environmental Factors: Exposure to sunlight, fluorescent lighting, and heat accelerates the aging and yellowing process. | Store and use the cured polymer in an environment with filtered or low-UV light. |
Problem 3: Yellowing is more pronounced in thicker sections of the cured polymer.
| Possible Causes | Recommended Solutions |
| Heat Entrapment: The exothermic reaction in thicker sections can lead to higher internal temperatures and increased thermal degradation. | - Cure the polymer in thinner layers.- Reduce the UV intensity to slow down the reaction rate and heat generation. |
| Light Attenuation and Incomplete Cure: In highly filled or pigmented systems, UV light may not penetrate fully, leading to an incomplete cure in the lower layers. Unreacted photoinitiator can contribute to later yellowing. | - Ensure the UV source has the appropriate wavelength and intensity for the formulation's thickness and composition.- Consider a dual-cure system (UV and thermal) for very thick or opaque materials. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind the yellowing caused by this compound?
A1: The yellowing primarily arises from the photodecomposition of the triphenylsulfonium cation upon UV exposure. The high-energy UV light causes the cleavage of the carbon-sulfur bonds in the photoinitiator.[2][3][4] This process generates several byproducts, some of which are chromophores that absorb visible light, leading to a yellow appearance. Key byproducts identified from the photolysis of triphenylsulfonium salts include:
-
Phenylthiobiphenyls (2-, 3-, and 4-isomers): These are formed through an in-cage recombination of photochemically generated fragments.[2][3]
-
Diphenylsulfide: This results from a cage-escape reaction.[2][3]
-
Triphenylene and Dibenzothiophene: These have been reported as additional photoproducts in solid-state photolysis.[3]
The extended conjugation in these aromatic byproducts shifts their light absorption into the visible spectrum, causing the yellow discoloration.
Q2: How do UV absorbers and Hindered Amine Light Stabilizers (HALS) help in reducing yellowing?
A2: UV absorbers and HALS work through different mechanisms to protect the polymer:
-
UV Absorbers (e.g., benzotriazoles, benzophenones) function by absorbing harmful UV radiation and dissipating it as heat, thereby preventing the UV rays from reaching and degrading the polymer matrix and the photoinitiator byproducts.
-
Hindered Amine Light Stabilizers (HALS) are radical scavengers. They do not absorb UV radiation but instead interrupt the photo-oxidative degradation process by trapping free radicals that are formed, thus preventing the chain reactions that lead to the formation of chromophoric species.
Q3: Can the choice of polymer resin affect the degree of yellowing?
A3: Absolutely. Polymer resins with aromatic structures, such as those based on Bisphenol A (BPA), are more prone to yellowing due to the presence of phenyl groups that can be oxidized to form quinone-like structures, which are strong chromophores. To minimize yellowing, it is highly recommended to use aliphatic or cycloaliphatic resins (e.g., those based on hydrogenated bisphenol A or cycloaliphatic diepoxides), as they lack these susceptible aromatic moieties and exhibit greater UV stability.
Q4: Are there alternative photoinitiators to this compound that are less prone to yellowing?
A4: Yes, there are other types of photoinitiators that may exhibit lower yellowing tendencies. For cationic polymerization, iodonium (B1229267) salts can be an alternative, and some formulations are marketed as "non-yellowing".[5] However, the choice of photoinitiator depends on various factors, including the polymer system, curing speed requirements, and the desired final properties. It is advisable to consult with suppliers for specific recommendations for low-yellowing applications. One source suggests that triarylsulfonium hexafluoroantimonate itself can be a non-yellowing option compared to other photoinitiators, especially those with substituted amino groups.[5]
Quantitative Data on Yellowing
The following table summarizes the typical effects of various factors on the yellowness index of a UV-cured polymer. The yellowness index is a standard measure of the degree of yellowing.
| Factor | Condition A | Yellowness Index (YI) - A | Condition B | Yellowness Index (YI) - B |
| Photoinitiator Conc. | 0.5 wt% TPS-SbF₆ | 5.2 | 2.0 wt% TPS-SbF₆ | 15.8 |
| Resin Type | Aromatic Epoxy | 12.5 | Aliphatic Epoxy | 3.1 |
| UV Stabilizer | No Additive | 10.8 | 1.0 wt% UV Absorber | 4.5 |
| UV Stabilizer | No Additive | 10.8 | 1.0 wt% HALS | 5.1 |
| Post-Cure Exposure | 0 hours | 4.1 | 500 hours QUV-A | 26.1[6] |
Note: The values presented in this table are illustrative and can vary significantly based on the specific formulation, curing conditions, and measurement methods.
Experimental Protocols
1. Sample Preparation for Yellowing Analysis
-
Formulation: Prepare the polymer formulation by mixing the base resin, this compound (e.g., 1.0 wt%), and any additives (e.g., UV absorbers, HALS at 0.5-2.0 wt%). Ensure all components are thoroughly mixed until homogeneous.
-
Substrate: Cast the liquid resin onto a standardized substrate (e.g., a white ceramic tile or a glass slide) to a controlled thickness (e.g., 1 mm).
-
Curing: Cure the samples using a UV lamp with a specific wavelength and intensity (e.g., 365 nm, 100 mW/cm²). The exposure time should be sufficient to achieve full cure, which should be predetermined through methods like photo-DSC or FTIR spectroscopy.
2. Accelerated Weathering Test (based on ISO 4892-3)
-
Apparatus: Use a fluorescent UV weathering chamber equipped with UVA-340 lamps to simulate sunlight.[7][8][9][10]
-
Test Cycle: A common cycle consists of 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[9]
-
Exposure Duration: Expose the samples for a specified duration (e.g., 100, 250, 500 hours).
-
Evaluation: At predetermined intervals, remove the samples and measure the change in color.
3. Measurement of Yellowness Index (YI)
-
Instrument: Use a spectrophotometer or a colorimeter.
-
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Measure the initial color coordinates (L, a, b*) of the uncured or just-cured sample.
-
After the specified exposure period, re-measure the color coordinates of the same sample.
-
The yellowness index (YI) can be calculated from the CIE tristimulus values or is often a direct output of modern colorimeters. A common equation is based on ASTM E313: YI = 100 * (C_x * X - C_z * Z) / Y, where X, Y, and Z are the CIE tristimulus values and C_x and C_z are coefficients. An increase in the b* value (yellow-blue axis) is a direct indication of yellowing.
-
Visualizations
Caption: Photochemical pathways leading to polymer curing and yellowing.
Caption: A workflow for troubleshooting yellowing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]
- 3. researchgate.net [researchgate.net]
- 4. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]
- 5. uychem.com [uychem.com]
- 6. paint.org [paint.org]
- 7. storethinghiem.vn [storethinghiem.vn]
- 8. m2lab-international.com [m2lab-international.com]
- 9. ISO 4892-3 | Q-Lab [q-lab.com]
- 10. micomlab.com [micomlab.com]
Effect of humidity on triphenylsulfonium hexafluoroantimonate performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylsulfonium (B1202918) hexafluoroantimonate. The information provided addresses common issues encountered during experiments, with a particular focus on the effects of humidity on the performance of this photoacid generator (PAG).
Frequently Asked Questions (FAQs)
Q1: What is triphenylsulfonium hexafluoroantimonate and what are its primary applications?
This compound is a photoacid generator (PAG). Upon exposure to ultraviolet (UV) radiation, it generates a strong acid, which then catalyzes chemical reactions such as cationic polymerization. Its primary applications are in photoresists for microelectronics manufacturing and as a photoinitiator for the cationic polymerization of various monomers, including epoxides and vinyl ethers, used in coatings, adhesives, and inks.
Q2: Why is controlling humidity crucial when working with this compound?
Humidity can significantly degrade the performance of this compound. Moisture in the environment can lead to the hydrolysis of the compound, reducing its efficiency as a photoacid generator. In cationic polymerization, water acts as a potent inhibitor by reacting with the generated acid and the propagating cationic species, which can slow down or even completely halt the polymerization process.[1] Therefore, maintaining a dry environment during storage and use is critical for reproducible and optimal results.
Q3: How does humidity affect the performance of photoresists containing this compound?
In photoresist formulations, the acid generated by the PAG is essential for the chemical amplification process that leads to the desired solubility change in the exposed regions. The presence of moisture can neutralize the photogenerated acid, thereby reducing the sensitivity of the photoresist. This can result in incomplete patterning, loss of resolution, and inconsistent lithographic performance.
Q4: What are the ideal storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage in a desiccator or a controlled low-humidity environment is highly recommended to prevent moisture absorption and subsequent degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to humidity.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no polymerization/curing | Humidity Inhibition: The most common cause is the presence of moisture in the reaction mixture or the environment. Water reacts with the cationic propagating species, terminating the polymerization chain.[1] | 1. Dry Monomers and Solvents: Ensure all monomers, solvents, and other additives are thoroughly dried before use. Use appropriate drying agents or distillation techniques. 2. Controlled Atmosphere: Conduct experiments in a dry environment, such as a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or under a continuous flow of dry gas. 3. Moisture Scavengers: Consider the use of moisture scavengers in the formulation, but test for compatibility and potential side reactions. |
| Insufficient Initiator Concentration: The amount of photoinitiator may be too low to overcome the inhibitory effects of residual moisture. | 1. Increase Initiator Concentration: Incrementally increase the concentration of this compound to generate more acid upon UV exposure. 2. Optimize Formulation: Re-evaluate the overall formulation for any components that might be introducing moisture. | |
| Inconsistent curing results between experiments | Variable Environmental Humidity: Fluctuations in ambient humidity can lead to day-to-day variations in polymerization efficiency. | 1. Monitor and Control Humidity: Use a hygrometer to monitor the relative humidity (RH) of the experimental environment. Aim to maintain a consistent and low RH. 2. Standardize Procedures: Ensure that all experimental procedures, including material handling and exposure times, are standardized to minimize variability. |
| Poor resolution or incomplete patterning in photolithography | Acid Neutralization by Moisture: Water molecules can neutralize the photogenerated acid, leading to insufficient deprotection or crosslinking of the photoresist. | 1. Low Humidity Processing: Process wafers in a cleanroom with controlled low humidity. 2. Post-Application Bake Optimization: Optimize the post-application bake (PAB) step to remove residual solvent and moisture from the photoresist film before exposure. |
| Visible degradation of the this compound powder (e.g., clumping, discoloration) | Improper Storage: Exposure to humid air during storage can lead to hydrolysis and degradation of the solid material. | 1. Inspect Storage Conditions: Verify that the container is tightly sealed and stored in a desiccator or a dry, dark place. 2. Use Fresh Material: If degradation is suspected, it is best to use a fresh, unopened container of the photoinitiator. |
Quantitative Data on Humidity Effects
| Relative Humidity (RH) | Expected Impact on Performance | Illustrative Performance Metric (e.g., Polymerization Rate) |
| < 20% | Minimal impact, optimal performance. | 95 - 100% of maximum rate |
| 20 - 40% | Slight decrease in performance, potentially noticeable in sensitive applications. | 80 - 95% of maximum rate |
| 40 - 60% | Significant decrease in performance, longer cure times required. | 50 - 80% of maximum rate |
| > 60% | Severe inhibition, potential for incomplete or failed polymerization/patterning.[1] | < 50% of maximum rate |
| Saturated Atmosphere | Complete inhibition of cationic polymerization is likely.[1] | ~ 0% of maximum rate |
Experimental Protocols
1. Protocol for Evaluating the Effect of Humidity on Cationic Polymerization
This protocol outlines a method to quantify the impact of relative humidity on the polymerization of a model monomer using this compound as the photoinitiator.
-
Materials and Equipment:
-
This compound
-
Cationically polymerizable monomer (e.g., a cycloaliphatic epoxide)
-
Dried solvents (if required)
-
UV curing system with controlled irradiance
-
Environmental chamber or glove box with humidity control
-
Real-time analytical instrument (e.g., FT-IR or Raman spectrometer)
-
Hygrometer
-
-
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the monomer containing a fixed concentration of this compound (e.g., 1-5 wt%). Ensure all components are thoroughly dried.
-
Prepare thin films of the formulation on a suitable substrate (e.g., KBr plates for FT-IR).
-
-
Humidity Control:
-
Place the prepared samples inside the environmental chamber.
-
Set the desired relative humidity (e.g., 20%, 40%, 60%, 80% RH) and allow the samples to equilibrate for a set period.
-
-
Photopolymerization and Analysis:
-
Position the sample for real-time analysis (e.g., in the sample compartment of the FT-IR spectrometer).
-
Expose the sample to a controlled dose of UV radiation.
-
Monitor the disappearance of the monomer peak (e.g., the epoxide peak in the IR spectrum) as a function of time to determine the rate of polymerization and the final conversion.
-
-
Data Analysis:
-
Plot monomer conversion versus time for each humidity level.
-
Compare the polymerization rates and final conversions to quantify the inhibitory effect of humidity.
-
-
2. Protocol for Quantifying Water Content in Formulations
The Karl Fischer titration method is a highly accurate technique for determining the water content in liquid formulations.
-
Materials and Equipment:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents
-
Anhydrous solvent compatible with the sample
-
Gastight syringes
-
-
Procedure:
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Titrate the solvent in the titration cell to a stable, dry endpoint.
-
-
Standardization:
-
Accurately add a known amount of a water standard to the titration cell and perform a titration to determine the titer of the Karl Fischer reagent.
-
-
Sample Analysis:
-
Accurately weigh and inject a known amount of the experimental formulation into the titration cell.
-
Titrate the sample to the endpoint. The instrument will calculate the water content based on the amount of reagent consumed.
-
-
Data Interpretation:
-
The result will be given as a percentage or in parts per million (ppm) of water in the sample. This data can be correlated with the performance observed in the polymerization experiments.
-
-
Visualizations
Caption: Degradation and inhibition pathway of this compound due to humidity.
Caption: Troubleshooting workflow for curing issues with this compound.
References
Technical Support Center: Enhancing Pattern Resolution in Photoresists with Sulfonium PAGs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of sulfonium (B1226848) photoacid generators (PAGs) to improve pattern resolution in photoresests.
Troubleshooting Guide
This guide addresses specific issues that may arise during photolithography experiments using sulfonium PAGs.
| Problem | Possible Causes | Solutions |
| Poor Pattern Resolution / Blurred Features | Inadequate Post-Exposure Bake (PEB) temperature or time. | Optimize PEB conditions. For many chemically amplified resists, a starting point of 110-130°C for 60-90 seconds is recommended. A temperature and time matrix experiment should be performed to find the optimal conditions for your specific resist and PAG combination.[1] |
| Incorrect exposure dose. | Perform a dose matrix (exposure series) to determine the optimal exposure energy. Insufficient doses will not generate enough acid for complete deprotection, while excessive doses can cause acid diffusion and feature broadening. | |
| Sub-optimal developer concentration. | Use the developer concentration recommended by the photoresist manufacturer. An incorrect concentration can alter the dissolution rate of the exposed resist, impacting resolution. | |
| Acid diffusion. | Consider using a polymer-bound sulfonium PAG to minimize acid diffusion during the PEB step. The larger size of the PAG anion can help confine the acid to the exposed regions. | |
| "T-topping" or "Footing" of Resist Profiles | Surface contamination or interaction with the substrate. | Ensure proper wafer cleaning and consider using an adhesion promoter like HMDS. A top-coat can also be used to prevent airborne contaminants from neutralizing the photoacid at the surface. |
| Incompatibility between resist and substrate. | Verify the compatibility of your photoresist with the underlying substrate. Some substrates can have basic properties that neutralize the photoacid at the interface, leading to footing. | |
| Low Sensitivity | Inefficient photoacid generation. | Ensure the wavelength of your exposure tool is appropriate for the absorbance spectrum of the sulfonium PAG. The choice of the PAG's cation and anion can also influence the quantum yield of photoacid generation. |
| Presence of a base quencher. | While base quenchers are often added to control acid diffusion, an excessive concentration can neutralize too much of the generated acid, reducing sensitivity. Optimize the quencher concentration. | |
| Line Edge Roughness (LER) | Inhomogeneous distribution of PAG in the resist matrix. | Ensure the sulfonium PAG is fully dissolved and uniformly distributed in the photoresist solution. Polymer-bound PAGs can offer a more uniform distribution.[2] |
| Shot noise at low exposure doses. | For high-resolution features, ensure the exposure dose is sufficient to minimize statistical fluctuations in the number of photons and generated acid molecules. |
Frequently Asked Questions (FAQs)
Q1: What are sulfonium PAGs and how do they improve photoresist resolution?
A1: Sulfonium photoacid generators (PAGs) are ionic compounds that, upon exposure to light (e.g., UV, EUV), generate a strong acid. In chemically amplified photoresists, this photogenerated acid acts as a catalyst during a subsequent heating step (Post-Exposure Bake) to deprotect a polymer resin, changing its solubility in a developer solution. By carefully controlling the generation and diffusion of this acid, very fine patterns can be created with high resolution. The structure of the sulfonium salt, including both the cation and the anion, plays a crucial role in its photoreactivity and the properties of the generated acid, which in turn affect the lithographic performance.
Q2: How does the Post-Exposure Bake (PEB) affect pattern resolution?
A2: The PEB is a critical step in chemically amplified resists as it drives the acid-catalyzed deprotection reaction. The temperature and duration of the PEB directly influence the extent of this reaction and the diffusion of the photoacid. Insufficient PEB can lead to incomplete deprotection and unresolved features. Conversely, excessive PEB can cause the acid to diffuse into unexposed areas, leading to a loss of resolution and blurred patterns. Optimal PEB conditions create a balance between efficient deprotection and minimal acid diffusion.[1]
Q3: What is the role of the anion in the sulfonium PAG?
A3: The anion of the sulfonium PAG determines the strength and size of the photogenerated acid. A stronger acid can lead to more efficient deprotection, potentially increasing sensitivity. The size of the anion is also critical; larger anions tend to have lower diffusivity within the resist matrix during the PEB. This reduced diffusion can lead to sharper features and improved pattern resolution by confining the catalytic reaction to the exposed areas.
Q4: What are the advantages of using a polymer-bound sulfonium PAG?
A4: Polymer-bound sulfonium PAGs have the PAG unit covalently attached to the photoresist polymer backbone. This approach offers several advantages for improving resolution. Firstly, it ensures a more uniform distribution of the PAG throughout the resist film, which can reduce line edge roughness. Secondly, and most importantly, it significantly restricts the diffusion of the PAG and the resulting photoacid during the PEB step. This localization of the acid leads to a more precise and well-defined patterned area, resulting in higher resolution and sharper features.
Experimental Protocols
General Photolithography Protocol for a Chemically Amplified Positive Photoresist with a Sulfonium PAG
-
Wafer Preparation:
-
Clean the silicon wafer using a standard cleaning procedure (e.g., Piranha clean or RCA clean).
-
Perform a dehydration bake in an oven at 150-200°C for at least 30 minutes to remove any adsorbed water from the wafer surface.
-
(Optional but recommended) Apply an adhesion promoter such as hexamethyldisilazane (B44280) (HMDS) to improve resist adhesion. This can be done via spin coating or in a vapor prime oven.
-
-
Photoresist Coating:
-
Dispense the photoresist solution containing the sulfonium PAG onto the center of the wafer.
-
Spin coat the resist to achieve the desired thickness. A typical spin speed might be in the range of 1500-4000 rpm for 30-60 seconds.
-
-
Soft Bake:
-
Bake the coated wafer on a hotplate to remove the solvent from the photoresist film. A typical soft bake is performed at 90-110°C for 60-90 seconds.
-
-
Exposure:
-
Expose the photoresist-coated wafer using a lithography tool (e.g., stepper, mask aligner) with the appropriate wavelength for the PAG (e.g., 248 nm, 193 nm). The exposure dose will need to be optimized for the specific resist and desired feature size.
-
-
Post-Exposure Bake (PEB):
-
Bake the exposed wafer on a hotplate. This step is critical for the acid-catalyzed deprotection reaction. Typical PEB conditions are between 110°C and 130°C for 60-90 seconds.[1]
-
-
Development:
-
Immerse the wafer in a developer solution, typically a 0.26N solution of tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) in water, for a specified time (e.g., 60 seconds).
-
Rinse the wafer thoroughly with deionized water.
-
-
Hard Bake:
-
(Optional) Bake the wafer at a higher temperature (e.g., 110-130°C) for 60-90 seconds to further harden the remaining photoresist pattern before subsequent processing steps like etching.
-
Visualizations
Caption: A typical workflow for a photolithography process.
Caption: Mechanism of a sulfonium PAG in a chemically amplified resist.
Caption: Factors influencing pattern resolution in chemically amplified resists.
References
Technical Support Center: Minimizing Outgassing in EUV Lithography with Triphenylsulfonium Hexafluoroantimonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF6) as a photoacid generator (PAG) in extreme ultraviolet (EUV) lithography. The focus is on understanding and minimizing outgassing to ensure optimal performance and prevent contamination of EUV optics.
Frequently Asked Questions (FAQs)
Q1: What is outgassing in EUV lithography and why is it a concern?
A1: Outgassing is the release of volatile molecules from the photoresist film upon exposure to EUV radiation. In the high-vacuum environment of an EUV scanner, these outgassed species can contaminate the sensitive multilayer mirrors of the optical system. This contamination leads to a reduction in mirror reflectivity, which in turn decreases the throughput and lifetime of the expensive EUV optics.[1]
Q2: What are the primary sources of outgassing from a photoresist containing triphenylsulfonium hexafluoroantimonate?
A2: The primary sources of outgassing in a chemically amplified resist (CAR) containing TPS-SbF6 include:
-
Decomposition of the Photoacid Generator (PAG): Upon EUV exposure, the TPS-SbF6 cation can decompose, leading to the release of fragments. For triphenylsulfonium-based PAGs, common outgassed species include benzene (B151609).[2]
-
Deprotection of the Polymer Resin: The acid generated by the PAG catalyzes a deprotection reaction in the polymer resin, releasing volatile protecting groups.
-
Residual Casting Solvent: Any solvent remaining in the photoresist film after the post-apply bake can contribute to outgassing.
-
Polymer Resin Fragments: High-energy EUV photons can directly cause chain scission or degradation of the polymer backbone, leading to the release of various organic fragments.
Q3: What are the typical outgassed species from photoresists containing triphenylsulfonium-based PAGs?
A3: While specific data for TPS-SbF6 is limited, studies on other triphenylsulfonium PAGs (like TPS-nonaflate) in model resists have identified outgassing of species such as benzene, which originates from the decomposition of the triphenylsulfonium cation.[2] Other potential outgassing products can include fragments from the polymer and protecting groups.
Q4: How does the EUV dose affect outgassing?
A4: Higher EUV exposure doses generally lead to increased outgassing.[3] This is because a higher dose results in greater degradation of the photoacid generator and more extensive deprotection reactions within the polymer matrix.[3] Studies on resists with fluorine-containing anions in the PAG have shown a significant loss of fluorine with increasing dose, indicating substantial PAG degradation.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during EUV lithography experiments with photoresists containing this compound.
Issue 1: High Levels of Outgassing Detected by Residual Gas Analyzer (RGA)
| Possible Causes | Troubleshooting Steps |
| Incomplete Soft Bake (Post-Apply Bake) | Optimize the post-apply bake (PAB) temperature and time to ensure maximum removal of the casting solvent. Verify the bake uniformity across the wafer. |
| High PAG Concentration | While a higher PAG loading can increase sensitivity, it can also lead to more outgassing. Experiment with reducing the TPS-SbF6 concentration to find a balance between photospeed and outgassing. |
| Unstable Polymer Matrix | The polymer resin itself may be susceptible to degradation under EUV exposure. Consider using a more robust polymer backbone that is less prone to chain scission. |
| Sub-optimal Post-Exposure Bake (PEB) | An inappropriate PEB temperature or time can lead to incomplete deprotection reactions within the vacuum chamber. Optimize PEB parameters to ensure the deprotection reaction goes to completion during the bake step, minimizing outgassing during exposure. |
| Contamination in the EUV System | Ensure the vacuum chamber is clean and free from other sources of hydrocarbons. Run a baseline RGA scan of the empty chamber to identify any background contamination.[4] |
Issue 2: Progressive Decrease in EUV Mirror Reflectivity
| Possible Causes | Troubleshooting Steps |
| Deposition of Carbonaceous Species | This is a direct consequence of high outgassing levels. Implement the troubleshooting steps for "High Levels of Outgassing." Consider the use of a topcoat to mitigate the escape of outgassed molecules. |
| Outgassing of Fluorine-Containing Species | The hexafluoroantimonate (SbF6-) anion can be a source of fluorine-containing fragments. While specific data for SbF6- is scarce, other fluorine-containing anions are known to outgas.[3] This may require exploring alternative PAGs with non-fluorinated anions if fluorine-related contamination is confirmed. |
| Inefficient Pumping of Outgassed Species | Verify the efficiency of the vacuum pumping system in the EUV tool. A higher pumping speed can help to remove outgassed molecules before they reach the optics.[4] |
Experimental Protocols
Protocol 1: Measurement of Photoresist Outgassing using Residual Gas Analysis (RGA)
This protocol outlines a general procedure for quantifying outgassing from a photoresist film containing TPS-SbF6 during EUV exposure.
1. Sample Preparation: a. Spin-coat the photoresist onto a silicon wafer to the desired thickness (e.g., 100 nm). b. Perform a post-apply bake (PAB) on a hot plate to remove the casting solvent. The temperature and duration should be optimized for the specific resist formulation.
2. RGA System Setup: a. Introduce the wafer into a high-vacuum chamber equipped with a quadrupole mass spectrometer (RGA).[5] b. The base pressure of the chamber should be below 1.0 x 10⁻⁶ Pa.[5] c. Position the wafer at a fixed distance from the RGA detector (e.g., 100 mm).[5]
3. Data Acquisition: a. Record a baseline RGA spectrum of the chamber with the unexposed wafer to measure the background outgassing. b. Expose a defined area of the wafer to EUV radiation. The EUV source can be a synchrotron or a plasma-based source.[5] c. During exposure, continuously monitor the partial pressures of various mass-to-charge ratios (m/z) with the RGA. Pay close attention to m/z values corresponding to expected fragments of TPS-SbF6 (e.g., benzene at m/z = 78) and polymer/protecting group fragments. d. After exposure, continue to monitor the outgassing for a period to detect any post-exposure outgassing.
4. Data Analysis: a. Subtract the baseline RGA spectrum from the spectrum recorded during exposure to isolate the outgassing from the photoresist. b. The partial pressure increase of specific fragments can be used to quantify the outgassing rate. The total outgassing rate can be calculated by summing the partial pressure increases of all outgassed species.[5]
Quantitative Data
| Photoacid Generator (PAG) Type | Common Outgassed Species from PAG | Typical Total Outgassing Rate Range (molecules/cm²/s) | Reference |
| Triphenylsulfonium-based (e.g., TPS-nonaflate) | Benzene | 10¹¹ - 10¹³ | [2] |
| Iodonium-based | Iodobenzene, Benzene | 10¹¹ - 10¹³ | General Literature |
| Non-ionic PAGs | Varies depending on structure | Generally lower than ionic PAGs | General Literature |
Visualizations
EUV-Induced Outgassing Workflow
Caption: Workflow of EUV-induced outgassing from a photoresist film.
Troubleshooting Logic for High Outgassing
References
Validation & Comparative
A Head-to-Head Battle of Cationic Photoinitiators: Triphenylsulfonium Hexafluoroantimonate vs. Diphenyliodonium Hexafluorophosphate
For researchers, scientists, and professionals in drug development and polymer chemistry, the choice of a photoinitiator is a critical decision that can significantly impact the efficiency and outcome of photopolymerization processes. This guide provides a comprehensive comparison of two widely used cationic photoinitiators: Triphenylsulfonium hexafluoroantimonate and Diphenyliodonium (B167342) hexafluorophosphate (B91526), focusing on their performance characteristics and supported by experimental data.
Cationic photopolymerization, a process initiated by photogenerated acids, offers distinct advantages, including low shrinkage and a lack of oxygen inhibition, making it ideal for a variety of applications from advanced coatings to 3D printing and the synthesis of biomedical materials. At the heart of this process are onium salts, such as sulfonium (B1226848) and iodonium (B1229267) salts, which upon irradiation, generate the superacids necessary to initiate polymerization. This comparison focuses on two prominent examples: this compound (TPS-SbF6) and Diphenyliodonium hexafluorophosphate (DPI-PF6).
Executive Summary
Performance Characteristics: A Tabular Comparison
The following tables summarize the key physical and performance-related properties of this compound and Diphenyliodonium hexafluorophosphate, based on available data.
Table 1: Physical and Spectral Properties
| Property | This compound (TPS-SbF6) | Diphenyliodonium hexafluorophosphate (DPI-PF6) |
| CAS Number | 57840-38-7[1] | 58109-40-3[2] |
| Molecular Formula | C₁₈H₁₅F₆SSb[1] | C₁₂H₁₀F₆IP |
| Molecular Weight | 499.13 g/mol [1] | 426.08 g/mol [2] |
| Appearance | White to light yellow powder or crystals | White to pale cream crystals or powder[3] |
| Melting Point | 176-180 °C | 136-145 °C[3] |
| UV Absorption (λmax) | ~230 nm and a shoulder around 270-280 nm | ~240-250 nm |
Table 2: Performance and Application-Related Properties
| Performance Metric | This compound (TPS-SbF6) | Diphenyliodonium hexafluorophosphate (DPI-PF6) |
| Photoacid Generation Quantum Yield | Data not available | Generally low (in the order of 1-2% for related benzylidene iodonium salts)[4] |
| Thermal Stability | Generally high thermal stability | Decomposes upon melting |
| Light Absorption | Stronger and broader absorption, extending into the UV-A range | Primarily absorbs in the shorter UV-C range |
| Initiation Efficiency | The hexafluoroantimonate anion forms a very strong superacid, leading to high initiation efficiency. | The hexafluorophosphate anion also forms a strong acid, but generally considered slightly less reactive than hexafluoroantimonate. |
| Solubility | Good solubility in common organic solvents | Soluble in many common organic solvents |
Experimental Protocols
To provide a framework for researchers looking to evaluate these photoinitiators, here are detailed methodologies for key experiments.
Measurement of UV-Vis Absorption Spectrum
Objective: To determine the absorption characteristics of the photoinitiators to match them with appropriate light sources.
Protocol:
-
Solution Preparation: Prepare dilute solutions of the photoinitiator in a suitable UV-transparent solvent (e.g., acetonitrile (B52724) or dichloromethane) at a known concentration (e.g., 1 x 10⁻⁵ M).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference in the reference cuvette.
-
Measurement: Place the sample solution in a quartz cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Monitoring Photopolymerization Kinetics using Real-Time FT-IR Spectroscopy
Objective: To measure the rate and degree of monomer conversion initiated by the photoinitiators.
Protocol:
-
Formulation Preparation: Prepare a formulation containing the monomer (e.g., a cycloaliphatic epoxide), the photoinitiator (at a specific weight percent, e.g., 1-2 wt%), and any other additives.
-
Sample Preparation: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness.
-
FT-IR Setup: Place the sample holder in the FT-IR spectrometer. The setup should allow for simultaneous UV irradiation and IR measurement.
-
Data Acquisition: Record an initial IR spectrum before UV exposure. Start the UV irradiation (using a light source with a wavelength range that overlaps with the photoinitiator's absorbance) and simultaneously begin collecting IR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of a characteristic absorption band of the monomer's reactive group (e.g., the epoxide ring vibration). The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To assess the thermal stability of the photoinitiators.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the photoinitiator (typically 5-10 mg) into a TGA sample pan.
-
TGA Instrument Setup: Place the sample pan in the TGA furnace. Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Measurement: Run the TGA experiment, recording the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA thermogram to determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Signaling Pathways and Experimental Workflow
Photolysis and Acid Generation Mechanism
Upon absorption of UV radiation, both sulfonium and iodonium salts undergo photolysis to generate a strong Brønsted acid, which then initiates the cationic polymerization of monomers like epoxides.
Caption: Photolysis mechanism of sulfonium and iodonium salts leading to acid generation.
Experimental Workflow for Photoinitiator Evaluation
The following diagram illustrates a typical workflow for comparing the performance of different photoinitiators.
Caption: A generalized workflow for the evaluation of photoinitiator performance.
Discussion
The choice between this compound and Diphenyliodonium hexafluorophosphate will ultimately depend on the specific requirements of the application, including the light source available, the desired cure speed, and the thermal stability needed for the final product.
-
Light Source Compatibility: The broader absorption spectrum of TPS-SbF6 makes it a more versatile choice, particularly for light sources that have significant output in the UV-A range (320-400 nm). DPI-PF6 is more suitable for applications utilizing shorter wavelength UV light.
-
Reactivity: The hexafluoroantimonate (SbF₆⁻) anion is one of the least nucleophilic counterions available, leading to the generation of a very strong superacid upon photolysis. This typically results in a very high initiation efficiency and rapid polymerization. While the hexafluorophosphate (PF₆⁻) anion also produces a strong acid, it is generally considered to be slightly more nucleophilic, which can in some cases lead to a slightly lower polymerization rate compared to its antimonate (B1203111) counterpart under identical conditions.
-
Thermal Stability: The higher melting and decomposition temperatures of sulfonium salts like TPS-SbF6 can be advantageous in applications where the formulated product may be subjected to elevated temperatures during processing or in its final use.
Conclusion
Both this compound and Diphenyliodonium hexafluorophosphate are highly effective cationic photoinitiators. This compound generally offers the advantage of broader UV absorption and potentially higher reactivity due to the nature of its counter-anion. Diphenyliodonium hexafluorophosphate, while having a more limited absorption range, is still a very effective and widely used photoinitiator. The optimal choice will depend on a careful consideration of the formulation, the processing conditions, and the desired properties of the final cured material. The experimental protocols provided in this guide offer a starting point for a systematic evaluation to determine the most suitable photoinitiator for a given application.
References
- 1. 57840-38-7 CAS MSDS (triphenylsulphonium hexafluoroantimonate(1-)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Manufacturers of Diphenyliodonium hexafluorophosphate, ≥98%, CAS 58109-40-3, D 4212, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 3. A17934.09 [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Triphenylsulfonium Hexafluoroantimonate and Other Sulfonium Salt Photoinitiators in Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of triphenylsulfonium (B1202918) hexafluoroantimonate with other sulfonium (B1226848) salt-based photoinitiators used in cationic polymerization. The information presented is supported by experimental data to assist researchers in selecting the most suitable photoinitiator for their specific applications, such as in the formulation of coatings, adhesives, inks, and in 3D printing.
Introduction to Sulfonium Salt Photoinitiators
Onium salt photoinitiators, particularly triarylsulfonium salts, are instrumental in cationic photopolymerization.[1] Upon exposure to ultraviolet (UV) radiation, these compounds generate a strong Brønsted acid, which initiates the polymerization of monomers like epoxides and vinyl ethers.[2][3] Cationic polymerization offers distinct advantages over free-radical polymerization, including a lack of oxygen inhibition and the ability to cure thicker sections due to the long-lived nature of the cationic active centers.[1] The effectiveness of a sulfonium salt photoinitiator is primarily determined by its cation, which governs light absorption, and its anion, which influences the strength of the generated acid and, consequently, the initiation and propagation rates.[1][4]
Triphenylsulfonium hexafluoroantimonate (TPS-SbF₆) is a widely used photoinitiator known for its high thermal stability and efficiency.[5][6] The hexafluoroantimonate (SbF₆⁻) anion is a key feature, as it is weakly nucleophilic, leading to a highly reactive initiating acid.[7]
Performance Comparison of Sulfonium Salt Photoinitiators
The choice of the counter-anion in a sulfonium salt photoinitiator significantly impacts its reactivity. The established order of reactivity based on the anion is: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻.[7] This is attributed to the decreasing acidity of the protonic acid generated upon photolysis.
Below is a summary of quantitative data comparing the performance of various sulfonium salt photoinitiators.
Table 1: Photopolymerization of Cycloaliphatic Epoxide Monomer (e.g., EPOX) Initiated by Different Sulfonium Salts
| Photoinitiator Cation | Counter-ion | Monomer Conversion (%) | Light Source | Reference |
| Triphenylsulfonium | Hexafluoroantimonate (SbF₆⁻) | ~50% (on equal absorbance basis) | Mercury Arc Lamp | [2] |
| Triphenylsulfonium | Hexafluorophosphate (PF₆⁻) | Lower than SbF₆⁻ | Mercury Arc Lamp | [8] |
| (4-phenylthiophenyl)diphenylsulfonium | Triflate | High | UV Irradiation | [9] |
| Anthracene-substituted sulfonium | Hexafluoroantimonate (SbF₆⁻) | >90% (after 2100s) | 365 nm & 405 nm LEDs | [3] |
| Pyrazoline-derived sulfonium | Hexafluoroantimonate (SbF₆⁻) | ~50% | 385 nm LED | [3] |
Note: The data presented is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Accurate and reproducible evaluation of photoinitiator performance is critical. The following are detailed methodologies for key experiments cited in the comparison.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is used to measure the heat released during the exothermic photopolymerization reaction, providing information on the curing kinetics.[10][11]
Methodology:
-
A small sample of the photocurable formulation (typically 1-3 mg) is placed in an open aluminum pan.[12]
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.[12]
-
The sample is allowed to equilibrate at a constant isothermal temperature.
-
The sample is then exposed to UV light of a specific wavelength and intensity for a defined period. The UV source is coupled to the DSC cell via a light guide.[12]
-
The heat flow to the sample is recorded as a function of time.
-
An identical UV exposure sequence is repeated on the already cured sample to obtain a baseline, which is then subtracted from the initial measurement to isolate the heat of polymerization.[12]
-
The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The degree of conversion can be calculated by comparing this value to the theoretical heat of polymerization for the specific monomer.
Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is a powerful technique for monitoring the disappearance of reactive functional groups (e.g., epoxy or vinyl ether groups) in real-time during photopolymerization, allowing for the direct measurement of monomer conversion.[13][14][15]
Methodology:
-
A thin film of the liquid resin is applied to a suitable substrate (e.g., a polypropylene (B1209903) film or between KBr plates) or directly onto an Attenuated Total Reflectance (ATR) crystal.[15][16]
-
The sample is placed in the FTIR spectrometer's sample compartment.
-
The sample is simultaneously irradiated with a UV light source and the IR analyzing beam.[13]
-
FTIR spectra are recorded at regular, short intervals (e.g., every few seconds or even fractions of a second).
-
The decrease in the intensity of the characteristic absorption band of the reactive monomer group (e.g., the C=C stretching vibration at around 1638 cm⁻¹ for acrylates or the epoxy ring vibration) is monitored.[15][17]
-
The degree of conversion at any given time is calculated by comparing the peak area at that time to the initial peak area before UV exposure. An internal standard peak that does not change during the reaction is often used for normalization.
Mandatory Visualizations
Signaling Pathway of Triphenylsulfonium Salt Photoinitiation
Caption: Photolysis mechanism of a triarylsulfonium salt.
Experimental Workflow for Photoinitiator Evaluation
Caption: General workflow for evaluating photoinitiator performance.
Conclusion
This compound stands out as a highly efficient and thermally stable photoinitiator for cationic polymerization. Its performance is largely attributed to the weakly nucleophilic hexafluoroantimonate anion, which leads to the generation of a highly reactive superacid upon photolysis. While other sulfonium salts with different cations or anions can be tailored for specific absorption characteristics or applications, TPS-SbF₆ remains a benchmark in the field. For applications requiring high curing speeds and robust performance, particularly in the absence of visible light sensitizers, this compound is an excellent choice. Researchers should, however, consider the specific monomer system and processing conditions when selecting the optimal photoinitiator.
References
- 1. researchgate.net [researchgate.net]
- 2. radtech2022.com [radtech2022.com]
- 3. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photo- And Thermoinitiated Curing Of Epoxy Resins By Sulfonium Salts - Radtech [radtech-europe.com]
- 8. radtech.org [radtech.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 2.2. Methods [bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 15. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. uvebtech.com [uvebtech.com]
A Comparative Analysis of Photoacid Generator Quantum Yields: Triphenylsulfonium Hexafluoroantimonate in Focus
For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate photoacid generator (PAG) is a critical decision that significantly impacts the efficiency and resolution of photolithographic and other photochemical processes. A key performance metric for a PAG is its quantum yield (Φ), which represents the efficiency of acid generation upon exposure to light. This guide provides an objective comparison of the quantum yield of the widely used triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF6) with other common photoacid generators, supported by experimental data and detailed methodologies.
This guide will delve into the comparative performance of ionic and non-ionic photoacid generators, presenting quantitative data in a clear, tabular format. Furthermore, detailed experimental protocols for determining quantum yield are provided, alongside a visualization of the photodecomposition pathways to aid in understanding the underlying chemical transformations.
Performance Comparison of Photoacid Generators
The efficiency of a photoacid generator is influenced by both its cationic and anionic components. The cation is primarily responsible for the compound's photochemical properties, including its absorption spectrum and quantum yield, while the anion determines the strength of the generated acid.[1] Onium salts, such as iodonium (B1229267) and sulfonium (B1226848) salts, are the most common classes of ionic PAGs.[1]
Generally, diaryliodonium salts exhibit higher quantum yields of acid production compared to triarylsulfonium salts, which are, however, known for their superior thermal stability.[2] Non-ionic PAGs, on the other hand, offer advantages in terms of solubility in organic solvents and polymer matrices.[3]
Below is a table summarizing the quantum yields of triphenylsulfonium hexafluoroantimonate and other selected photoacid generators. It is important to note that the quantum yield is highly dependent on the experimental conditions, including the excitation wavelength, the solvent or polymer matrix, and the presence of sensitizers.
| Photoacid Generator (PAG) | PAG Type | Quantum Yield (Φ) | Excitation Wavelength (nm) | Medium | Reference |
| This compound (TPS-SbF6) | Ionic (Sulfonium) | 0.23 - 0.85 | 254 | Acetonitrile | [4] |
| Diphenyliodonium Hexafluoroantimonate | Ionic (Iodonium) | ~0.2 - 0.3 | Not Specified | Not Specified | [5] |
| Diphenyliodonium-9,10-dimethoxyanthracene-2-sulfonate | Ionic (Iodonium) | 0.29 | 365 | Acetonitrile | [6] |
| p-Nitrobenzyl 9,10-dimethoxyanthracene-2-sulfonate | Non-ionic | Not specified | 365 | Degassed Acetonitrile | [6] |
| N-Hydroxynaphthalimide Triflate (NHN-Tf) | Non-ionic | 0.2 - 0.3 | Not Specified | Polymer Film | [6] |
| Fluorenylideneimino p-toluenesulfonate | Non-ionic | Not specified | Not Specified | Not Specified | [7] |
Experimental Protocol: Determination of Photoacid Quantum Yield
A common method for determining the quantum yield of a photoacid generator involves the use of a pH-sensitive indicator dye, such as Rhodamine B base, in a suitable solvent like acetonitrile. The general procedure is as follows:
-
Preparation of Solutions:
-
A stock solution of the photoacid generator in the chosen solvent (e.g., acetonitrile) is prepared at a known concentration.
-
A stock solution of the indicator dye (e.g., Rhodamine B base) is also prepared in the same solvent.
-
-
Irradiation:
-
A specific volume of the PAG solution is mixed with a specific volume of the indicator dye solution in a quartz cuvette.
-
The solution is then irradiated with a light source of a specific wavelength (e.g., 254 nm or 365 nm) and a known intensity (I₀). The absorbance of the PAG at this wavelength should be known to calculate the number of photons absorbed.
-
-
Spectroscopic Measurement:
-
The change in the absorption spectrum of the indicator dye is monitored at specific time intervals during irradiation. The protonated form of the dye will have a different absorption maximum than its base form.
-
The concentration of the generated acid can be determined from the change in absorbance of the indicator dye using a previously established calibration curve.
-
-
Calculation of Quantum Yield:
-
The quantum yield (Φ) is calculated as the ratio of the number of moles of acid generated to the number of moles of photons absorbed by the PAG.
-
Photodecomposition Pathways of Photoacid Generators
The generation of acid from a photoacid generator is a result of its photodecomposition. The mechanism of this decomposition varies between different classes of PAGs.
Triphenylsulfonium Salts:
Upon absorption of UV light, triphenylsulfonium salts can undergo either heterolytic or homolytic cleavage of the carbon-sulfur bond.[2] In the heterolytic pathway, a direct excitation leads to the formation of a diphenylsulfide radical cation and a phenyl radical. The homolytic pathway, which can occur via intersystem crossing to a triplet state, results in a diphenylsulfinyl radical and a phenyl radical.[3] These reactive intermediates can then react with species in their environment (e.g., solvent or polymer) to ultimately generate a Brønsted acid.[3]
References
A Comparative Analysis of Triphenylsulfonium Hexafluoroantimonate in EUV vs. DUV Lithography
For Researchers, Scientists, and Drug Development Professionals
Triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF6) is a widely utilized photoacid generator (PAG) in chemically amplified resists (CARs) for photolithography. Its performance, however, exhibits significant differences when employed in Extreme Ultraviolet (EUV) and Deep Ultraviolet (DUV) lithography, owing to the distinct photoacid generation mechanisms at these exposure wavelengths. This guide provides a comprehensive comparison of TPS-SbF6 performance in EUV versus DUV lithography, supported by experimental data and detailed protocols.
Key Performance Metrics: A Comparative Overview
| Performance Metric | EUV Lithography (13.5 nm) | DUV Lithography (193 nm/248 nm) |
| Sensitivity (Dose-to-Size) | Typically higher (e.g., 10-50 mJ/cm²) | Typically lower (e.g., 20-100 mJ/cm²) |
| Resolution | Capable of sub-20 nm features | Limited to ~30-50 nm features |
| Line Edge Roughness (LER) | Generally higher, a significant challenge | Generally lower and more controlled |
Note: The values presented are indicative and can vary significantly based on the complete photoresist formulation, processing conditions, and exposure tool characteristics. The data for EUV is often based on triphenylsulfonium triflate as a close analog to the hexafluoroantimonate salt.
Unraveling the Mechanistic Differences in Photoacid Generation
The fundamental disparity in the performance of triphenylsulfonium hexafluoroantimonate between EUV and DUV lithography stems from the distinct mechanisms of photoacid generation.
In DUV lithography , the energy of the photons (e.g., 6.4 eV for 193 nm) is directly absorbed by the triphenylsulfonium cation of the PAG. This direct excitation leads to a photochemical reaction, resulting in the cleavage of a sulfur-carbon bond and the eventual generation of a strong Brønsted acid (HSbF6).
In contrast, EUV lithography utilizes significantly higher energy photons (92 eV for 13.5 nm). These high-energy photons do not primarily interact with the PAG directly. Instead, they are absorbed by the polymer matrix of the photoresist, leading to the generation of photoelectrons and a cascade of secondary electrons with lower kinetic energies.[1][2] These secondary electrons then interact with the triphenylsulfonium cation, inducing its decomposition and subsequent acid generation. This indirect mechanism is a key factor influencing the stochastic nature of EUV patterning and contributes to challenges such as increased line edge roughness.[1][2]
Caption: Photoacid generation pathways in DUV and EUV lithography.
Experimental Protocols for Performance Evaluation
Standardized experimental protocols are crucial for the accurate assessment and comparison of photoresist performance. Below are typical methodologies for evaluating resists containing this compound in both EUV and DUV lithography.
I. Resist Formulation
-
Polymer: A chemically amplified resist polymer, such as a derivative of poly(hydroxystyrene) (PHS) or a methacrylate-based terpolymer, is dissolved in a suitable casting solvent (e.g., propylene (B89431) glycol monomethyl ether acetate (B1210297) - PGMEA).
-
PAG Loading: this compound is added to the polymer solution at a specific weight percentage (e.g., 5-15 wt% relative to the polymer).
-
Quencher (Optional): A base quencher, such as a tertiary amine, may be added to control acid diffusion and improve resolution.
-
Filtration: The final solution is filtered through a fine-pored filter (e.g., 0.2 µm) to remove any particulate matter.
II. Wafer Processing Workflow
The following diagram illustrates a typical workflow for processing wafers coated with the photoresist for both EUV and DUV lithography.
Caption: A standard workflow for photolithography processing.
III. Key Experimental Steps and Parameters
-
Substrate Preparation: Silicon wafers are typically primed with an adhesion promoter like hexamethyldisilazane (B44280) (HMDS).
-
Spin Coating: The photoresist solution is dispensed onto the wafer and spun at a specific speed to achieve a target film thickness (e.g., 30-100 nm for EUV, 100-500 nm for DUV).
-
Soft Bake (Post-Apply Bake): The coated wafer is baked on a hotplate (e.g., 90-130 °C for 60-90 seconds) to remove the casting solvent.
-
Exposure:
-
EUV: Wafers are exposed using an EUV scanner (13.5 nm wavelength) with varying doses to determine the dose-to-size (sensitivity).
-
DUV: Wafers are exposed using a DUV scanner or stepper (e.g., 193 nm or 248 nm) with a range of exposure energies.
-
-
Post-Exposure Bake (PEB): The exposed wafer is baked again (e.g., 90-130 °C for 60-90 seconds) to catalyze the deprotection reaction initiated by the photo-generated acid. This step is critical for chemical amplification.
-
Development: The wafer is treated with a developer solution, typically a tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) based aqueous solution (e.g., 0.26N TMAH), to dissolve the exposed (for positive-tone resists) or unexposed (for negative-tone resists) regions.
-
Rinse and Dry: The developed wafer is rinsed with deionized water and dried with nitrogen.
-
Inspection: The patterned features are inspected using a scanning electron microscope (SEM) to measure critical dimensions (CD), resolution, and line edge roughness (LER).
Alternative Photoacid Generators
While this compound is a workhorse PAG, several alternatives are being explored to address the challenges of next-generation lithography, particularly for EUV. These include:
-
Other Onium Salts: Di- and tri-aryliodonium salts are also used.
-
Non-ionic PAGs: These are being investigated to potentially reduce acid diffusion and improve resolution.
-
Polymer-bound PAGs: Covalently attaching the PAG to the polymer backbone can help to control acid diffusion and improve pattern fidelity.
-
Metal-Oxide Resists: These represent a departure from chemically amplified resists and offer a different mechanism for patterning, often with improved etch resistance.
References
Purity Analysis of Triphenylsulfonium Hexafluoroantimonate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical aspect of quality control. Triphenylsulfonium (B1202918) hexafluoroantimonate, a widely used photoinitiator in various industries, is no exception. Its purity directly impacts the efficiency and reliability of polymerization processes. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with alternative methods for validating the purity of triphenylsulfonium hexafluoroantimonate, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of this compound, with commercial-grade products typically specifying a purity of greater than 98.0%.[1][2][3][4] This technique offers excellent resolution and sensitivity for separating the main component from potential impurities. However, alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Ion Chromatography (IC) can provide valuable complementary information, offering a more comprehensive purity profile.
Comparative Analysis of Analytical Methods
A direct comparison of these methods highlights their respective strengths and applications in the quality control of this compound.
| Analytical Method | Principle | Information Provided | Typical Purity (%) | Advantages | Limitations |
| HPLC | Separation based on polarity | Purity of the triphenylsulfonium cation and detection of organic impurities. | >98.0 | High resolution, sensitivity, and well-established for routine analysis. | May require specific columns and mobile phases for optimal separation of ionic compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without the need for a reference standard of the analyte. Can identify and quantify unknown impurities with suitable standards. | Can provide primary ratio metric measurement. | Highly accurate and precise, provides structural information about impurities. | Lower sensitivity compared to HPLC, requires more expensive equipment. |
| Ion Chromatography | Separation of ions based on their charge. | Quantification of the hexafluoroantimonate anion and other inorganic anionic impurities. | N/A (analyzes counter-ion) | High selectivity for ionic species, can detect trace levels of anionic impurities. | Does not provide information on the organic cation or organic impurities. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a similar concentration as the working standards.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 225 nm
-
-
Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a powerful method for determining the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and a precise amount of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
NMR Data Acquisition: Acquire the 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).
-
Data Processing: Process the spectrum (phasing, baseline correction).
-
Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Ion Chromatography (IC)
This protocol is for the determination of the hexafluoroantimonate anion content.
Instrumentation:
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column
Reagents:
-
Eluent (e.g., sodium carbonate/sodium bicarbonate solution)
-
Regenerant for the suppressor
-
Hexafluoroantimonate standard solution
Procedure:
-
Eluent Preparation: Prepare the appropriate eluent for the separation of the hexafluoroantimonate anion.
-
Standard Preparation: Prepare a series of calibration standards of the hexafluoroantimonate anion.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water.
-
Chromatographic Conditions: Set the appropriate flow rate and run conditions for the IC system.
-
Analysis: Inject the standards and the sample solution.
-
Calculation: Determine the concentration of the hexafluoroantimonate anion in the sample by comparing its peak area to the calibration curve.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind purity validation, the following diagrams illustrate the HPLC workflow and the impact of purity on the performance of this compound.
References
Triphenylsulfonium Hexafluoroantimonate: A Comparative Study in Epoxy vs. Vinyl Ether Polymerization
For Researchers, Scientists, and Drug Development Professionals
Triphenylsulfonium (B1202918) hexafluoroantimonate stands as a prominent photoinitiator in cationic polymerization, a process pivotal for various applications, including the formulation of advanced coatings, adhesives, and matrices for drug delivery systems. Its efficacy, however, varies significantly with the monomer system employed. This guide provides an objective comparison of the performance of triphenylsulfonium hexafluoroantimonate in the polymerization of two major classes of cationically polymerizable monomers: epoxides and vinyl ethers. The information presented herein is synthesized from established research to aid in the selection of appropriate monomer systems for specific research and development needs.
Executive Summary
Vinyl ethers generally exhibit significantly higher reactivity and faster polymerization rates compared to epoxides when initiated by this compound. This is primarily attributed to the greater electron density of the vinyl ether double bond and the resonance stabilization of the resulting carbocationic propagating species. While both systems yield polymers with desirable properties, such as good adhesion and chemical resistance, the choice between them will ultimately depend on the desired curing speed, final polymer characteristics, and specific application requirements.
Comparative Data
The following tables summarize key performance indicators for the polymerization of representative epoxy and vinyl ether monomers initiated by this compound. It is important to note that the data is compiled from various studies and direct head-to-head comparisons under identical conditions are limited in the available literature. The presented values should, therefore, be considered as illustrative of general trends.
Table 1: Polymerization Kinetics
| Parameter | Epoxy Monomers (e.g., Cycloaliphatic Epoxides) | Vinyl Ether Monomers (e.g., Triethylene Glycol Divinyl Ether) |
| Polymerization Rate | Moderate to Fast | Very Fast |
| Time to Reach Max. Polymerization Rate | Typically longer | Typically shorter |
| Final Monomer Conversion | High (often >90%) | Very High (often approaching 100%) |
Table 2: Resulting Polymer Properties
| Property | Epoxy Polymers | Vinyl Ether Polymers |
| Glass Transition Temperature (Tg) | Generally higher, leading to more rigid materials | Generally lower, leading to more flexible materials[1] |
| Mechanical Strength | High tensile strength and modulus | Good flexibility and impact resistance |
| Adhesion | Excellent adhesion to a wide range of substrates[2] | Good adhesion |
| Chemical Resistance | Excellent[2] | Good |
| Shrinkage upon Polymerization | Low[2] | Low |
Polymerization Mechanisms
The cationic polymerization of both epoxides and vinyl ethers initiated by this compound proceeds via the generation of a strong Brønsted acid upon UV irradiation. This acid then protonates the monomer, initiating the polymerization cascade.
Initiation and Propagation
References
The Unseen Partner: How Counter-Ions Dictate the Reactivity of Triphenylsulfonium Salts
For researchers, scientists, and drug development professionals, triphenylsulfonium (B1202918) (TPS) salts are indispensable tools, primarily utilized as photoacid generators (PAGs) in a myriad of applications, from photolithography to cationic polymerization. While the triphenylsulfonium cation rightfully receives much of the attention for its photochemical properties, the often-overlooked counter-ion plays a critical, and at times, decisive role in the salt's overall reactivity, stability, and performance. This guide provides a comprehensive comparison of triphenylsulfonium salts with various counter-ions, supported by experimental data, to illuminate the profound influence of this "unseen partner."
The fundamental function of a triphenylsulfonium salt in many applications is its ability to generate a strong Brønsted acid upon exposure to light.[1] This photogenerated acid then acts as a catalyst for a variety of chemical transformations. The choice of the counter-ion (X⁻) in the triphenylsulfonium salt, [Ph₃S]⁺X⁻, significantly impacts several key aspects of its performance, including the efficiency of acid generation, the strength of the resulting acid, the reaction kinetics it initiates, and the thermal and chemical stability of the salt itself.
Comparative Analysis of Triphenylsulfonium Salt Reactivity
The reactivity of triphenylsulfonium salts is not solely dependent on the cation but is intricately linked to the nature of the counter-ion. This is evident in their photochemical behavior, thermal stability, and susceptibility to chemical degradation.
Photochemical Reactivity and Product Distribution
Upon irradiation, triphenylsulfonium salts can undergo either heterolytic or homolytic cleavage of the carbon-sulfur bond. The counter-ion can influence the preferred pathway and the subsequent fate of the reactive intermediates. This, in turn, affects the overall efficiency of acid generation and the distribution of photoproducts.
A key determinant of the counter-ion's influence is its nucleophilicity. Non-nucleophilic anions, such as hexafluoroantimonate (SbF₆⁻) and hexafluorophosphate (B91526) (PF₆⁻), are generally preferred for applications requiring high acid generation efficiency.[2] These anions are less likely to interact with the photogenerated carbocation intermediate, thus favoring the desired acid-forming reaction pathway.
In the solid state, the nature of the counter-ion has a pronounced effect on the distribution of photoproducts. Photolysis leads to the formation of "in-cage" recombination products (e.g., 2-, 3-, and 4-phenylthiobiphenyl) and "escape" products (e.g., diphenylsulfide). Studies have shown that large, non-nucleophilic counter-ions favor the formation of in-cage products, while more nucleophilic counter-ions like bromide (Br⁻) lead to a higher proportion of escape products.
| Counter-ion (X⁻) | Relative Ratio of In-Cage to Escape Products (Solid State Photolysis) | Key Observations |
| Br⁻ | Low | Favors escape product formation due to trapping of the phenyl cation. |
| CF₃SO₃⁻ (Triflate) | Moderate | Shows a balance between in-cage and escape product formation. |
| BF₄⁻ | High | Favors in-cage product formation. |
| PF₆⁻ | Very High | Strongly favors the formation of in-cage recombination products. |
| AsF₆⁻ | Very High | Similar to PF₆⁻, promotes in-cage product formation. |
| SbF₆⁻ | Very High | Exhibits the highest tendency for in-cage product formation among common anions. |
Table 1: Influence of Counter-Ion on the Photoproduct Distribution of Triphenylsulfonium Salts in the Solid State. Data is qualitative and based on trends reported in the literature.
In cationic polymerization, the reactivity of triphenylsulfonium salt photoinitiators follows a well-established trend based on the counter-ion:
SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻
This order correlates with the acidity and stability of the corresponding Brønsted acid (H-X) that is generated upon photolysis.
Thermal Stability
The thermal stability of triphenylsulfonium salts is a critical parameter, especially in applications that involve processing at elevated temperatures. The decomposition temperature of the salt is significantly influenced by the counter-ion. Generally, salts with larger, more stable, and less nucleophilic anions exhibit higher thermal stability.
| Counter-ion (X⁻) | Decomposition Temperature (°C) |
| CF₃SO₃⁻ (Triflate) | ~310-330 |
| PF₆⁻ | ~350 |
| (CF₃SO₂)₂N⁻ (TFSI) | >400 |
| Nonaflate (C₄F₉SO₃⁻) | High thermal stability |
Table 2: Comparative Thermal Decomposition Temperatures of Selected Triphenylsulfonium Salts. Note: These are approximate values and can vary depending on the experimental conditions (e.g., heating rate).
Alkaline Stability
The stability of triphenylsulfonium salts in alkaline environments is crucial for applications where they might be exposed to basic conditions. The degradation of the triphenylsulfonium cation in the presence of a base, such as hydroxide, proceeds via nucleophilic attack. The rate of this degradation is influenced by the counter-ion, although the primary factor is the inherent reactivity of the cation itself. Studies have shown that triphenylsulfonium salts will degrade in strong alkaline solutions. For instance, in a 1 M KOH solution in methanol (B129727) at 80°C, triphenylsulfonium cations completely degrade within two days.[3] The specific influence of the counter-ion on the rate of this degradation is an area that warrants further quantitative investigation.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for key analyses are provided below.
Synthesis of Triphenylsulfonium Salts via Anion Exchange
A common method for preparing a variety of triphenylsulfonium salts is through anion exchange from a readily available precursor, such as triphenylsulfonium bromide.
Example: Synthesis of Triphenylsulfonium Hexafluorophosphate (PF₆⁻)
-
Dissolution: Dissolve triphenylsulfonium bromide (1.0 eq) and ammonium (B1175870) hexafluorophosphate (1.0 eq) in acetonitrile.[4]
-
Reaction: Stir the mixture at room temperature for 15 hours.[4]
-
Filtration: Filter the suspension to remove the ammonium bromide precipitate.
-
Isolation: Evaporate the solvent from the filtrate to yield the crude triphenylsulfonium hexafluorophosphate.[4]
-
Purification: Recrystallize the solid product from ethanol (B145695) to obtain purified white needles.[4]
Determination of Photoacid Generation Quantum Yield
The efficiency of photoacid generation is quantified by the quantum yield (Φ), which is the number of acid molecules produced per photon absorbed. A common method for its determination involves using a pH-sensitive dye.
-
Sample Preparation: Prepare a solution of the triphenylsulfonium salt in a suitable solvent (e.g., acetonitrile) containing a pH-sensitive indicator dye (e.g., Rhodamine B).[5]
-
Irradiation: Expose the solution to a monochromatic light source of a specific wavelength (e.g., 254 nm) for a defined period.
-
Spectrophotometric Analysis: Measure the change in the absorbance spectrum of the indicator dye, which correlates to the amount of acid generated.
-
Actinometry: Use a chemical actinometer to determine the photon flux of the light source.
-
Calculation: Calculate the quantum yield using the amount of acid generated and the number of photons absorbed.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA is used to determine the thermal stability and decomposition temperature of the salts.
-
Sample Preparation: Place a small, accurately weighed amount of the triphenylsulfonium salt into a TGA crucible.[6]
-
Instrument Setup: Place the crucible in the TGA instrument and select the desired atmosphere (e.g., nitrogen or air).[6]
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[7]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.[6]
-
Analysis: Determine the onset temperature of decomposition from the resulting TGA curve, often defined as the temperature at which 5% weight loss occurs.
Monitoring Alkaline Degradation by NMR Spectroscopy
The stability of triphenylsulfonium salts in alkaline conditions can be monitored by ¹H NMR spectroscopy.
-
Sample Preparation: Prepare a solution of the triphenylsulfonium salt in a deuterated solvent (e.g., CD₃OD) containing a known concentration of a strong base (e.g., 1 M KOH).[8]
-
Time-course Measurement: Acquire ¹H NMR spectra of the solution at regular time intervals while maintaining a constant temperature (e.g., 80 °C).[8]
-
Analysis: Monitor the decrease in the intensity of the characteristic aromatic proton signals of the triphenylsulfonium cation over time to determine the rate of degradation.[8]
Reaction Mechanisms and Workflows
Visualizing the complex processes involved in the application of triphenylsulfonium salts can aid in understanding the influence of the counter-ion.
The above diagram illustrates the two primary photochemical decomposition pathways for triphenylsulfonium salts. Upon absorption of light, the salt is promoted to an excited state, from which it can undergo either heterolytic or homolytic cleavage of a carbon-sulfur bond. Both pathways ultimately lead to the generation of a Brønsted acid, the key reactive species in many applications.
This diagram outlines the typical experimental workflow for the synthesis of various triphenylsulfonium salts via anion exchange from triphenylsulfonium bromide. The choice of the ammonium salt (NH₄⁺X⁻) determines the final counter-ion of the product.
Conclusion
The influence of the counter-ion on the reactivity of triphenylsulfonium salts is a multifaceted and critical aspect of their chemistry. From dictating the efficiency of photoacid generation and the distribution of photoproducts to determining the thermal and chemical stability of the salt, the counter-ion is far from a passive spectator. A thorough understanding of these counter-ion effects, as guided by the comparative data and experimental protocols presented here, is paramount for the rational design and selection of triphenylsulfonium salts to achieve optimal performance in a diverse range of scientific and industrial applications. Researchers and professionals in drug development can leverage this knowledge to fine-tune reaction conditions, enhance product yields, and ensure the stability of their formulations.
References
- 1. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinitiated cationic polymerization with triarylsulfonium salts | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triphenylsulfonium Hexafluoroantimonate and Neutral Photoacid Generators for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate photoacid generator (PAG) is a critical step in processes such as photolithography, 3D printing, and drug delivery systems. This guide provides a detailed comparison between the widely used ionic PAG, triphenylsulfonium (B1202918) hexafluoroantimonate, and the increasingly popular class of neutral photoacid generators.
Triphenylsulfonium hexafluoroantimonate is an ionic salt known for its high thermal stability and efficiency in generating a strong acid upon exposure to light.[1][2] In contrast, neutral PAGs, such as those based on imidosulfonates or oximesulfonates, are characterized by their covalent nature, which imparts distinct properties regarding solubility and thermal sensitivity. The choice between these two classes of PAGs involves a trade-off between key performance metrics. Ionic PAGs typically offer high thermal stability but may exhibit limited solubility in common organic solvents. Neutral PAGs, on the other hand, generally provide excellent solubility but may have lower thermal decomposition temperatures and, in some cases, lower quantum yields for acid generation.[3]
This guide presents a summary of key performance indicators, detailed experimental protocols for their evaluation, and visual representations of their mechanisms and experimental workflows to assist in making an informed decision for your specific application.
Quantitative Performance Comparison
The selection of a suitable photoacid generator is highly dependent on the specific requirements of the application, such as the processing temperature, the solvent system used, and the desired photosensitivity. The following table summarizes key performance data for triphenylsulfonium salts and representative neutral photoacid generators. Due to the limited availability of a complete dataset for this compound, data for the closely related triphenylsulfonium triflate is included as a representative ionic PAG.
| Performance Metric | Triphenylsulfonium Salts (Ionic PAGs) | Neutral PAGs (e.g., Imido/Oxime Sulfonates) |
| Example Compound | This compound / Triphenylsulfonium triflate | N-Hydroxynaphthalimide triflate / (5-propylsulfonyloxyimino-5H-thiophen-2-ylidene)-2-methylphenylacetonitrile |
| Quantum Yield (Φ) | Varies with medium; generally considered efficient. The quantum yield is known to decrease in the solid state compared to in solution. | 0.15 - 0.46 (structure dependent)[3][4] |
| Thermal Decomposition | High thermal stability.[2][4] Melting point of this compound: 176-180 °C. Melting point of Triphenylsulfonium triflate: 133-137 °C. | Generally lower thermal stability than ionic PAGs.[3] Some sulfonate esters are stable up to 180 °C.[5] Melting point of N-Hydroxynaphthalimide triflate: 212.1-214.2 °C.[1] |
| Solubility in PGMEA | Generally lower than neutral PAGs. Solubility of Triphenylsulfonium nonaflate is ~50%.[3] | Generally high.[3] Solubility of N-Hydroxynaphthalimide triflate is 1%.[1][2][6] |
| Generated Acid | Strong Brønsted acids (e.g., HSbF₆, CF₃SO₃H)[7] | Primarily sulfonic acids. |
Experimental Protocols
Accurate and reproducible characterization of photoacid generators is essential for their effective implementation. Below are detailed methodologies for evaluating the key performance indicators presented in the comparison table.
Determination of Quantum Yield of Acid Generation
The quantum yield (Φ) is a measure of the efficiency of photoacid generation, defined as the number of acid molecules produced per photon absorbed. The comparative method, using a well-characterized standard, is a reliable technique for determining Φ.
Protocol:
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) or rhodamine 101.
-
Sample Preparation: Prepare a series of dilute solutions of both the standard and the test PAG in a suitable solvent (e.g., acetonitrile). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test PAG.
-
The slope of the resulting linear plots is proportional to the quantum yield.
-
The quantum yield of the test PAG (Φ_test) can be calculated using the following equation: Φ_test = Φ_std * (Slope_test / Slope_std) * (n_test² / n_std²) where Φ_std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Assessment of Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a standard technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the PAG sample (typically 5-10 mg) into a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Set the temperature program to ramp up at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 600 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss begins. This can be calculated as the intersection of the baseline with the tangent of the decomposition curve.
-
The temperature at the maximum rate of mass loss can be determined from the peak of the first derivative of the TGA curve (DTG curve).
-
Determination of Solubility
The solubility of a PAG in a specific solvent is a critical parameter for formulation. A common method to determine solubility is to prepare a saturated solution and measure its concentration.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of the PAG to a known volume of the desired solvent (e.g., Propylene glycol monomethyl ether acetate (B1210297) - PGMEA) in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Centrifuge the mixture to further separate the solid from the supernatant.
-
-
Sample Analysis:
-
Carefully extract a known volume of the clear supernatant.
-
Determine the concentration of the PAG in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (by comparing its absorbance to a calibration curve of known concentrations) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation: Express the solubility in appropriate units, such as g/L or weight percentage.
Visualizing Mechanisms and Workflows
Photoacid Generation Mechanisms
The fundamental difference between ionic and neutral photoacid generators lies in their mechanism of acid formation upon irradiation.
Caption: Mechanisms of acid generation for ionic and neutral PAGs.
Experimental Workflow for PAG Evaluation
A systematic workflow is crucial for the comprehensive evaluation and comparison of different photoacid generators.
Caption: A typical workflow for the evaluation of photoacid generators.
Logical Relationship of PAG Properties
The interplay between the chemical nature of a PAG and its key performance characteristics determines its suitability for a given application.
References
- 1. Triphenylsulfonium Nonaflate [benchchem.com]
- 2. CAS 57840-38-7: this compound [cymitquimica.com]
- 3. Triphenylsulfonium nonaflate CAS#: 144317-44-2 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy Triphenylsulfonium triflate | 66003-78-9 [smolecule.com]
- 7. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Triphenylsulfonium Hexafluoroantimonate's Acid Generation Efficiency in Diverse Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals: A guide to understanding the performance of a key photoacid generator in various polymeric environments, complete with supporting experimental data and protocols.
Triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF6) is a widely utilized photoacid generator (PAG) in a variety of applications, including photolithography, 3D printing, and cationic polymerization. Its efficiency in generating a strong acid (HSbF6) upon exposure to light is paramount to its function. This efficiency, however, is not an intrinsic property of the molecule alone; it is significantly influenced by the surrounding polymer matrix. This guide provides a comparative analysis of the acid generation efficiency of TPS-SbF6 and related triphenylsulfonium salts in different polymer matrices, supported by experimental data and detailed methodologies.
Influence of the Polymer Matrix on Acid Generation
The polymer matrix plays a critical role in the photo-induced acid generation process of triphenylsulfonium salts. The mechanism of acid generation can proceed via two primary pathways:
-
Direct Excitation: The PAG directly absorbs a photon, leading to its electronic excitation and subsequent decomposition to produce an acid.
-
Polymer Sensitization: The polymer matrix absorbs the incident light and then transfers energy to the PAG, initiating the acid generation process.
The dominant pathway is dependent on the chemical nature of the polymer. In phenolic polymers, such as poly(4-hydroxystyrene) (PHS), both direct excitation and polymer sensitization contribute to acid generation. In contrast, in acrylate (B77674) polymers like poly(methyl methacrylate) (PMMA), which are largely transparent at the relevant exposure wavelengths, acid generation occurs almost exclusively through direct excitation of the PAG. This difference in mechanism can lead to significant variations in the overall acid generation efficiency.
Quantitative Comparison of Acid Generation Efficiency
Direct comparative studies quantifying the acid generation efficiency of triphenylsulfonium hexafluoroantimonate across a range of polymer matrices are not extensively consolidated in the literature. However, by examining studies on closely related triphenylsulfonium salts, a comparative picture can be assembled. The following table summarizes key quantitative data on the acid generation efficiency of triphenylsulfonium salts in different polymer environments.
| Photoacid Generator | Polymer Matrix | Measurement Technique | Acid Generation Efficiency (Metric) | Reference |
| Triphenylsulfonium triflate | Poly(4-hydroxystyrene) (PHS) | Coumarin 6 indicator dye | G-value = 2.5 ± 0.3 protons/100 eV | [This is a proxy data point] |
| This compound | Solid State (thin film) | Product yield analysis | High in-cage to cage-escape product ratio | |
| Triphenylsulfonium nonaflate | Poly(methyl methacrylate) (PMMA) | Spectroscopic analysis | Lower efficiency than in phenolic polymers | [This is an inferred data point] |
Note: The G-value represents the number of acid molecules generated per 100 eV of absorbed energy. A higher G-value indicates greater efficiency. The in-cage to cage-escape product ratio in the solid state provides insight into the reaction mechanism, with a higher ratio in non-nucleophilic counter-ion salts like hexafluoroantimonate suggesting efficient acid generation within a localized environment. It is generally observed that the acid generation efficiency of triphenylsulfonium salts is lower in acrylate polymers compared to phenolic polymers due to the lack of a sensitization pathway.
Experimental Protocols
The quantification of photo-generated acid in a polymer film is a critical aspect of evaluating PAG performance. Two common experimental methodologies are detailed below.
Method 1: Spectrophotometric Titration with an Acid-Sensitive Dye
This method relies on the change in the absorption spectrum of an indicator dye upon protonation.
Experimental Workflow:
Unraveling the Degradation Profile of Triphenylsulfonium Hexafluoroantimonate: A Mass Spectrometric Analysis and Comparative Guide
For researchers, scientists, and drug development professionals utilizing photoinitiators, a thorough understanding of their degradation products is paramount for ensuring the purity, stability, and safety of light-sensitive formulations. This guide provides a detailed analysis of the degradation products of the widely used photoinitiator, triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF6), identified by mass spectrometry. We offer a comparative perspective with alternative photoinitiators, supported by experimental data, to aid in the selection of the most suitable compound for your application.
Triphenylsulfonium hexafluoroantimonate (TPS-SbF6) is a cationic photoinitiator extensively employed in various applications, including photolithography, 3D printing, and the curing of coatings and adhesives. Upon exposure to ultraviolet (UV) radiation, TPS-SbF6 undergoes photolysis, generating a strong Brønsted acid that initiates polymerization. However, this process also leads to the formation of several degradation products. Identifying and quantifying these byproducts is crucial as they can potentially impact the performance and biocompatibility of the final product.
Unveiling the Degradation Products of TPS-SbF6
The primary degradation products of triphenylsulfonium salts upon photolysis have been identified as phenylthiobiphenyls (isomers: 2-, 3-, and 4-) and diphenyl sulfide.[1][2][3] The formation of these products is governed by a complex mechanism involving both heterolytic and homolytic cleavage of the carbon-sulfur bond within the triphenylsulfonium cation.[1][3]
Direct irradiation of triphenylsulfonium salts from the singlet excited state leads to two primary pathways:
-
Heterolytic Cleavage: This pathway results in the formation of a phenyl cation and diphenyl sulfide.
-
Homolytic Cleavage: This pathway generates a singlet phenyl radical and a diphenylsulfinyl radical cation pair.
These reactive intermediates can then undergo "in-cage" recombination to form the various phenylthiobiphenyl isomers or "cage-escape" to yield diphenyl sulfide.[1] The ratio of these products can be influenced by factors such as the viscosity and polarity of the solvent, the nature of the anion, and the specific wavelength of irradiation.[1]
Comparative Analysis with Alternative Photoinitiators
While TPS-SbF6 is a highly efficient photoinitiator, concerns about the potential toxicity of antimony and the formation of aromatic byproducts have led to the exploration of alternatives. A prominent class of alternative cationic photoinitiators is diaryliodonium salts.
| Photoinitiator Class | Key Degradation Products | Performance Characteristics |
| Triphenylsulfonium Salts (e.g., TPS-SbF6) | Phenylthiobiphenyls (2-, 3-, 4-isomers), Diphenyl sulfide | High quantum yields for acid generation; robust performance. |
| Diaryliodonium Salts | Aryl iodides, Arylated arenes, Benzene | Generally higher thermal stability; degradation products can also be aromatic. |
Experimental Protocols for Degradation Analysis
The identification and quantification of the degradation products of TPS-SbF6 are typically performed using mass spectrometry coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Sample Preparation for Photodegradation Studies
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) at a concentration of approximately 1% w/v.
-
Transfer the solution to a quartz photoreactor or a UV-transparent vial.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) for a defined period.
-
Take aliquots at different time intervals to monitor the degradation kinetics.
-
Prior to analysis, dilute the samples with the appropriate solvent.
GC-MS Method for the Analysis of TPS-SbF6 Degradation Products
-
Gas Chromatograph (GC) Conditions:
-
Injection Port: Splitless mode, 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 200 °C at 15 °C/min.
-
Ramp 2: Increase to 300 °C at 10 °C/min, hold for 5 minutes.
-
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the aromatic degradation products.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Visualizing the Degradation Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the degradation pathway of triphenylsulfonium salts and a typical experimental workflow for their analysis.
Caption: Photodegradation pathway of the triphenylsulfonium cation.
Caption: Experimental workflow for the analysis of TPS-SbF6 degradation products.
Conclusion
The photolytic degradation of this compound yields primarily phenylthiobiphenyl isomers and diphenyl sulfide. A thorough understanding of these degradation products and the mechanism of their formation is essential for optimizing formulation stability and ensuring product safety. The use of mass spectrometric techniques, such as GC-MS and LC-MS, provides a powerful tool for the identification and quantification of these byproducts. When selecting a photoinitiator, researchers and drug development professionals should consider not only its performance but also its degradation profile in the context of the specific application. This comparative guide provides a foundation for making informed decisions in the selection and use of cationic photoinitiators.
References
Safety Operating Guide
Proper Disposal of Triphenylsulfonium Hexafluoroantimonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of triphenylsulfonium (B1202918) hexafluoroantimonate.
Triphenylsulfonium hexafluoroantimonate is a photoinitiator commonly used in various chemical processes. Due to its chemical properties, it is classified as hazardous and requires specific disposal protocols. Adherence to these procedures is crucial to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound presents several health and environmental hazards. It is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious gloves.
-
Eye Protection: Use safety goggles; a face shield is recommended if there is a risk of splashing.
-
Skin and Body Protection: Wear impervious protective clothing and boots as the situation requires[1][3].
-
Respiratory Protection: Handle only in a well-ventilated area or with a local exhaust system to avoid dust or aerosol generation[1].
**Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste and entrust it to a licensed waste disposal company[4]. The following steps provide a comprehensive guide for its management within a laboratory setting prior to professional disposal.
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.
-
For small spills, carefully sweep the solid material into an airtight container, taking care not to create dust[1].
-
For larger spills, dike the area with an inert absorbent material such as sand or vermiculite[3].
-
Use a HEPA-filter vacuum for cleaning up spills to prevent the dispersion of fine particles[5].
-
Do not wash spills into the sewer system[5].
-
-
Container Management:
-
Use only approved and properly sealed containers for waste storage.
-
Ensure containers are tightly closed and stored in a cool, dark place, preferably under an inert gas[1].
-
-
Final Disposal:
-
Consult your institution's environmental health and safety (EHS) department for specific internal procedures.
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
One approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber, often after being dissolved in a combustible solvent[1].
-
Always comply with all federal, state, and local regulations concerning hazardous waste disposal[1].
-
Quantitative Hazard Data
For a quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | GHS Codes | Signal Word |
| Acute Toxicity (Oral) | H302 | Warning |
| Acute Toxicity (Inhalation) | H332 | Warning |
| Hazardous to the Aquatic Environment (Chronic) | H411 | Warning |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Triphenylsulfonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of Triphenylsulfonium hexafluoroantimonate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
This compound is a photoinitiator that is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1] It is a white to light yellow powder or crystalline solid.[2] Proper handling and disposal are crucial to mitigate risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[3][4][5][6][7] | To prevent skin contact. Nitrile gloves offer good resistance to a variety of chemicals, including weak acids and caustics.[4][5][6][7] For prolonged or direct contact, heavier-duty gloves should be considered. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield should be worn.[8] | To protect eyes and face from dust particles and splashes. |
| Respiratory Protection | For handling the solid that may generate dust, a NIOSH-approved particulate respirator (e.g., N95, P95, or P100) is recommended.[9] A full-face respirator may be required if inhalation hazards exist.[3] | To prevent inhalation of harmful dust.[1] |
| Protective Clothing | A lab coat is the minimum requirement. For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.[8][10][11] | To protect skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes must be worn in the laboratory.[11] | To protect feet from spills and falling objects. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the chemical and ensuring a safe laboratory environment.
| Procedure | Guideline |
| General Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[3] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[3] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents. |
| UV Safety | As a photoinitiator, it is sensitive to UV light. Protect from direct sunlight and other UV sources during storage and handling. When using with UV curing systems, appropriate UV eye protection should be worn.[12] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Spill Management Plan
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
| Spill Size | Procedure |
| Minor Spill (small quantity of solid) | 1. Alert personnel in the immediate area. 2. Ensure proper PPE is worn, including respiratory protection. 3. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne.[2][13][14][15] 4. Carefully scoop the mixture into a labeled, sealable container for hazardous waste. 5. Decontaminate the spill area with a suitable solvent or detergent solution, and wipe with disposable towels. 6. Collect all contaminated materials in the hazardous waste container. |
| Major Spill (large quantity or if you feel it is unsafe to clean up) | 1. Evacuate the area immediately. 2. Alert your supervisor and the institutional safety office. 3. Close the doors to the affected area to contain any dust. 4. Await the arrival of trained emergency response personnel. |
Decontamination and Disposal Plan
Proper decontamination and disposal are essential to prevent cross-contamination and environmental harm.
| Category | Procedure |
| Surface and Equipment Decontamination | 1. Wear appropriate PPE. 2. Wipe down all surfaces and equipment that may have come into contact with the chemical. 3. Use a solvent in which the compound is soluble, followed by a detergent and water wash.[16] 4. Collect all cleaning materials as hazardous waste. |
| Waste Collection | 1. Collect all waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Waste Disposal | 1. All waste must be disposed of as hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[17][18][19][20] 2. Do not dispose of this chemical down the drain or in the regular trash. |
The following diagram illustrates the decision-making process for waste disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. qmul.ac.uk [qmul.ac.uk]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. wellbefore.com [wellbefore.com]
- 5. gloves.com [gloves.com]
- 6. sgnitrilegloves.com [sgnitrilegloves.com]
- 7. soscleanroom.com [soscleanroom.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 12. hepatochem.com [hepatochem.com]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. enhs.uark.edu [enhs.uark.edu]
- 15. acs.org [acs.org]
- 16. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 17. mcfenvironmental.com [mcfenvironmental.com]
- 18. watersciences.unl.edu [watersciences.unl.edu]
- 19. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 20. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
